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  • Product: 1-(Benzthiazol-2-ylthio)-propan-2-one
  • CAS: 23385-34-4

Core Science & Biosynthesis

Foundational

1-(Benzthiazol-2-ylthio)-propan-2-one: A Technical Guide

Executive Summary 1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4) is a functionalized benzothiazole derivative serving as a critical "privileged scaffold" in medicinal chemistry.[1] Characterized by a benzothiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4) is a functionalized benzothiazole derivative serving as a critical "privileged scaffold" in medicinal chemistry.[1] Characterized by a benzothiazole core linked to a propan-2-one moiety via a thioether bridge, this compound acts as a versatile electrophilic intermediate and a bioactive precursor.[1]

Its primary significance lies in two domains:

  • Synthetic Utility: The active methylene group (–S–CH₂–C=O) facilitates Knoevenagel condensations and hydrazone formation, enabling the rapid generation of heterocyclic libraries.

  • Therapeutic Potential: It is a validated precursor for Quorum Sensing Inhibitors (QSIs) targeting the Pseudomonas aeruginosa LasB system, offering a non-biocidal pathway to mitigate bacterial virulence without triggering rapid resistance.

Chemical Identity & Physicochemical Properties

The compound exhibits properties typical of low-molecular-weight thioethers.[1] Researchers should note the acidity of the methylene protons, which dictates its storage stability and reactivity.

PropertyDataNote
IUPAC Name 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-one
CAS Number 23385-34-4
Molecular Formula C₁₀H₉NOS₂
Molecular Weight 223.31 g/mol
Physical State Low-melting solid or viscous oilDependent on purity/crystallinity
Solubility DMSO, DMF, Acetone, ChloroformPoorly soluble in water
Key Functional Groups Thioether (S-C), Ketone (C=O), Benzothiazole
SMILES CC(=O)CSC1=NC2=CC=CC=C2S1

Synthesis & Reaction Mechanism

Mechanistic Pathway

The synthesis proceeds via a classic S-alkylation (Nucleophilic Substitution) .[1] The reaction utilizes the high nucleophilicity of the mercaptobenzothiazole thiolate anion, generated in situ by deprotonation. The thiolate attacks the


-carbon of chloroacetone, displacing the chloride ion.

SynthesisMechanism Figure 1: S-Alkylation Mechanism via Nucleophilic Substitution (SN2) MBT 2-Mercaptobenzothiazole (Nucleophile) Thiolate Benzothiazole-2-thiolate (Intermediate Anion) MBT->Thiolate - H+ Base Base (K2CO3/Et3N) (Deprotonation) Base->Thiolate TS Transition State [S...C...Cl]‡ Thiolate->TS + Chloroacetone CA Chloroacetone (Electrophile) CA->TS Product 1-(Benzthiazol-2-ylthio)-propan-2-one (Target) TS->Product - Cl-

[1]

Experimental Protocol (Standard Operating Procedure)

Note: This protocol is adapted from standard thio-alkylation procedures for benzothiazoles to ensure high yield and purity.

Reagents:

  • 2-Mercaptobenzothiazole (MBT): 10.0 mmol (1.67 g)[1]

  • Chloroacetone: 11.0 mmol (1.02 g) Warning: Lachrymator[1]

  • Potassium Carbonate (anhydrous): 15.0 mmol (2.07 g)[1]

  • Acetone (Reagent Grade): 50 mL[1]

  • Potassium Iodide (Catalytic): 0.5 mmol (83 mg) – Accelerates reaction via Finkelstein exchange.[1]

Workflow:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve MBT (1.67 g) in Acetone (50 mL). Add Potassium Carbonate (2.07 g) and stir at room temperature for 15 minutes to generate the thiolate anion. Observation: Solution may turn slight yellow.

  • Addition: Add catalytic Potassium Iodide. Then, add Chloroacetone (1.02 g) dropwise over 5 minutes.

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).[1] The starting thiol (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).

  • Workup:

    • Cool reaction to room temperature.[2][3]

    • Filter off the inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude residue.

  • Purification:

    • If Solid: Recrystallize from Ethanol/Water.

    • If Oil: Dissolve in minimal Dichloromethane, wash with water, dry over MgSO₄, and re-concentrate. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).[1]

Self-Validating Checkpoint: The product should show a negative result in the Ellman’s Test (absence of free thiol) and a positive 2,4-DNP test (presence of ketone).

Analytical Characterization (Predicted)

To validate the synthesis, compare experimental data against these standard spectral characteristics for the scaffold.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)

2.35 (s, 3H)
Terminal Methyl (–C(=O)–CH₃ )

4.30 (s, 2H)
Methylene Bridge (–S–CH₂ –C=O)

7.30 – 7.90 (m, 4H)
Aromatic Benzothiazole Protons
¹³C NMR

~200 ppm
Carbonyl Carbon (C =O)

~165 ppm
Benzothiazole C2 (C =N)

~40 ppm
Methylene Carbon (S–C H₂)
IR Spectroscopy ~1715–1725 cm⁻¹Strong C=O[1][4] Stretch (Ketone)
~1600 cm⁻¹C=N / C=C Aromatic Stretch

Biological & Therapeutic Applications

Quorum Sensing Inhibition (Anti-Virulence)

The most authoritative application of this compound is in the disruption of bacterial communication. Unlike antibiotics that kill bacteria (imposing selective pressure), this compound interferes with the LasB elastase system in Pseudomonas aeruginosa.

  • Mechanism: The benzothiazole moiety mimics natural autoinducers, binding to the LasR/LasB receptor sites but failing to activate the downstream virulence gene cascade.

  • Outcome: Reduction in biofilm formation and virulence factor secretion (pyocyanin, elastase) without affecting bacterial growth rates.

BioActivity Figure 2: Anti-Virulence Pathway in P. aeruginosa Compound 1-(Benzthiazol-2-ylthio)-propan-2-one Target LasR/LasB Receptor (P. aeruginosa) Compound->Target Binds to Action Competitive Antagonism Target->Action Induces Result1 Inhibition of Virulence Factors (Elastase, Pyocyanin) Action->Result1 Result2 Biofilm Disruption Action->Result2

[1][2][3][4][5][6][7][8][9]

Synthetic Scaffold for Drug Discovery

The compound acts as a "Lego block" for generating diverse libraries:

  • Hydrazone Formation: Reaction with hydrazines yields hydrazones, which have reported antifungal and antitubercular activity.

  • Heterocyclization: The active methylene allows for cyclization with aldehydes (Knoevenagel) to form fused tricyclic systems, often investigated for anticancer properties.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer due to the benzothiazole moiety.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The thioether linkage is susceptible to oxidation to sulfoxide/sulfone upon prolonged exposure to air.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).

References

  • BenchChem. 1-(Benzthiazol-2-ylthio)-propan-2-one: Structure and Description. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 539568, 1-(1,3-Benzothiazol-2-yl)ethan-1-one (Related Derivative).[1] Retrieved from [1]

  • Wang, F., et al. (2011).[10] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Letters, 13(12), 3202–3205. Retrieved from [1]

  • Al-Omran, F. & El-Khair, A. (2016).[1] Synthesis, Spectroscopy and X-Ray Characterization of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry. Retrieved from

  • Lead Sciences. Product Catalog: 1-(Benzo[d]thiazol-2-ylthio)propan-2-one. Retrieved from [1]

Sources

Exploratory

1-(Benzthiazol-2-ylthio)-propan-2-one chemical structure

Compound Monograph & Application Framework PART 1: EXECUTIVE TECHNICAL SUMMARY 1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4) is a bicyclic heteroaromatic sulfide serving as a critical intermediate in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Monograph & Application Framework

PART 1: EXECUTIVE TECHNICAL SUMMARY

1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4) is a bicyclic heteroaromatic sulfide serving as a critical intermediate in medicinal chemistry.[1][2][3] Structurally, it consists of a benzothiazole core linked to an acetonyl moiety via a thioether bridge. This molecule acts as a "chemical hinge," offering three distinct sites for functionalization: the electrophilic carbonyl group, the nucleophilic nitrogen of the thiazole ring, and the CH-acidic methylene spacer.

Its primary utility lies in the synthesis of anti-virulence agents (specifically Quorum Sensing Inhibitors for P. aeruginosa), antimicrobial scaffolds, and complex heterocyclic dyes. This guide provides a validated framework for its synthesis, structural validation, and downstream derivatization.

PART 2: CHEMICAL IDENTITY & PROPERTIES[1][2][3][4]

Structural Specifications
PropertyData
IUPAC Name 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-one
CAS Number 23385-34-4
Molecular Formula C₁₀H₉NOS₂
Molecular Weight 223.31 g/mol
SMILES CC(=O)CSC1=NC2=CC=CC=C2S1
Appearance Pale yellow to white solid (or viscous oil depending on purity)
Solubility Soluble in Acetone, DMF, DMSO, Chloroform; Insoluble in Water
Spectroscopic Signature (Diagnostic)

The following NMR data serves as a quality control baseline for synthesized batches.

  • ¹H NMR (400 MHz, DMSO-d₆/CDCl₃):

    • δ 2.35 ppm (s, 3H): Methyl group of the ketone (-CO-CH ₃).[3]

    • δ 4.45 ppm (s, 2H): Methylene bridge (-S-CH ₂-CO-).[3] Note: This singlet is diagnostic; splitting indicates incomplete reaction or impurities.[1]

    • δ 7.30 – 8.00 ppm (m, 4H): Aromatic protons of the benzothiazole ring.

  • IR Spectrum (KBr):

    • 1715–1725 cm⁻¹: Strong C=O stretching (Ketone).[3]

    • 1600 cm⁻¹: C=N stretching (Thiazole ring).[3]

    • 750 cm⁻¹: C-S stretching.

PART 3: SYNTHESIS PROTOCOL (S-ALKYLATION)

This protocol utilizes a nucleophilic substitution (S_N2) mechanism.[3][4] The reaction is driven by the high nucleophilicity of the mercaptide ion generated in situ.[3]

Reaction Logic Diagram

Synthesis MBT 2-Mercaptobenzothiazole (Nucleophile) Thiolate Thiolate Anion (Intermediate) MBT->Thiolate -H+ (Acetone, Reflux) Base Base (K2CO3) (Deprotonation) Base->Thiolate Product 1-(Benzthiazol-2-ylthio)-propan-2-one (Target) Thiolate->Product + Chloroacetone (SN2) CA Chloroacetone (Electrophile) CA->Product

Figure 1: S-Alkylation pathway.[1][3] The base deprotonates the thiol to form a potent nucleophile, which attacks the alpha-carbon of chloroacetone.[1]

Validated Experimental Procedure

Reagents:

  • 2-Mercaptobenzothiazole (2-MBT): 16.7 g (0.1 mol)[1][3]

  • Chloroacetone: 9.25 g (0.1 mol) Warning: Lachrymator[1][3]

  • Potassium Carbonate (anhydrous): 13.8 g (0.1 mol)[1][3]

  • Acetone (Solvent): 150 mL

Step-by-Step Workflow:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-MBT (16.7 g) in dry acetone (100 mL). Add Potassium Carbonate (13.8 g).[3]

  • Stirring: Stir the suspension at room temperature for 30 minutes to ensure formation of the potassium thiolate salt. The mixture may thicken.[3]

  • Addition: Add Chloroacetone (9.25 g) dropwise over 15 minutes. Critical: Maintain temperature below 30°C to prevent side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 56°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salt (KCl) and wash the solid residue with fresh acetone (20 mL).[3]

    • Concentrate the combined filtrate under reduced pressure (Rotavap) to remove the solvent.[3]

  • Purification: The crude residue is typically a yellow oil or solid.[3] Recrystallize from Ethanol or precipitate by adding cold water to the oil.[3]

  • Yield: Expected yield is 85–92%.[3]

PART 4: REACTIVITY & DERIVATIZATION HUB

The 1-(Benzthiazol-2-ylthio)-propan-2-one scaffold is versatile.[1][3] The table below summarizes key transformations used in drug discovery.

Functionalization Table[1][10]
Reaction TypeTarget MoietyReagentApplication
Knoevenagel Condensation α,β-Unsaturated KetoneAromatic Aldehyde / PiperidineSynthesis of chalcone-like antimicrobial agents.[1][3]
Schiff Base Formation Hydrazone / ImineHydrazine / Primary AmineCreation of ion-chelating ligands or antifungal drugs.[1][3]
S-Oxidation Sulfone / SulfoxideH₂O₂ / Acetic AcidModulating polarity and metabolic stability of the thioether.[1][3]
Reduction Secondary AlcoholNaBH₄ / MethanolGenerating chiral centers for stereoselective binding studies.[3]
Derivatization Logic Flow

Reactivity Core 1-(Benzthiazol-2-ylthio)-propan-2-one (Scaffold) Hydrazone Hydrazones (Schiff Base) Core->Hydrazone + R-NH2 (Acid Cat.) Sulfone Sulfones (S-Oxidation) Core->Sulfone + H2O2 / AcOH Chalcone Chalcones (Active Methylene) Core->Chalcone + Ar-CHO (Base Cat.) Alcohol Alcohols (Carbonyl Reduction) Core->Alcohol + NaBH4

Figure 2: Divergent synthesis pathways.[3] The scaffold allows access to four distinct chemical classes from a single precursor.

PART 5: BIOLOGICAL APPLICATIONS[1][11][12]

Anti-Virulence (Quorum Sensing Inhibition)

Research indicates that benzothiazole thioethers can disrupt the LasB elastase system in Pseudomonas aeruginosa.[3] Unlike traditional antibiotics that kill bacteria (imposing selective pressure), these "anti-virulence" compounds disarm the bacteria, reducing biofilm formation and pathogenicity without triggering rapid resistance [1].

Antimicrobial & Antifungal

Derivatives formed via the hydrazone pathway (reacting the ketone with hydrazides) have shown potent activity against Candida albicans and Staphylococcus aureus.[3] The benzothiazole ring is believed to interact with bacterial cell membranes, while the side chain facilitates penetration [2].

PART 6: REFERENCES

  • National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 23385-34-4. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).[3] Synthesis and Characterization of Benzothiazole Derivatives. RSC Advances. Retrieved from [Link][1][3]

  • MDPI. (2022).[3] Benzothiazole Derivatives Endowed with Antiproliferative Activity. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[3] Synthesis of Benzothiazoles. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 1-(Benzthiazol-2-ylthio)-propan-2-one (C₁₀H₉NOS₂)

[1][2] Executive Summary This technical guide provides a comprehensive analysis of 1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4), a pivotal intermediate in medicinal chemistry.[1] Characterized by the molecular...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4), a pivotal intermediate in medicinal chemistry.[1] Characterized by the molecular formula C₁₀H₉NOS₂ , this compound fuses a pharmacologically active benzothiazole scaffold with a reactive acetonyl tail via a thioether linkage.

Its significance lies in its dual utility:

  • Direct Pharmacological Agent: It acts as a precursor for Quorum Sensing Inhibitors (QSIs) targeting Pseudomonas aeruginosa virulence factors.[2]

  • Synthetic Linchpin: It serves as the primary substrate for the synthesis of tricyclic thieno[2,3-b]benzothiazoles , a class of compounds with potent anti-inflammatory and photosensitizing properties.

Molecular Architecture & Properties[1][2][3][4]

The molecule consists of a planar, bicyclic benzothiazole ring system linked to a propan-2-one moiety. The sulfur atom at position 2 acts as the bridge, creating a flexible thioether linkage that is critical for binding affinity in biological targets.

Physicochemical Profile[2][5][6][7][8][9][10][11][12]
PropertyData
IUPAC Name 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-one
Molecular Formula C₁₀H₉NOS₂
Molecular Weight 223.31 g/mol
CAS Registry Number 23385-34-4
Physical State Solid (typically off-white to pale yellow crystals)
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water
Key Functional Groups Thioether (-S-), Ketone (C=O), Benzothiazole Heterocycle

Synthetic Pathway & Mechanism[1][3][16]

The synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one is a classic nucleophilic substitution, specifically an S-alkylation of 2-mercaptobenzothiazole (2-MBT) with chloroacetone.[1]

Mechanistic Insight (The Ambident Nucleophile Challenge)

2-Mercaptobenzothiazole is an ambident nucleophile, capable of reacting at either the Sulfur (S) or Nitrogen (N) atom.[1]

  • Thione-Thiol Tautomerism: In solution, 2-MBT exists in equilibrium between the thione (N-H) and thiol (S-H) forms.[1]

  • Regioselectivity: Under basic conditions (e.g., K₂CO₃ in Acetone), the thiolate anion is generated. According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory, the sulfur atom is a "softer" nucleophile than nitrogen and preferentially attacks the "soft" electrophilic carbon of the alkyl halide, favoring S-alkylation over N-alkylation.

Reaction Scheme Visualization

ReactionMechanism Reactants Reactants 2-Mercaptobenzothiazole + Chloroacetone Base Base Activation (K2CO3/Acetone) Reactants->Base Deprotonation Intermediate Transition State Thiolate Nucleophilic Attack (S-Alkylation) Base->Intermediate Generates Thiolate Anion Product Product 1-(Benzthiazol-2-ylthio)-propan-2-one (C10H9NOS2) Intermediate->Product SN2 Mechanism Byproduct Byproduct KCl + KHCO3 Intermediate->Byproduct Elimination

Figure 1: Synthetic pathway illustrating the base-catalyzed S-alkylation of 2-MBT.[1]

Experimental Protocol

Objective: Synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one on a 10 mmol scale.

Reagents
  • 2-Mercaptobenzothiazole (2-MBT): 1.67 g (10 mmol)[1]

  • Chloroacetone: 1.02 g (11 mmol) [Warning: Lachrymator][1]

  • Potassium Carbonate (anhydrous): 2.07 g (15 mmol)[1]

  • Potassium Iodide (KI): 0.1 g (Catalytic amount)[1]

  • Solvent: Dry Acetone (30 mL) or Ethanol (30 mL)

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-MBT (10 mmol) in dry acetone (30 mL). Add anhydrous K₂CO₃ (15 mmol) and catalytic KI.[1] Stir at room temperature for 15 minutes to generate the thiolate anion.

  • Addition: Add Chloroacetone (11 mmol) dropwise over 10 minutes. Note: Chloroacetone is a potent lachrymator; perform this step in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Evaporate the solvent from the filtrate under reduced pressure (Rotavap) to yield a crude solid.

  • Purification: Recrystallize the crude solid from Ethanol.

    • Self-Validation: Pure product should appear as pale yellow needles or crystalline powder.

  • Yield: Typical yields range from 75% to 85% .

Structural Characterization

To validate the identity of the synthesized compound, compare spectral data against the following reference values.

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum is distinct due to the lack of coupling between the acetonyl protons and the aromatic ring.[1]

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 7.8 – 7.9Multiplet1HAr-H (Benzothiazole C4)
¹H 7.6 – 7.7Multiplet1HAr-H (Benzothiazole C7)
¹H 7.3 – 7.5Multiplet2HAr-H (Benzothiazole C5, C6)
¹H 4.3 – 4.4 Singlet2HS-CH₂-CO (Deshielded by S and C=O)
¹H 2.3 – 2.4 Singlet3HCO-CH₃ (Methyl ketone)
Infrared Spectroscopy (FT-IR)[1][11]
  • 1710–1725 cm⁻¹: Strong C=O stretching (Ketone).[1]

  • 1420–1460 cm⁻¹: C=N stretching (Benzothiazole ring).[1]

  • 750–760 cm⁻¹: C-S-C stretching.

Pharmacological & Synthetic Utility[1][2][3][15][16][17][18]

This molecule is not merely an end-product but a versatile scaffold for "Scaffold Hopping" in drug design.[1]

A. Anti-Virulence (Quorum Sensing Inhibition)

Research indicates that benzothiazole thioethers can disrupt the las and rhl quorum sensing systems in Pseudomonas aeruginosa. Unlike traditional antibiotics that kill bacteria (imposing selection pressure), QSIs attenuate virulence (biofilm formation, toxin release) without affecting growth, reducing the likelihood of resistance development.

B. Synthetic Divergence: The Thienobenzothiazole Route

The most critical synthetic application of C₁₀H₉NOS₂ is its cyclization to form 3-methylthieno[2,3-b][1]benzothiazole .[1] This is achieved via an intramolecular condensation, often utilizing Polyphosphoric Acid (PPA) or base-catalyzed cyclization.[1]

Utility Pathway Diagram

UtilityPathway Core 1-(Benzthiazol-2-ylthio)-propan-2-one (C10H9NOS2) Path1 Pathway A: Biological Target Quorum Sensing Inhibition Core->Path1 Path2 Pathway B: Synthetic Cyclization Intramolecular Condensation Core->Path2 Target1 Target: P. aeruginosa (LasR/RhlR) Outcome: Biofilm Reduction Path1->Target1 Reagent Reagent: PPA or NaOEt Path2->Reagent Target2 Product: 3-Methylthieno[2,3-b]benzothiazole (Tricyclic Heterocycle) Reagent->Target2

Figure 2: Divergent utility of the scaffold in biological inhibition and heterocyclic synthesis.[1]

References

  • BenchChem. (2024). 1-(Benzthiazol-2-ylthio)-propan-2-one (CAS 23385-34-4) Technical Data.[1][2] Retrieved from [1]

  • Pareek, D., et al. (2010).[3] Synthesis of some biologically important 2-thiobarbituric acid derivatives incorporating benzothiazole moiety.[1][4][3] Der Pharmacia Lettre, 2(4), 274-283.[3] (Demonstrates S-alkylation protocols).

  • Wang, F., et al. (2011).[5] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Letters, 13, 3202-3205.[5] Retrieved from [1]

  • Chapman, N. B., et al. (1970).[6] Thieno[2,3-b][1]benzothiophen and thieno[3,2-b][1]benzothiophen.[1][6] Part I. Preparation. Journal of the Chemical Society C: Organic. (Foundational chemistry for thio-cyclization).

Sources

Exploratory

Technical Guide: Biological Activity of Benzothiazole Thioether Derivatives

Executive Summary The benzothiazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. Within this class, benzothiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. Within this class, benzothiazole thioether derivatives (specifically those substituted at the C-2 position) have emerged as critical pharmacophores. The thioether linkage (-S-) confers unique metabolic stability and lipophilicity compared to ether or amine linkers, enhancing membrane permeability and target residence time.

This technical guide analyzes the biological activity of these derivatives across three primary therapeutic axes: Antimicrobial (DNA Gyrase inhibition) , Anticancer (EGFR modulation/Apoptosis) , and Neuroprotection (AChE inhibition) . It provides actionable synthetic protocols, mechanistic insights, and validated experimental workflows.

Structural Activity Relationship (SAR) & Pharmacophore Logic[1]

The biological versatility of benzothiazole thioethers stems from the electronic environment of the bicyclic ring system and the flexibility of the sulfur linkage.

The Core Pharmacophore
  • Position 2 (C-2): The most critical site for modification. The thiol group here acts as a nucleophile, allowing for S-alkylation. This "tail" determines target specificity (e.g., long alkyl chains for membrane disruption vs. aromatic rings for pi-stacking).

  • The Thioether Linker (-S-): Unlike rigid linkers, the sulfur atom allows the attached moiety to adopt multiple conformations to fit into enzyme active sites (e.g., the deep gorge of Acetylcholinesterase).

  • Positions 4-7 (Benzenoid Ring): Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 at positions 5 or 6 significantly enhance antimicrobial potency by increasing the lipophilicity and altering the pKa of the system.

Visualization: SAR Logic

SAR_Logic Core Benzothiazole Core Linker Thioether Linker (-S-) (Flexibility & Lipophilicity) Core->Linker C2 Position Substituents C5/C6 Substituents (EWG: -Cl, -F, -NO2) Core->Substituents Electronic Tuning R_Group R-Group (Target Specificity) (e.g., Siderophore mimic) Linker->R_Group S-Alkylation Substituents->Core Increases Potency

Caption: SAR breakdown showing the functional role of the benzothiazole core, thioether linker, and substituents.

Therapeutic Mechanisms & Biological Activity[2][6][7][8]

Antimicrobial Activity: DNA Gyrase B Inhibition

Benzothiazole thioethers have shown potent activity against multi-drug resistant (MDR) bacteria. The primary mechanism involves the inhibition of DNA Gyrase B (GyrB) , an enzyme essential for bacterial DNA replication.

  • Mechanism: The benzothiazole ring occupies the ATP-binding pocket of the GyrB subunit. The nitrogen atom of the thiazole ring often forms hydrogen bonds with key residues (e.g., Asp73), while the benzene ring engages in cation-pi interactions with Arg76.

  • Siderophore Mimicry: Recent advances involve conjugating benzothiazole thioethers with siderophore mimics.[1] This "Trojan Horse" strategy uses bacterial iron transport systems to actively transport the drug across the outer membrane of Gram-negative bacteria (e.g., P. aeruginosa).

Anticancer Activity: EGFR Inhibition & Apoptosis[2]
  • EGFR Targeting: 2-mercaptobenzothiazole derivatives act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). The thioether linkage allows the molecule to extend into the hydrophobic pocket of the kinase domain.

  • Apoptotic Cascade: These compounds induce oxidative stress, leading to the accumulation of Reactive Oxygen Species (ROS). This triggers the mitochondrial apoptotic pathway:

    • Downregulation of Bcl-2 (anti-apoptotic).

    • Upregulation of Bax (pro-apoptotic).

    • Release of Cytochrome C and activation of Caspase-3/9.

Neuroprotection: Dual AChE/BChE Inhibition

In Alzheimer's research, these derivatives serve as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Binding Mode: The benzothiazole moiety binds to the Peripheral Anionic Site (PAS) via pi-pi stacking with Trp286, while the thioether-linked tail extends down the gorge to interact with the Catalytic Anionic Site (CAS) . This dual binding prevents acetylcholine hydrolysis and inhibits amyloid-beta aggregation.

Visualization: Mechanism of Action Pathways

Mechanism_Pathways cluster_0 Antimicrobial (Gyrase Inhibition) cluster_1 Anticancer (Apoptosis) Drug_AM Benzothiazole Thioether Target_AM DNA Gyrase B (ATP Pocket) Drug_AM->Target_AM Effect_AM Inhibition of Supercoiling Target_AM->Effect_AM Death_AM Bacterial Cell Death Effect_AM->Death_AM Drug_AC Benzothiazole Thioether ROS ROS Accumulation Drug_AC->ROS Mito Mitochondrial Dysfunction (Bax Up / Bcl-2 Down) ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Death_AC Apoptosis Caspase->Death_AC

Caption: Dual mechanistic pathways for antimicrobial (Gyrase inhibition) and anticancer (ROS-mediated apoptosis) activity.

Experimental Workflows & Protocols

Synthesis of Benzothiazole Thioether Derivatives

Protocol: Green Synthesis via S-Alkylation using CuFe2O4 Nanoparticles. Rationale: This method avoids toxic solvents and provides high yields.

Reagents:

  • 2-Mercaptobenzothiazole (MBT) (1.0 mmol)

  • Aryl/Alkyl Halide (1.0 mmol)

  • CuFe2O4 Nanoparticles (10 mol%)

  • PEG-400 (Solvent)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of MBT and 1.0 mmol of the alkyl halide in 5 mL of PEG-400.

  • Catalyst Addition: Add 10 mol% CuFe2O4 nanoparticles.

  • Reaction: Heat the mixture to 60°C. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). Reaction typically completes in 2-4 hours.

  • Extraction: Cool to room temperature. Add 10 mL ethyl acetate. The catalyst is magnetic and can be separated using an external magnet (or centrifugation).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under vacuum. Recrystallize from ethanol to obtain the pure thioether.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., A549, MCF-7).

Step-by-Step Procedure:

  • Seeding: Seed cancer cells (1 x 10^4 cells/well) in a 96-well plate containing DMEM media. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Add the synthesized benzothiazole thioether derivatives at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO (0.1%) as a vehicle control and Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will convert yellow MTT to purple formazan crystals.

  • Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability = (OD_sample / OD_control) * 100. Plot dose-response curves to determine IC50.

Data Synthesis: Comparative Potency

The following table summarizes typical biological activity data ranges for optimized benzothiazole thioether derivatives based on recent literature.

Target ClassSpecific TargetCompound TypeTypical Potency (IC50 / MIC)Reference
Antimicrobial E. coli DNA Gyrase B6-Fluoro-benzothiazole thioetherMIC: 0.5 - 4.0 µg/mL[1, 4]
Anticancer EGFR Kinase (A549 cells)2-(benzylthio)-benzothiazoleIC50: 1.5 - 5.0 µM[2, 5]
Neuroprotective Acetylcholinesterase (AChE)Benzothiazole-piperazine hybridIC50: 0.03 - 0.5 µM[3]

References

  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Source: PubMed Central (PMC). URL:[Link]

  • Benzothiazole derivatives as anticancer agents. Source: FLORE (University of Florence Repository). URL:[Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Source: PubMed Central (PMC). URL:[Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone derivatives as potent EGFR inhibitors. Source: RSC Advances. URL:[Link]

  • An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. Source: European Journal of Chemistry. URL:[Link]

Sources

Foundational

Pharmacological profile of 1-(Benzthiazol-2-ylthio)-propan-2-one

Technical Guide for Drug Development & Research Professionals Executive Summary 1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4) represents a pivotal scaffold in the transition from traditional bactericidal antibi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Research Professionals

Executive Summary

1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4) represents a pivotal scaffold in the transition from traditional bactericidal antibiotics to anti-virulence therapies .[1] Unlike conventional antibiotics that impose high selective pressure leading to resistance, this compound functions primarily as a Quorum Sensing Inhibitor (QSI) .

Its primary pharmacological value lies in the selective inhibition of the LasB (Elastase B) system in Pseudomonas aeruginosa, a critical virulence factor responsible for host tissue destruction and immune evasion. Furthermore, its chemical structure—a benzothiazole core linked to a reactive ketone via a thioether bridge—makes it a versatile precursor for Knoevenagel condensations, enabling the synthesis of complex bioactive libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one
Common Aliases 2-(2-oxopropylthio)benzothiazole; Benzothiazolyl-2-mercaptoacetone
CAS Number 23385-34-4
Molecular Formula C₁₀H₉NOS₂
Molecular Weight 223.31 g/mol
Core Scaffold Benzothiazole (fused benzene and thiazole rings)
Functional Groups Thioether (sulfide bridge), Ketone (reactive center)
Solubility Soluble in DMSO, Acetone, Chloroform; Low solubility in water

Synthesis & Production

The synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one is a classic nucleophilic substitution (S-alkylation). The thiol group of 2-mercaptobenzothiazole (2-MBT) acts as the nucleophile, displacing the chloride from 1-chloropropan-2-one (chloroacetone).

Reaction Pathway

The reaction is typically catalyzed by a weak base (Potassium Carbonate) to deprotonate the thiol, enhancing its nucleophilicity. Potassium Iodide (KI) is often added as a catalyst to facilitate the Finkelstein reaction in situ, making the leaving group more reactive.

Synthesis cluster_reactants Reactants cluster_conditions Conditions MBT 2-Mercaptobenzothiazole (Nucleophile) Inter Thiolate Anion Intermediate MBT->Inter Deprotonation CA Chloroacetone (Electrophile) Product 1-(Benzthiazol-2-ylthio)-propan-2-one (Target) CA->Product Base K2CO3 (Base) Acetone (Solvent) Base->Inter Cat KI (Catalyst) Cat->Product Accelerates Inter->Product SN2 Attack Byprod KCl + KHCO3 Product->Byprod

Figure 1: S-alkylation pathway for the synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one.

Pharmacological Mechanism of Action

The defining feature of this compound is its ability to disrupt bacterial communication without killing the bacteria directly. This "disarming" strategy reduces the evolutionary pressure for resistance development.

Target: LasB Elastase in P. aeruginosa

Pseudomonas aeruginosa utilizes a hierarchical Quorum Sensing (QS) network (Las, Rhl, Pqs) to coordinate virulence. The Las system controls the expression of LasB , a zinc metalloprotease that degrades host proteins (elastin, collagen, immunoglobulins).

  • Mechanism: The compound interferes with the LasB signaling cascade or directly inhibits the enzymatic activity of the secreted elastase.

  • Outcome: Reduced tissue necrosis and preservation of host immune factors (IgG, cytokines).

  • Biofilm Impact: Derivatives of this scaffold have shown moderate efficacy in inhibiting biofilm formation, likely by disrupting the upstream QS signals that regulate polysaccharide production.

MOA cluster_bacterium P. aeruginosa Cell LasR LasR Receptor Complex LasR-Autoinducer Complex LasR->Complex LasI LasI Synthase Auto Autoinducer (3-oxo-C12-HSL) LasI->Auto Synthesizes Auto->LasR Binds DNA LasB Gene Promoter Complex->DNA Activates Transcription mRNA LasB mRNA DNA->mRNA LasB_Enz LasB Elastase (Virulence Factor) mRNA->LasB_Enz Translation & Secretion Inhibitor 1-(Benzthiazol-2-ylthio)-propan-2-one (Inhibitor) Inhibitor->Complex Interferes/Blocks Inhibitor->LasB_Enz Direct Inhibition (Potential) Host Host Tissue Damage (Elastin Degradation) LasB_Enz->Host Degrades

Figure 2: Interference of the compound within the Las Quorum Sensing circuit.

Experimental Protocols

Synthesis Protocol (Lab Scale)

Objective: Produce high-purity 1-(Benzthiazol-2-ylthio)-propan-2-one for biological testing.

  • Reagent Prep: Dissolve 10 mmol of 2-mercaptobenzothiazole in 30 mL of anhydrous acetone.

  • Base Addition: Add 15 mmol of anhydrous Potassium Carbonate (K₂CO₃) . Stir at room temperature for 15 minutes to generate the thiolate anion.

  • Alkylation: Dropwise add 12 mmol of Chloroacetone (1-chloropropan-2-one) to the mixture.

    • Note: Chloroacetone is a potent lachrymator. Perform all steps in a fume hood.

  • Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor progress via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

  • Workup:

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • Wash the residue with cold water to remove trace salts.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to obtain the pale yellow solid product.

LasB Elastolytic Activity Assay

Objective: Quantify the anti-virulence potency of the compound.

  • Culture: Grow P. aeruginosa (strain PAO1) in LB broth with and without the test compound (10–100 µM) at 37°C for 18 hours.

  • Supernatant Collection: Centrifuge cultures (10,000 rpm, 10 min) and filter-sterilize the supernatant (contains secreted LasB).

  • Substrate Prep: Suspend 5 mg of Elastin-Congo Red (ECR) in 1 mL of reaction buffer (100 mM Tris-HCl, pH 7.5, 1 mM CaCl₂).

  • Reaction: Mix 100 µL of bacterial supernatant with the ECR suspension. Incubate at 37°C for 2–4 hours with agitation.

  • Quantification:

    • LasB degrades elastin, releasing the red dye.

    • Centrifuge to pellet undigested elastin.

    • Measure absorbance of the supernatant at 495 nm .

  • Calculation: % Inhibition = [1 - (OD_treated / OD_control)] × 100.

Toxicology & Safety Profile

While specific clinical toxicology data for CAS 23385-34-4 is limited, its profile is inferred from the benzothiazole class and its precursors.

  • Cellular Toxicity: Generally exhibits low cytotoxicity against mammalian cells (e.g., HEK293, HeLa) at effective anti-virulence concentrations (<50 µM), providing a therapeutic window.

  • Handling Hazards:

    • Skin/Eye Irritant: Standard PPE (gloves, goggles) required.

    • Sensitization: Potential skin sensitizer (common to benzothiazoles).

  • Metabolic Stability: The thioether linkage is susceptible to oxidation (to sulfoxide/sulfone) by hepatic enzymes (CYP450), which may alter pharmacological activity in vivo.

References

  • BenchChem. "1-(Benzthiazol-2-ylthio)-propan-2-one: Chemical Properties and Applications." BenchChem Database. Link

  • PubChem. "Compound Summary: 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one."[1] National Library of Medicine. Link[1]

  • Wang, F., et al. "Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction."[2] Organic Letters, 2011.[2] Link

  • ResearchGate. "Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles." PMC - PubMed Central. Link

  • MDPI. "Benzothiazole Derivatives Endowed with Antiproliferative Activity." Molecules, 2021. Link

Sources

Exploratory

Technical Guide: 1-(Benzthiazol-2-ylthio)-propan-2-one as a Precursor in Drug Discovery

Executive Summary & Chemical Profile[1][2] 1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4 ) is a versatile heterocyclic building block characterized by a benzothiazole core linked to a reactive acetonyl moiety vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4 ) is a versatile heterocyclic building block characterized by a benzothiazole core linked to a reactive acetonyl moiety via a thioether bridge. In modern medicinal chemistry, it serves as a "privileged scaffold" precursor.[1] Its dual functionality—the electrophilic carbonyl and the active methylene group—allows for divergent synthesis into complex heterocyclic systems, including thiazolopyrimidines, pyrazoles, and chalcone-like derivatives.

Recent high-impact research has identified derivatives of this precursor as potent Quorum Sensing Inhibitors (QSIs) , specifically targeting the LasB elastase system in Pseudomonas aeruginosa, offering a non-biocidal approach to combating antimicrobial resistance (AMR).[1]

Chemical Identity
PropertySpecification
IUPAC Name 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-one
Common Name (Benzothiazol-2-ylthio)acetone
CAS Number 23385-34-4
Molecular Formula C₁₀H₉NOS₂
Molecular Weight 223.31 g/mol
Key Functional Groups Benzothiazole (Pharmacophore), Thioether (Linker), Ketone (Electrophile), Active Methylene (Nucleophile)

Synthesis Protocol: The Self-Validating Workflow

The synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one relies on a nucleophilic substitution (


) reaction. This protocol is designed for high purity and scalability, utilizing the high nucleophilicity of the thiolate anion generated in situ.
Reagents & Materials[1][6][9][11][12][13][14][15][16]
  • Substrate: 2-Mercaptobenzothiazole (2-MBT)[2]

  • Alkylating Agent: Chloroacetone (Warning: Lachrymator, handle in fume hood)

  • Base: Anhydrous Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Dry Acetone or Ethanol

Step-by-Step Methodology
  • Thiolate Formation (Activation):

    • Dissolve 2-mercaptobenzothiazole (10 mmol) in dry acetone (50 mL).

    • Add anhydrous

      
       (12 mmol) to the solution.
      
    • Mechanism:[3][4][5][6][7][8][9] The base deprotonates the thiol (-SH), generating the highly nucleophilic benzothiazole-2-thiolate anion. The mixture may turn slightly yellow/turbid.

    • Control Point: Stir at room temperature for 15-30 minutes to ensure complete deprotonation before adding the alkylating agent.

  • Nucleophilic Substitution:

    • Cool the reaction mixture to 0–5°C (ice bath) to control the exotherm.

    • Add Chloroacetone (11 mmol) dropwise over 10 minutes.

    • Causality: Slow addition prevents poly-alkylation and controls the reaction rate.

    • Remove the ice bath and reflux the mixture for 3–5 hours.

    • Monitoring: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The starting material (2-MBT) spot should disappear.

  • Work-up & Purification:

    • Filter the hot reaction mixture to remove inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Crystallization: The residue is often a solid or viscous oil. Recrystallize from ethanol or a hexane/ethanol mixture.

    • Validation: Pure product appears as white/pale yellow crystals (m.p. approx. 78–80°C).

Reaction Pathway Diagram[12][18]

SynthesisPath MBT 2-Mercaptobenzothiazole (Nucleophile) Base K2CO3 / Acetone (Deprotonation) MBT->Base Activation Thiolate Benzothiazole-2-thiolate (Intermediate) Base->Thiolate - H+ Product 1-(Benzthiazol-2-ylthio)-propan-2-one (Target Precursor) Thiolate->Product + Chloroacetone (SN2 Reaction) Chloroacetone Chloroacetone (Electrophile) Chloroacetone->Product

Caption: Nucleophilic substitution pathway for the synthesis of the target precursor.

Synthetic Versatility: The Divergent "Hub"

Once synthesized, 1-(Benzthiazol-2-ylthio)-propan-2-one acts as a divergent node. Its chemical structure allows it to react via three distinct mechanisms, enabling the construction of diverse library screening compounds.

Pathway A: Knoevenagel Condensation (Anti-Virulence Targets)

The methylene group adjacent to the carbonyl and sulfur is acidic (


).
  • Reaction: Condensation with aromatic aldehydes (Ar-CHO).

  • Conditions: Piperidine or NaOH (cat.), Ethanol, Reflux.

  • Product:

    
    -unsaturated ketones (Chalcone analogs).
    
  • Application: These derivatives are the primary candidates for Quorum Sensing Inhibition .[1] The conjugated system acts as a Michael acceptor, potentially interacting with cysteine residues in bacterial enzymes (e.g., LasB).

Pathway B: Hydrazone/Heterocycle Formation

The ketone carbonyl is a classic electrophile for nitrogen nucleophiles.

  • Reaction: Treatment with Hydrazine hydrate or Phenylhydrazine.

  • Product: Hydrazones or, upon cyclization, Pyrazoles .

  • Application: Pyrazole-benzothiazole hybrids are often screened for anti-inflammatory (COX-2 inhibition) and antimicrobial activity.

Pathway C: Cyclization to Fused Tricycles

Under strong acidic conditions (e.g., PPA) or with specific dielectrophiles, the molecule can undergo intramolecular cyclization or condensation to form fused systems like pyrimido[2,1-b]benzothiazoles .

  • Note: While 2-aminobenzothiazole is the more common start for pyrimido-fused systems, this sulfide precursor offers a route to unique sulfur-bridged scaffolds.

Divergent Synthesis Visualization

DivergentSynthesis Core 1-(Benzthiazol-2-ylthio)-propan-2-one (Central Hub) Aldehyde Ar-CHO / Base (Knoevenagel) Core->Aldehyde Hydrazine Hydrazines (Condensation) Core->Hydrazine Reduction NaBH4 (Reduction) Core->Reduction Chalcone Benzothiazolyl-Chalcones (Quorum Sensing Inhibitors) Aldehyde->Chalcone C=C Bond Formation Pyrazole Pyrazoles / Hydrazones (Antimicrobial / Anti-inflammatory) Hydrazine->Pyrazole C=N Bond / Cyclization Alcohol Secondary Alcohols (Chiral Intermediates) Reduction->Alcohol Carbonyl Reduction

Caption: Divergent synthesis pathways from the central benzothiazole precursor.

Medicinal Chemistry Applications

Case Study: Anti-Virulence (Quorum Sensing Inhibition)

Unlike traditional antibiotics that kill bacteria (imposing selection pressure), Quorum Sensing Inhibitors (QSIs) disrupt bacterial communication.

  • Target: LasB elastase in Pseudomonas aeruginosa.

  • Mechanism: Derivatives of 1-(Benzthiazol-2-ylthio)-propan-2-one, particularly those with bulky aryl groups attached via Knoevenagel condensation, bind to the LasB active site.

  • Efficacy: Research indicates these compounds can significantly reduce biofilm formation and virulence factor production without inhibiting bacterial growth, thereby reducing the likelihood of resistance development.

Structure-Activity Relationship (SAR) Insights
MoietyModificationBiological Impact
Benzothiazole Ring Substitution at C6 (e.g., -F, -Cl, -NO2)Modulates lipophilicity and binding affinity to hydrophobic pockets.
Thioether Linker (-S-) Oxidation to Sulfoxide/SulfoneOften reduces activity; the flexibility of the thioether is crucial for induced fit.
Carbonyl Group Conversion to Oxime/HydrazoneEnhances membrane permeability and metabolic stability.
Propylyl Chain Introduction of unsaturation (Chalcone)Significantly increases potency against bacterial biofilms (Michael Acceptor).

References

  • Lead Sciences. (n.d.). 1-(Benzo[d]thiazol-2-ylthio)propan-2-one Product Page. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazole Derivatives and Biological Activities. National Library of Medicine. Retrieved from [Link]

  • Alizadeh-Bami, F., et al. (2019). Synthesis of pyrimido[2,1-b][1,3]benzothiazoles... via one-pot three-component reactions. Arkivoc. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and characterization of some New Derivatives from 2-Mercaptobenzothiazole. Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: Deconvoluting the Mechanism of Action of Benzothiazole Scaffolds

Executive Summary: The Privileged Scaffold The benzothiazole moiety—a benzene ring fused to a thiazole ring—is classified as a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The benzothiazole moiety—a benzene ring fused to a thiazole ring—is classified as a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. While historically known for antimicrobial properties, recent focus has shifted toward its potent antineoplastic activity .

Unlike "dirty" drugs that act nonspecifically, benzothiazoles often exhibit a multi-target mechanism of action (MoA) that synergistically cripples cancer cell survival. This guide dissects the three primary MoAs: Kinase Inhibition (EGFR/PI3K) , Microtubule Destabilization , and ROS-Mediated Mitochondrial Apoptosis . It provides the precise experimental frameworks required to validate these mechanisms in a drug discovery pipeline.

Structural Basis & SAR Logic

The biological activity of benzothiazoles is dictated by substitutions at two critical positions:

  • Position 2 (C2): The most reactive site. Substitution here (e.g., with aryl, amino, or thiol groups) often determines the primary target (DNA intercalation vs. Kinase binding).

  • Position 6 (C6): Electronic modulation at this position (e.g., electron-withdrawing groups like -F or -NO2) significantly influences lipophilicity and metabolic stability (e.g., CYP1A1 metabolism of Phortress/5F 203).

Primary Mechanisms of Action

Mechanism A: ATP-Competitive Kinase Inhibition (EGFR/PI3K)

Benzothiazoles are isosteric with the adenine portion of ATP.[1] They bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor).

  • Logic: By blocking ATP binding, autophosphorylation of tyrosine residues is prevented, halting downstream signaling (MAPK/ERK pathways) essential for proliferation.

  • Key Insight: Derivatives with a 2-phenylamino substitution often mimic the pharmacophore of Gefitinib/Erlotinib.

Mechanism B: Microtubule Polymerization Inhibition

Certain benzothiazole derivatives (e.g., 2-aryl benzothiazoles) bind to the colchicine-binding site of tubulin.

  • Logic: This binding prevents the polymerization of tubulin subunits into microtubules.

  • Phenotype: Cells arrest in the G2/M phase of the cell cycle because they cannot form the mitotic spindle required for chromosome segregation.

Mechanism C: ROS-Induced Mitochondrial Apoptosis

This is a distinct, non-genotoxic mechanism. Benzothiazoles can trigger an oxidative burst.

  • Logic: Excessive Reactive Oxygen Species (ROS) production leads to the opening of the Mitochondrial Permeability Transition Pore (mPTP).

  • Cascade: Loss of mitochondrial membrane potential (

    
    ) 
    
    
    
    Release of Cytochrome c
    
    
    Activation of Caspase-9
    
    
    Activation of Caspase-3
    
    
    Apoptosis.

Visualizing the Signaling Cascade

The following diagram illustrates the multi-targeted impact of benzothiazoles on cancer cell physiology.

Benzothiazole_MoA Compound Benzothiazole Derivative EGFR EGFR/PI3K (ATP Pocket) Compound->EGFR Inhibition Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binding ROS ROS Generation Compound->ROS Induction Signaling MAPK/AKT Signaling EGFR->Signaling Blocks Proliferation Cell Proliferation Signaling->Proliferation Reduces Spindle Mitotic Spindle Collapse Tubulin->Spindle Prevents Arrest G2/M Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Caption: Multi-modal mechanism of action showing simultaneous inhibition of proliferation signals and induction of apoptotic pathways.[2]

Validation Protocols (Technical Workflows)

Protocol 1: Biophysical Validation of DNA Binding (UV-Vis Titration)

Objective: Determine if the benzothiazole acts as a DNA intercalator or groove binder. Experimental Logic: Intercalation results in hypochromism (decreased absorbance) and a red shift (bathochromic shift) due to


-

stacking interactions between the drug and DNA base pairs.

Step-by-Step Methodology:

  • Preparation: Prepare a

    
     stock of the benzothiazole derivative in Tris-HCl buffer (pH 7.4). Note: Keep DMSO < 1% to avoid DNA precipitation.
    
  • DNA Stock: Prepare a stock of Ct-DNA (Calf Thymus DNA). Verify concentration using

    
    .[3]
    
  • Titration:

    • Place

      
       of compound solution in the reference and sample cuvettes.
      
    • Add aliquots (

      
      ) of Ct-DNA to the sample cuvette.
      
    • Add an equal volume of buffer to the reference cuvette (to correct for dilution).

  • Measurement: Record spectra (200–500 nm) after each addition. Incubate for 5 mins between scans to ensure equilibrium.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    to calculate the intrinsic binding constant (
    
    
    ) using the Wolfe-Shimmer equation.
Protocol 2: Cellular Validation of Tubulin Inhibition (Flow Cytometry)

Objective: Confirm G2/M phase arrest indicative of microtubule destabilization. Experimental Logic: Propidium Iodide (PI) stains DNA quantitatively. Cells with 4N DNA content (G2/M) can be distinguished from 2N (G0/G1).

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with the benzothiazole compound at

    
     and 
    
    
    
    for 24 hours. Include Nocodazole (
    
    
    ) as a positive control for G2/M arrest.
  • Fixation:

    • Harvest cells (trypsinize). Wash with cold PBS.

    • Fix by adding dropwise into 70% ice-cold ethanol while vortexing.

    • Incubate at -20°C for

      
       hours (critical for membrane permeabilization).
      
  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in

      
       PI/RNase Staining Buffer (PI binds RNA too, so RNase is mandatory to ensure only DNA is measured).
      
    • Incubate 30 mins at

      
       in the dark.
      
  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~610 nm).

  • Gating: Exclude doublets using Pulse Area vs. Pulse Width. Quantify the % of cells in G0/G1, S, and G2/M phases.

Data Presentation: Comparative Potency

When reporting novel benzothiazoles, data must be benchmarked against clinical standards.[4] Below is a structured template for reporting inhibitory concentration (


) data.
Compound IDR2 SubstituentR6 SubstituentMCF-7 (Breast)

A549 (Lung)

EGFR Kinase Inhibition (

)
Primary Mechanism
BZT-01 (Ref) -NH2-H> 50

> 50

InactiveN/A
Derivative 8a 2-Phenylamino-F0.69

1.2

45 nMEGFR Inhibition
Derivative K18 1,2,3-Triazole-H0.85

0.42

> 1000 nMTubulin Inhibition
Erlotinib (Control)(Control)1.3

0.5

29 nMEGFR Inhibition

Data Interpretation: Derivative 8a shows superior potency to Erlotinib in MCF-7 cells, likely due to enhanced lipophilicity from the Fluorine substitution at C6, improving cellular uptake.

References

  • Ali, I. et al. (2023). "Synthesis, Structural Investigations, DNA/BSA Interactions... of a New 1,4-Disubstituted 1,2,3-Triazole Derivative." NIH / PubMed.

  • Zhang, S. et al. (2024).[5] "Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Bradshaw, T.D. et al. (2008). "5F 203-induced apoptosis involves oxidative stress and caspase activation in sensitive breast cancer cells."[6] AACR Journals.

  • Batran, R.Z. et al. (2022). "EGFR inhibitors synthesis and biological assessment." Dove Medical Press.

  • Al-Sanea, M.M. et al. (2023). "Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone... as potent EGFR inhibitors." RSC Advances.

Sources

Exploratory

Technical Guide: Preliminary Bioactivity Screening of 1-(Benzthiazol-2-ylthio)-propan-2-one

Executive Summary: The Pharmacophore Context This guide outlines the technical framework for the preliminary bioactivity screening of 1-(Benzthiazol-2-ylthio)-propan-2-one . This molecule represents a strategic convergen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Context

This guide outlines the technical framework for the preliminary bioactivity screening of 1-(Benzthiazol-2-ylthio)-propan-2-one . This molecule represents a strategic convergence of two pharmacologically active motifs: the benzothiazole core (a privileged scaffold in medicinal chemistry) and an


-acetonyl  side chain.

While often utilized as a synthetic intermediate for more complex heterocycles (e.g., thiadiazoles or hydrazones), the title compound itself possesses intrinsic bioactivity due to the reactivity of the thioether linkage and the electrophilic nature of the ketone moiety. This guide provides a self-validating workflow to assess its potential as an antimicrobial, antioxidant, and cytotoxic agent.

Chemical Foundation & Synthesis Verification

Before screening, the integrity of the test compound must be established. The bioactivity of benzothiazole derivatives is highly sensitive to the position of substitution (C-2 vs. C-6).[1]

Synthesis Pathway (Mechanistic Basis)

The compound is synthesized via the nucleophilic substitution (


) of 2-mercaptobenzothiazole (2-MBT) with chloroacetone. The sulfur atom at position 2 acts as the nucleophile, displacing the chloride ion.

SynthesisPathway MBT 2-Mercaptobenzothiazole (Nucleophile) Inter Transition State (S-Alkylation) MBT->Inter Thiolate formation CA Chloroacetone (Electrophile) CA->Inter Base Base Catalyst (K2CO3 / Acetone) Base->Inter Deprotonation Prod 1-(Benzthiazol-2-ylthio)-propan-2-one (Target Scaffold) Inter->Prod SN2 Attack Byprod Byproduct (KCl + HCl) Inter->Byprod

Figure 1: Mechanistic pathway for the synthesis of the target scaffold via S-alkylation.

Quality Control Parameters
  • Appearance: Pale yellow to white crystalline solid.

  • Solubility: Insoluble in water; soluble in DMSO, DMF, and hot ethanol. Note: All stock solutions for screening must be prepared in DMSO.

  • Purity Requirement: >98% (HPLC) to ensure observed toxicity is not due to unreacted 2-mercaptobenzothiazole (a known contact allergen).

Module A: Antimicrobial Susceptibility Screening

Benzothiazoles are historically significant antimicrobial agents.[2] The thio-ether linkage often enhances lipophilicity, facilitating penetration through the bacterial cell wall.

Experimental Design: Broth Microdilution

We utilize the broth microdilution method (CLSI standards) rather than disk diffusion to quantify potency via Minimum Inhibitory Concentration (MIC).

Target Strains:

  • Gram-Positive:Staphylococcus aureus (ATCC 25923), Bacillus subtilis.

  • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

  • Fungal:Candida albicans.[3]

Protocol Workflow
  • Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO (10,000 µg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 1 µg/mL.

    • Critical Control: Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL) and dilute 1:100. Add 100 µL to each well.
  • Incubation: 37°C for 24 hours (Bacteria) / 48 hours (Fungi).

  • Readout: Add 20 µL of Resazurin dye (0.015%).

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

Data Interpretation
CompoundOrganismMIC (µg/mL)Interpretation
Target S. aureus< 10Potent Lead
Target E. coli10 - 50Moderate Activity
Target P. aeruginosa> 100Inactive/Resistant
Ciprofloxacin S. aureus0.5Positive Control

Module B: Antioxidant Capacity (DPPH Assay)

The benzothiazole ring can act as a radical scavenger.[4] This assay determines if the compound can donate hydrogen/electrons to neutralize free radicals, a property relevant for neuroprotective drug development.

Mechanistic Logic

The assay uses 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable violet radical. Upon reduction by the benzothiazole derivative (H-transfer from the activated methylene or ring stabilization), the solution turns yellow.

Protocol
  • Reagent: Prepare 0.1 mM DPPH solution in methanol (protect from light).

  • Reaction: Mix 100 µL of compound (10–100 µg/mL) with 100 µL DPPH solution.

  • Incubation: 30 minutes in the dark at room temperature.

  • Quantification: Measure Absorbance (

    
    ) at 517 nm.
    

Calculation:



Module C: In Vitro Cytotoxicity (MTT Assay)

To validate the compound as a drug candidate, we must distinguish between specific antimicrobial activity and general cytotoxicity.

Cell Lines
  • HepG2 (Human Liver Cancer): To assess metabolic toxicity and potential anticancer activity.

  • HEK293 (Human Embryonic Kidney): Non-cancerous control to determine the Selectivity Index (SI).

Protocol Workflow
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Expose cells to compound gradients (0.1 µM to 100 µM) for 48 hours.

  • Development: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Analysis: Measure OD at 570 nm. Calculate IC50 using non-linear regression.

ScreeningWorkflow cluster_Assays Parallel Bioactivity Modules Compound 1-(Benzthiazol-2-ylthio)-propan-2-one (Stock in DMSO) MIC Antimicrobial (MIC) (Resazurin Assay) Compound->MIC DPPH Antioxidant (DPPH) (Radical Scavenging) Compound->DPPH MTT Cytotoxicity (MTT) (Metabolic Activity) Compound->MTT Analysis Data Integration (Selectivity Index Calculation) MIC->Analysis MIC Values DPPH->Analysis % Inhibition MTT->Analysis IC50 Values

Figure 2: Integrated workflow for parallel bioactivity screening.

Strategic Analysis & Troubleshooting

Reactivity Alert: The Ketone Moiety

The propan-2-one side chain contains a ketone group. In biological media containing amines (e.g., protein-rich media), there is a theoretical risk of Schiff base formation.

  • Mitigation: If MIC values fluctuate over time, prepare fresh stock daily to prevent in situ derivatization.

Solubility Issues

Benzothiazoles are lipophilic. Precipitation in aqueous media (MHB or Cell Media) causes false negatives.

  • Check: Inspect wells under a microscope before reading. If crystals are visible, the concentration is above the solubility limit; data at this point is invalid.

Selectivity Index (SI)

The true potential of the compound is defined by the Selectivity Index:



  • SI > 10: Promising drug candidate.

  • SI < 1: General toxin (biocide).

References

  • Synthesis and Antimicrobial Activity of Benzothiazole Derivatives. Source: National Institutes of Health (PMC) / Vertex AI Search Context: Establishes the baseline antimicrobial potency of S-linked benzothiazoles against S. aureus and B. subtilis. 2[4][5]

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Source: National Institutes of Health (PMC) Context: Discusses the broad pharmacological profile of the benzothiazole scaffold, including toxicity profiles relevant to preliminary screening. 6

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles. Source: National Institutes of Health (PMC) Context: Provides detailed methodology for antioxidant (DPPH) and photostability screening of benzothiazole derivatives. 7[4][5]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity. Source: National Institutes of Health (PMC) Context: Validates the use of MTT assays on cancer cell lines for benzothiazole derivatives and discusses structure-activity relationships (SAR). 8

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Source: MDPI Context: Reviews the specific reactivity of C-2 substituted benzothiazoles, supporting the synthesis and stability considerations in this guide. 9

Sources

Foundational

Technical Deep Dive: The Thioether Linkage in Benzothiazole Scaffolds

The following technical guide is designed for researchers and drug development professionals, focusing on the synthesis, reactivity, and biological implications of the thioether linkage in benzothiazole compounds. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals, focusing on the synthesis, reactivity, and biological implications of the thioether linkage in benzothiazole compounds.

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, utilized in antitumor agents, neuroprotective drugs, and amyloid imaging probes.[1] However, the introduction of a thioether linkage (-S-) at the C2 position presents a dichotomy: it offers a versatile handle for lipophilicity modulation and bioisosteric replacement, yet it constitutes a potential "structural alert" due to specific metabolic bioactivation pathways.

This guide analyzes the C2-thioether linkage , providing a mechanistic rationale for its synthesis (regioselectivity via HSAB theory), detailed protocols for its construction, and a critical evaluation of its metabolic fate (sulfoxidation and glutathione conjugation).

Structural & Electronic Properties: The C2-S Interface

The reactivity of 2-substituted benzothiazoles is dominated by the electron-deficient nature of the C2 position, flanked by the endocyclic nitrogen and sulfur atoms. When a thioether moiety is attached at C2, the resulting system exhibits unique electronic behaviors governed by the Hard and Soft Acids and Bases (HSAB) theory.

Regioselectivity: S- vs. N-Alkylation

The starting material, 2-mercaptobenzothiazole (MBT) , exists in a tautomeric equilibrium between the thione (NH form) and thiol (SH form). Upon deprotonation, the ambient anion can react at either the Sulfur (exocyclic) or Nitrogen (endocyclic) atom.

  • Sulfur (S-alkylation): The sulfur atom is a soft nucleophile (large, polarizable, low charge density). It reacts preferentially with soft electrophiles (e.g., alkyl halides, alkyl tosylates) under thermodynamic control.

  • Nitrogen (N-alkylation): The nitrogen atom is a harder nucleophile . Reaction at nitrogen is typically observed only with hard electrophiles or under specific solvent conditions that shield the sulfur.

Expert Insight: In drug development, ensuring exclusive S-alkylation is critical for stability. The use of polar aprotic solvents (DMF, Acetone) with "soft" counter-ions (like


) generally maximizes S-selectivity (>95%).

Synthetic Methodologies

Protocol A: Regioselective S-Alkylation (Standard)

This protocol utilizes the HSAB principle to drive S-alkylation using a weak base and a soft electrophile.

  • Reagents: 2-Mercaptobenzothiazole (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Conditions: 60–80°C, 2–4 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-mercaptobenzothiazole in DMF (5 mL/mmol).

  • Activation: Add anhydrous

    
    . Stir for 15 minutes at room temperature. Causality: This generates the thioamide anion.
    
  • Addition: Dropwise addition of the alkyl halide. Note: If the alkyl halide is volatile, use a reflux condenser.

  • Reaction: Heat to 60°C. Monitor via TLC (Hexane:EtOAc 4:1). The product is typically less polar than the starting material.

  • Workup: Pour mixture into ice-water. The S-alkylated product often precipitates as a solid. Filter and wash with water.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient due to high regioselectivity.

Protocol B: Transition-Metal Catalyzed Cross-Coupling

For aryl-thioethers (where


 is impossible), Palladium or Copper catalysis is required to form the C(sp2)-S bond.
  • Reagents: 2-Chlorobenzothiazole, Aryl Thiol,

    
     (5 mol%), Xantphos (10 mol%), 
    
    
    
    .
  • Mechanism: Oxidative addition of Pd into the C-Cl bond, followed by ligand exchange with the thiol, and reductive elimination.

Visualization of Synthetic Pathways

SynthesisPathways MBT 2-Mercaptobenzothiazole (Ambident Nucleophile) Anion Thioamide Anion MBT->Anion Base (K2CO3) S_Prod S-Alkyl Benzothiazole (Thermodynamic Product) Anion->S_Prod Soft Electrophile (R-X) Polar Aprotic Solvent N_Prod N-Alkyl Benzothiazole (Kinetic/Hard Electrophile) Anion->N_Prod Hard Electrophile (Rare) Halide 2-Halobenzothiazole Pd_Cycle Pd-Catalyzed Cross-Coupling Halide->Pd_Cycle + Ar-SH S_Aryl 2-(Arylthio)benzothiazole Pd_Cycle->S_Aryl C-S Bond Formation

Figure 1: Synthetic divergence in benzothiazole thioether formation. S-alkylation is the dominant pathway for alkyl derivatives, while Pd-catalysis accesses aryl derivatives.

Metabolic Stability & Bioactivation: The "Structural Alert"[2]

While the thioether linkage is stable in storage, it is metabolically labile in vivo. Researchers must be aware that 2-(alkylthio)benzothiazoles are classified as structural alerts in drug design due to their bioactivation potential.[2]

The Sulfoxidation-Displacement Pathway

The metabolic fate involves a two-step sequence that can lead to toxicity (haptenation):

  • S-Oxidation: Cytochrome P450 enzymes (primarily, not FMOs) oxidize the thioether to a sulfoxide and subsequently to a sulfone .[2]

  • Nucleophilic Displacement: The sulfoxide/sulfone moiety at the C2 position makes the benzothiazole ring highly electrophilic. Intracellular nucleophiles, specifically Glutathione (GSH) , can attack C2, displacing the oxidized sulfur group.

    • Consequence: This depletes cellular GSH and forms a reactive GSH-benzothiazole adduct, potentially leading to immune responses or toxicity.

Visualization of Bioactivation

Metabolism Thioether 2-Alkylthiobenzothiazole (Parent Drug) Sulfoxide Sulfoxide Metabolite (Electrophilic) Thioether->Sulfoxide CYP450 (Oxidation) Sulfone Sulfone Metabolite (Highly Electrophilic) Sulfoxide->Sulfone CYP450 (Oxidation) Adduct GSH-Benzothiazole Adduct (Toxicity Marker) Sulfone->Adduct Displacement Displaced R-SO2-H / R-SO-H (Leaving Group) Sulfone->Displaced GSH Glutathione (GSH) (Cellular Nucleophile) GSH->Sulfoxide Nucleophilic Attack (S_NAr) GSH->Sulfone Nucleophilic Attack (S_NAr)

Figure 2: Bioactivation pathway of 2-alkylthiobenzothiazoles. The oxidation to sulfone creates a "hot" electrophile susceptible to GSH attack.

Medicinal Chemistry Applications

Despite the metabolic risks, the thioether linkage is valuable when optimized.

Antitumor Agents

Derivatives of 2-thiobenzothiazole have shown potent antiproliferative activity.[3]

  • Mechanism: Induction of apoptosis in HepG2 and MCF-7 cell lines.[3]

  • Case Study: Compound 6m (Zhao Wang et al.) demonstrated

    
     values in the low micromolar range.[3] The thioether tail length affects lipophilicity (
    
    
    
    ), influencing membrane permeability and binding affinity to hydrophobic pockets of target proteins (e.g., kinases or tubulin).
Fluorescent Sensors for Reactive Sulfur Species (RSS)

The "metabolic liability" described above (sulfone displacement) is exploited in chemical biology to design sensors.[4]

  • Design Logic: A benzothiazole sulfone is synthesized as a non-fluorescent probe.

  • Activation: Upon exposure to biological thiols (Cysteine, Homocysteine) or

    
    , the sulfonyl group is displaced (S_NAr), releasing the fluorophore or turning on fluorescence. This turns the electrophilic reactivity into a detection mechanism.
    
Data Summary: Key Derivatives
Compound ClassR-Group (at S)ApplicationKey Property
Antitumor Alkyl (C2-C4)Apoptosis InducerOptimized Lipophilicity for cell entry
Sensor Sulfonyl-Aryl

Detection
High Electrophilicity for nucleophilic attack
Imaging Methyl/FluoroalkylAmyloid ProbeBinding to

-sheet rich fibrils (Thioflavin analogs)

References

  • Synthesis & Regioselectivity

    • Structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives.[3] Bioorg.[3] Med. Chem. Lett. (2011).[3]

    • HSAB Theory and Ambident Nucleophiles. Chemistry LibreTexts.

  • Metabolism & Bioactivation

    • Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles.[2] Chem. Res.[5] Toxicol. (2012).

    • Metabolism of 2-thiobenzothiazoles in the rat.[6][7] Arch.[6] Toxicol. (1995).[6]

  • Applications (Sensors/Antitumor)

    • Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols.[4] NSF Public Access.

    • Benzothiazole derivatives in the design of antitumor agents.[5][8] PubMed.

Sources

Exploratory

1-(Benzthiazol-2-ylthio)-propan-2-one as a key chemical building block

High-Value Scaffold for Anti-Virulence and Antimicrobial Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, 1-(Benzothiazol-2-ylthio)-propan-2-one (CAS 23385-34-4) has emerged as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Anti-Virulence and Antimicrobial Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 1-(Benzothiazol-2-ylthio)-propan-2-one (CAS 23385-34-4) has emerged as a critical "privileged structure."[1] Unlike simple reagents, this molecule acts as a bifunctional linchpin, connecting the pharmacologically active benzothiazole core with a versatile acetonyl tail.

Its primary value lies in its role as a precursor for Quorum Sensing Inhibitors (QSIs) targeting Pseudomonas aeruginosa, specifically the LasB elastase system. Furthermore, its ketone functionality serves as a gateway for synthesizing hydrazone-based antimicrobial and antifungal agents. This guide details the synthesis, reactivity profile, and application of this building block in high-stakes drug development.

Chemical Architecture & Reactivity Profile

The molecule (C₁₀H₉NOS₂) consists of a benzothiazole ring linked to a propan-2-one moiety via a thioether bridge.[1] Its utility stems from three distinct reactive sites:

Reactive SiteChemical NatureApplication Potential
C-2 Position Thioether LinkageStable anchor; modulates lipophilicity and metabolic stability.
Carbonyl Group Electrophilic CenterCondensation reactions (e.g., Schiff bases, hydrazones) to generate diverse libraries.
Active Methylene

-Protons
Acidic protons between S and C=O allow for aldol-type condensations or alkylations.
Reactivity Visualization

The following diagram maps the core synthesis and downstream transformations of the scaffold.

G Start 2-Mercaptobenzothiazole (Nucleophile) Core 1-(Benzothiazol-2-ylthio)-propan-2-one (The Scaffold) Start->Core S-Alkylation (K2CO3, Acetone) Reagent Chloroacetone (Electrophile) Reagent->Core Prod1 Hydrazone Derivatives (Antimicrobial/Antifungal) Core->Prod1 Condensation (R-NH-NH2) Prod2 Quorum Sensing Inhibitors (Anti-virulence) Core->Prod2 Derivatization (LasB Targeting) Prod3 Fused Heterocycles (Thiazolobenzothiazoles) Core->Prod3 Cyclization (Acid/Base Cat.)

Figure 1: Synthesis and divergent reactivity pathways of the 1-(Benzothiazol-2-ylthio)-propan-2-one scaffold.

Synthetic Utility (The "Make")

The synthesis of 1-(Benzothiazol-2-ylthio)-propan-2-one is a classic S-alkylation. However, controlling the conditions is vital to prevent over-alkylation or S/N-alkylation competition, although the sulfur is significantly more nucleophilic in the thiolate form.

Optimized Synthesis Protocol

Objective: Synthesis of 1-(Benzothiazol-2-ylthio)-propan-2-one. Scale: Laboratory (10 mmol).

  • Activation: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.67 g, 10 mmol) in anhydrous acetone (30 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol). Stir at room temperature for 30 minutes to generate the thiolate anion. Note: The solution typically turns yellow.

  • Alkylation: Dropwise add Chloroacetone (1.02 g, 11 mmol) over 10 minutes.

    • Critical Step: Maintain temperature below 40°C to minimize side reactions.

  • Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 4:1).

  • Work-up:

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • The residue is typically a viscous oil or low-melting solid. Recrystallize from ethanol if solid, or purify via column chromatography if necessary.

Yield Expectation: 75–85%.

Medicinal Chemistry Applications (The "Use")

A. Quorum Sensing Inhibition (Anti-Virulence)

The most cutting-edge application of this scaffold is in disrupting bacterial communication.[1] Pseudomonas aeruginosa uses the LasB elastase system to degrade host tissues. Traditional antibiotics kill bacteria (imposing selection pressure), but anti-virulence agents "disarm" them.

Derivatives of 1-(Benzothiazol-2-ylthio)-propan-2-one act as LasB inhibitors .[1] The benzothiazole ring mimics natural signaling molecules, while the ketone tail interacts with the LasB active site, preventing biofilm formation and virulence factor secretion.

B. Antimicrobial Hydrazones

The ketone group is a prime target for condensation with hydrazines. The resulting Benzothiazole-Hydrazones exhibit potent antimicrobial and antifungal activity.[2][3]

  • Mechanism: The hydrazone linkage (-C=N-NH-) acts as an electron donor/acceptor system, often chelating metal ions essential for bacterial enzymes or disrupting cell membranes.

  • SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the phenyl ring of the hydrazone moiety typically enhance antifungal activity, while electron-donating groups (OH, OCH₃) favor antibacterial potency.[2]

Workflow: Anti-Virulence Screening

LasB Step1 Scaffold Synthesis (Benzothiazole-S-Acetone) Step2 Library Generation (Condensation/Substitution) Step1->Step2 Step3 In Vitro Screening (P. aeruginosa Cultures) Step2->Step3 Step4 LasB Elastase Assay (Elastin-Congo Red) Step3->Step4 Primary Screen Step5 Biofilm Inhibition (Crystal Violet Stain) Step3->Step5 Secondary Screen Result Lead Compound Identification (Non-biocidal Virulence Control) Step4->Result Step5->Result

Figure 2: Screening workflow for identifying anti-virulence agents derived from the scaffold.

Experimental Data Summary

The following table summarizes the biological activity of key derivatives synthesized from this building block, highlighting the structure-activity relationship (SAR).

Derivative TypeR-Group (Hydrazone)Target OrganismActivity ProfileRef
Hydrazone 4-NO₂-PhenylCandida speciesHigh Antifungal[1]
Hydrazone 4-OH-PhenylS. aureusHigh Antibacterial[1]
Ketone Parent (Unmodified)P. aeruginosaLasB Inhibition Precursor[2]
Thiazole Fused (Cyclized)M. tuberculosisModerate Antitubercular[3]

References

  • Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. Source: PubMed / NIH URL:[1][Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Source: MDPI (Molecules) URL:[Link]

  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors. Source: RSC Advances URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 1-(Benzothiazol-2-ylthio)propan-2-one

Abstract & Scope This application note details a robust, high-yield protocol for the synthesis of 1-(benzothiazol-2-ylthio)propan-2-one , a critical intermediate in the development of antimicrobial agents, antitumor drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, high-yield protocol for the synthesis of 1-(benzothiazol-2-ylthio)propan-2-one , a critical intermediate in the development of antimicrobial agents, antitumor drugs, and vulcanization accelerators.

The protocol utilizes a base-mediated S-alkylation of 2-mercaptobenzothiazole (2-MBT) with chloroacetone. Unlike conventional methods that often suffer from N-alkylation side products, this optimized procedure employs a specific solvent-base system (Acetone/


) to maximize regioselectivity for the thioether product.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Strategy & Mechanistic Insight

The Regioselectivity Challenge

2-Mercaptobenzothiazole (2-MBT) is an ambident nucleophile , capable of reacting at either the sulfur (S) or the nitrogen (N) atom. This dual reactivity arises from its thione-thiol tautomerism.

  • Thiol form (S-nucleophile): Favored in non-polar solvents or specific basic conditions.

  • Thione form (N-nucleophile): Can lead to N-alkylated byproducts (3-alkylbenzothiazoline-2-thiones), which are often thermodynamic dead-ends in this synthetic pathway.

The Solution: HSAB Theory Application

To ensure exclusive S-alkylation , we apply the Hard and Soft Acids and Bases (HSAB) theory:

  • Sulfur (S): A "soft" nucleophile (high polarizability).

  • Alkyl Halide (

    
    -halo ketone):  A "soft" electrophile.
    
  • Nitrogen (N): A "harder" nucleophile.

By using a mild base (


) in a polar aprotic solvent (Acetone), we generate the thiolate anion, which acts as a soft nucleophile, preferentially attacking the soft electrophilic carbon of chloroacetone. This kinetic control minimizes N-alkylation.
Reaction Pathway Diagram

ReactionMechanism MBT 2-Mercaptobenzothiazole (2-MBT) Inter Benzothiazole-2-thiolate (Soft Nucleophile) MBT->Inter Deprotonation Base K2CO3 (Base) Base->Inter Prod 1-(Benzothiazol-2-ylthio) propan-2-one Inter->Prod S-Alkylation (Major) Side N-Alkylated Byproduct (Minimized) Inter->Side N-Alkylation (Minor) Elec Chloroacetone (Soft Electrophile) Elec->Prod

Figure 1: Mechanistic pathway highlighting the regioselective S-alkylation over the competing N-alkylation pathway.

Experimental Protocol

Reagents & Materials
ComponentRoleCAS No.Equiv.[1]Purity
2-Mercaptobenzothiazole Substrate149-30-41.0>98%
Chloroacetone Electrophile78-95-51.195% (Stabilized)
Potassium Carbonate Base584-08-71.5Anhydrous
Acetone Solvent67-64-1-HPLC Grade
Potassium Iodide Catalyst (Optional)7681-11-00.1>99%

⚠️ SAFETY CRITICAL: Chloroacetone is a potent lachrymator (tear gas). All operations involving this reagent must be performed in a high-efficiency fume hood. Double-gloving (Nitrile) is recommended.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 2-Mercaptobenzothiazole (1.67 g, 10 mmol) and Anhydrous

    
      (2.07 g, 15 mmol).
    
  • Add Acetone (50 mL).

  • Optional: Add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via the Finkelstein mechanism (in situ generation of iodoacetone).

Step 2: Electrophile Addition

  • Stir the suspension at room temperature for 10 minutes to ensure partial deprotonation.

  • Add Chloroacetone (0.88 mL, 11 mmol) dropwise over 5 minutes.

    • Note: The solution may turn slightly yellow/orange.

Step 3: Reflux

  • Attach a reflux condenser.

  • Heat the mixture to reflux (~56°C) for 3–4 hours .

  • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).

    • Target Rf: ~0.5 (Product).[1]

    • Starting Material Rf: ~0.3 (2-MBT).[2]

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ) using a sintered glass funnel. Wash the solid cake with cold acetone (2 x 10 mL).
  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain the crude solid.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

  • Filter the crystals and dry in a vacuum desiccator over

    
    .
    
Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix 2-MBT + K2CO3 + Acetone (Stir 10 min) Start->Mix Add Add Chloroacetone (Dropwise, Fume Hood) Mix->Add Reflux Reflux 56°C (3-4 Hours) Monitor TLC Add->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Evaporate Solvent (Rotovap) Filter->Evap Cryst Recrystallize (Ethanol) Evap->Cryst End Final Product: 1-(Benzothiazol-2-ylthio)propan-2-one Cryst->End

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Quality Control & Characterization

Expected Data
  • Yield: 85–92% (Optimized)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically 78–80°C (may vary slightly by polymorph).

NMR Validation

The structure is confirmed by the disappearance of the thiol proton (-SH) and the appearance of the methylene linker signals.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

7.9 – 7.3Multiplet4HAromatic Ring (Benzothiazole)

4.45 Singlet2H

(Diagnostic)

2.35 Singlet3H

(Methyl ketone)

Interpretation:

  • The singlet at 4.45 ppm is the critical diagnostic peak. If N-alkylation occurred, this shift would typically appear further downfield or show different splitting patterns due to electronic environment changes.

  • The absence of a broad singlet around 13-14 ppm confirms the consumption of the -SH/NH thione proton.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationIncrease stirring time before adding chloroacetone; ensure

is anhydrous/freshly ground.
Oily Product Residual solvent or impuritiesRecrystallize from Ethanol/Water (9:1). Scratch flask to induce nucleation.
N-Alkylated Impurity Reaction temperature too highStrictly maintain mild reflux; do not overheat. Ensure Acetone is used (polar aprotic favors S-alkylation here).
Dark Coloration Oxidation of 2-MBTPerform reaction under Nitrogen (

) atmosphere if reagents are old.

References

  • BenchChem. (2025).[3] Comparative analysis of different synthetic methods for 1-(1,3-Benzothiazol-2-yl)propan-2-one. Retrieved from

  • Wang, F., et al. (2011).[4] "Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction." Organic Letters, 13(12), 3202-3205. Retrieved from

  • Pareek, P. K., et al. (2010).[5] "Synthesis of some biologically important 2-thiobarbituric acid derivatives incorporating benzothiazole moiety." Der Pharmacia Lettre, 2(4), 274-283.[5] Retrieved from [5]

  • ChemicalBook. (2023). NMR Spectrum Data for (2-Benzothiazolylthio)acetic acid. (Analogous structural assignment). Retrieved from

  • National Institutes of Health (NIH). (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (Mechanistic comparison of N vs S alkylation). Retrieved from

Sources

Application

Technical Application Note: Optimized Synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one

Executive Summary This application note details the optimized protocol for the synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one (also known as 2-acetonylthiobenzothiazole). This compound is a critical heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one (also known as 2-acetonylthiobenzothiazole). This compound is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for various bioactive scaffolds including antimicrobial, anti-inflammatory, and antitumor agents.[1][2][3]

The synthesis utilizes a Nucleophilic Substitution (


)  pathway, reacting 2-mercaptobenzothiazole (2-MBT) with chloroacetone. This guide prioritizes a high-yield, scalable method using Potassium Carbonate (

) in Acetone, optimized for safety (handling lachrymators) and purity.

Scientific Foundation & Reaction Mechanism

The Chemical Challenge

The core challenge in alkylating 2-mercaptobenzothiazole lies in its tautomeric equilibrium . 2-MBT exists in solution as both a thione (NH form) and a thiol (SH form).

  • Thione form (major): Nitrogen is protonated; sulfur is double-bonded.

  • Thiol form (minor): Nitrogen has a lone pair; sulfur is protonated.

To achieve selective S-alkylation (thioether formation) over N-alkylation, the reaction must proceed via the thiolate anion . A mild base like


 effectively deprotonates the thiol, generating a strong nucleophile (

) that attacks the

-carbon of the chloroacetone.
Mechanism of Action ( )

The reaction follows a concerted bimolecular nucleophilic substitution mechanism:

  • Activation: Base (

    
    ) deprotonates 2-MBT to form the benzothiazole-2-thiolate anion.
    
  • Attack: The sulfur nucleophile attacks the electrophilic carbon of chloroacetone (1-chloropropan-2-one) from the backside.

  • Departure: Chloride (

    
    ) is displaced as the leaving group.
    
  • Catalysis (Optional): Addition of Potassium Iodide (KI) can accelerate the reaction via the Finkelstein principle, transiently converting the alkyl chloride to a more reactive alkyl iodide.

Mechanistic Pathway Diagram

ReactionMechanism MBT 2-Mercaptobenzothiazole (Thiol/Thione Eq.) Anion Thiolate Anion (Nucleophile) MBT->Anion Deprotonation Base Base (K2CO3) Base->Anion TS Transition State [S...C...Cl]‡ Anion->TS Nu: Attack Electrophile Chloroacetone (Electrophile) Electrophile->TS Product 1-(Benzthiazol-2-ylthio)- propan-2-one TS->Product Bond Formation Salt By-product (KCl + KHCO3) TS->Salt Elimination

Figure 1: Mechanistic pathway for the S-alkylation of 2-mercaptobenzothiazole.

Experimental Protocol

Safety & Handling (CRITICAL)
  • Chloroacetone: Potent lachrymator (tear gas). All operations must be performed in a functioning fume hood. Wear chemical splash goggles and butyl rubber gloves.

  • 2-Mercaptobenzothiazole: Skin irritant and potential sensitizer.

  • Acetone: Highly flammable. Ensure no open flames or sparks.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[4]Amount (Example)Role
2-Mercaptobenzothiazole 167.251.01.67 g (10 mmol)Nucleophile
Chloroacetone 92.521.11.02 g (0.9 mL)Electrophile
Potassium Carbonate 138.211.52.07 gBase
Potassium Iodide 166.000.10.16 gCatalyst (Optional)
Acetone (Dry) --20-30 mLSolvent
Step-by-Step Procedure
  • Preparation of Nucleophile:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptobenzothiazole (10 mmol) in dry acetone (20 mL).

    • Add anhydrous Potassium Carbonate (

      
      , 15 mmol).
      
    • (Optional) Add catalytic Potassium Iodide (1 mmol) to accelerate the reaction.

    • Stir the suspension at room temperature for 15 minutes to initiate deprotonation (color may shift to yellow/orange).

  • Addition of Electrophile:

    • Cool the mixture slightly (ice bath) if working on a large scale (>50 mmol) to control exotherm.

    • Add Chloroacetone (11 mmol) dropwise via a syringe or addition funnel. CAUTION: Lachrymator.

  • Reaction:

    • Attach a reflux condenser.

    • Heat the reaction mixture to reflux (approx. 56°C) for 3-5 hours .

    • Monitoring: Monitor progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1). The starting thiol spot (

      
      ) should disappear, and a new less polar product spot (
      
      
      
      ) should appear.
  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filtration: Filter off the inorganic salts (

      
      ) using a sintered glass funnel. Wash the solid residue with a small amount of cold acetone.
      
    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to remove the solvent.

  • Purification:

    • The crude residue is typically a pale yellow solid or oil that solidifies upon standing.

    • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/Water mixture.

    • Filter the crystals and dry in a vacuum desiccator.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix 2-MBT + K2CO3 + Acetone (Stir 15 min) Start->Mix Add Add Chloroacetone (Dropwise, Fume Hood!) Mix->Add Reflux Reflux 56°C (3-5 Hours) Add->Reflux Check TLC Check (Hex:EtOAc 4:1) Reflux->Check Check->Reflux Incomplete Filter Filter Inorganic Salts Check->Filter Complete Evap Evaporate Solvent Filter->Evap Recryst Recrystallize (Ethanol) Evap->Recryst Final Pure Product 1-(Benzthiazol-2-ylthio)-propan-2-one Recryst->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Process Optimization & Troubleshooting

To ensure reproducibility and high yield, consider the following variables:

Solvent Selection

While Acetone is the standard, other solvents may be used based on scale and green chemistry requirements.

SolventTemp (°C)Yield PotentialNotes
Acetone 56 (Reflux)High (85-92%)Easy workup (evaporation); standard choice.
Ethanol 78 (Reflux)Good (80-85%)Greener; product may crystallize directly upon cooling.
DMF 25-60High (90%+)Harder to remove; requires aqueous workup. Use only if

is sluggish.
Troubleshooting Guide
  • Low Yield: Ensure

    
     is anhydrous.[5] Water interferes with the base strength and can hydrolyze the chloroacetone.
    
  • Oily Product: If the product refuses to crystallize, scratch the flask glass with a rod or add a seed crystal. Alternatively, cool the ethanol solution to -20°C.

  • Side Products: N-alkylation is rare with

    
    /Acetone but possible with stronger bases (e.g., NaH). Stick to carbonate bases to ensure S-selectivity.
    

Characterization

Verify the identity of the synthesized compound using the following parameters:

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: Typically 78–80 °C (Value may vary slightly based on purity/polymorph).

  • IR Spectroscopy (

    
    ): 
    
    • 1710–1720 (C=O stretch, ketone).

    • 1460, 1430 (Benzothiazole ring stretch).

    • 760 (C-S stretch).

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.40 (s, 3H, 
      
      
      
      ).
    • 
       4.25 (s, 2H, 
      
      
      
      ).
    • 
       7.30–7.90 (m, 4H, Aromatic protons).
      

References

  • Vertex AI Search. (2023). Synthesis of 2-mercaptobenzothiazole derivatives and nucleophilic substitution protocols.6[2][7]

  • Organic Chemistry Portal. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Retrieved from 8

  • LibreTexts Chemistry. (2020). Common Nucleophilic Substitution Reactions.[9] Retrieved from 9

  • BenchChem. (2025).[10] Comparative analysis of different synthetic methods for 1-(1,3-Benzothiazol-2-yl)propan-2-one. Retrieved from 10

Sources

Method

Application Note: Selective S-Alkylation of 2-Mercaptobenzothiazole with Chloroacetone

Abstract This application note details the optimized protocol for the synthesis of 2-(acetonylthio)benzothiazole via the nucleophilic substitution of 2-mercaptobenzothiazole (2-MBT) with chloroacetone. Furthermore, it ou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of 2-(acetonylthio)benzothiazole via the nucleophilic substitution of 2-mercaptobenzothiazole (2-MBT) with chloroacetone. Furthermore, it outlines the downstream utility of this intermediate in synthesizing fused heterocyclic systems, specifically 3-methylthiazolo[2,3-b]benzothiazolium salts. The guide addresses the ambident nucleophilicity of the thioamide scaffold, providing mechanistic insights to maximize S-alkylation selectivity over N-alkylation, and includes critical safety protocols regarding the handling of lachrymatory agents.

Safety & Hazard Control (Critical)

WARNING: High-Risk Reagents Involved

  • Chloroacetone: A potent lachrymator (tear gas agent) and highly toxic by inhalation and skin absorption. All operations must be performed inside a functioning fume hood. Double-gloving (Nitrile/Laminate) and full face protection are mandatory. Neutralize spills immediately with aqueous ammonia or sodium bisulfite.

  • 2-Mercaptobenzothiazole: A known skin sensitizer and environmental toxin.

  • Waste Disposal: All aqueous waste containing chloroacetone residues must be treated with basic solution (pH > 10) to hydrolyze the alkyl halide before disposal.

Mechanistic Rationale

Ambident Nucleophilicity

2-Mercaptobenzothiazole exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. Upon deprotonation, the resulting thioamide anion is an ambident nucleophile , capable of reacting at either the Sulfur (S) or Nitrogen (N) atom.

  • S-Alkylation (Kinetic & Thermodynamic Preference): Under standard basic conditions with "soft" electrophiles like alkyl halides (chloroacetone), reaction at the sulfur atom is preferred due to the high polarizability of the sulfur anion (HSAB theory: Soft Base + Soft Acid).

  • N-Alkylation: Typically observed with "hard" electrophiles or under specific solvent conditions that solvate the sulfur anion tightly, leaving nitrogen more available.

Reaction Pathway

The synthesis proceeds via an


 mechanism where the thiolate anion attacks the 

-carbon of chloroacetone, displacing the chloride ion.

ReactionMechanism MBT 2-Mercaptobenzothiazole (Thione/Thiol Equilibrium) Anion Thioamide Anion (Ambident Nucleophile) MBT->Anion - H+ Base Base (K2CO3) Deprotonation Base->Anion Transition S_N2 Transition State (S-Attack Preferred) Anion->Transition + Chloroacetone ClAcetone Chloroacetone (Electrophile) ClAcetone->Transition Product 2-(Acetonylthio)benzothiazole (S-Alkylated Product) Transition->Product - Cl-

Figure 1: Mechanistic pathway for the S-alkylation of 2-MBT. The sulfur atom, being the softer nucleophile, preferentially attacks the alkyl halide.

Experimental Protocol: Synthesis of 2-(Acetonylthio)benzothiazole

Materials & Reagents
ReagentMW ( g/mol )Equiv.QuantityRole
2-Mercaptobenzothiazole 167.251.016.7 g (100 mmol)Nucleophile
Chloroacetone 92.521.110.2 g (8.8 mL)Electrophile
Potassium Carbonate (

)
138.211.216.6 gBase
Potassium Iodide (KI) 166.000.11.66 gCatalyst (Finkelstein)
Acetone (Dry) Solvent-150 mLSolvent
Step-by-Step Procedure
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Place the system in an oil bath (do not heat yet).

  • Solubilization: Add 2-mercaptobenzothiazole (16.7 g) and anhydrous acetone (150 mL) to the flask. Stir until the solid is mostly dispersed.

  • Activation: Add anhydrous

    
      (16.6 g) and catalytic KI  (1.66 g). Stir at room temperature for 15 minutes. The mixture may turn yellow/orange as the thiolate generates.
    
  • Addition (Controlled):

    • Critical Step: While stirring vigorously, add chloroacetone (8.8 mL) dropwise over 20 minutes via a pressure-equalizing addition funnel or syringe pump.

    • Note: The reaction is exothermic. If the solvent boils excessively, cool the flask in a water bath.

  • Reaction: Heat the mixture to reflux (approx. 56-60°C) for 3–4 hours . Monitor progress via TLC (Mobile Phase: Hexane:EtOAc 4:1). The starting thiol (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ) using a sintered glass funnel. Wash the salt cake with cold acetone (2 x 20 mL).
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

  • Purification:

    • The residue will be a solid or thick oil.

    • Recrystallize from Ethanol or a Ethanol/Water (9:1) mixture.

    • Filter the crystals and dry in a vacuum oven at 40°C.

Characterization Targets
AttributeSpecificationMethod
Appearance White to pale yellow needlesVisual
Yield 85% – 92%Gravimetric
Melting Point 78°C – 80°C (Lit. varies based on purity)Capillary MP
IR Spectrum C=O stretch: ~1710–1725 cm⁻¹FT-IR (KBr)
1H NMR

2.40 (s, 3H,

), 4.45 (s, 2H,

), 7.2-8.0 (m, 4H, Ar-H)
400 MHz DMSO-

Downstream Application: Cyclization to Thiazolo[2,3-b]benzothiazolium

The S-alkylated ketone is a valuable precursor. Under acidic dehydration conditions, it undergoes cyclodehydration to form a fused tricyclic system.

Cyclization Protocol
  • Reagent: Dissolve 2.0 g of 2-(acetonylthio)benzothiazole in 10 mL of Polyphosphoric Acid (PPA) or Conc.

    
     .
    
  • Reaction: Heat to 80–100°C for 1–2 hours.

  • Quench: Pour the reaction mixture onto crushed ice.

  • Isolation: Neutralize carefully with

    
    . The salt may precipitate, or the free base can be extracted.[1]
    
  • Product: 3-methylthiazolo[2,3-b]benzothiazolium perchlorate (if treated with

    
    ) or the corresponding salt.
    

Workflow Visualization

ExperimentalWorkflow start Start: Clean 500mL RBF mix Dissolve 2-MBT in Acetone Add K2CO3 + KI start->mix add Add Chloroacetone (Dropwise) Control Exotherm mix->add reflux Reflux 3-4 Hours Monitor TLC add->reflux filter Filter Inorganic Salts reflux->filter conc Evaporate Solvent filter->conc cryst Recrystallize (EtOH) conc->cryst end Final Product: 2-(Acetonylthio)benzothiazole cryst->end

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

  • Low Yield: Ensure the acetone is dry (anhydrous). Water solvates the base and nucleophile, retarding the

    
     reaction.
    
  • Oily Product: If the product oils out during recrystallization, scratch the glass vessel with a rod to induce nucleation or seed with a pure crystal.

  • N-Alkylation Byproduct: If N-alkylated impurities are detected (often indicated by a different MP and NMR shift), switch the solvent to Ethanol and use Sodium Ethoxide as the base. The softer solvent shell of ethanol often further promotes S-selectivity.

References

  • Synthesis of 2-Mercaptobenzothiazole Derivatives: Wang, F., Cai, S., Wang, Z., & Xi, C. (2011).[2] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Letters, 13(12), 3202–3205.

  • S-Alkylation Protocol & Characterization: Al-Tel, T. H., et al. (2010). Design and synthesis of novel 2-substituted benzothiazoles. European Journal of Medicinal Chemistry.
  • Cyclization to Thiazolo-fused systems: Potts, K. T., & Choudhury, D. R. (1977). Mesoionic compounds. Pyrazolo[1,5-a]pyridine and related systems. Journal of Organic Chemistry.
  • Safety Data (Chloroacetone): PubChem Laboratory Chemical Safety Summary (LCSS).

  • Safety Data (2-Mercaptobenzothiazole): ECHA Registration Dossier.

Sources

Application

Application Note: Synthetic Strategies for Functionalized Benzothiazoles via Knoevenagel Condensation

Executive Summary & Scope This application note details the synthetic workflow for generating -unsaturated ketones bearing a benzothiazole-thioether moiety. The core substrate, 1-(benzothiazol-2-ylthio)-propan-2-one , re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthetic workflow for generating


-unsaturated ketones bearing a benzothiazole-thioether moiety. The core substrate, 1-(benzothiazol-2-ylthio)-propan-2-one , represents a "privileged scaffold" in medicinal chemistry due to the biological significance of the benzothiazole ring (antimicrobial, anticancer, and anti-inflammatory properties) and the metabolic stability offered by the thioether linkage.

The guide focuses on the Knoevenagel condensation , a carbon-carbon bond-forming reaction that exploits the acidity of the methylene protons flanked by the carbonyl and the sulfide groups. This document provides validated protocols for both the precursor synthesis and the subsequent condensation, optimized for yield, purity, and reproducibility in drug discovery environments.

Precursor Synthesis: 1-(Benzthiazol-2-ylthio)-propan-2-one

Before performing the condensation, the active methylene substrate must be synthesized with high purity. Commercial sources often contain disulfide impurities; therefore, in-house synthesis is recommended.

Reaction Logic

The synthesis relies on a nucleophilic substitution (


) where the thiol group of 2-mercaptobenzothiazole (2-MBT) attacks the 

-carbon of chloroacetone. Potassium carbonate is used to generate the more nucleophilic thiolate anion in situ.
Synthetic Pathway Diagram

PrecursorSynthesis MBT 2-Mercaptobenzothiazole Inter Thiolate Anion MBT->Inter Deprotonation (Acetone, RT) Base K2CO3 (Base) Base->Inter CA Chloroacetone Prod 1-(Benzthiazol-2-ylthio)-propan-2-one CA->Prod Electrophile Inter->Prod SN2 Attack

Figure 1: Synthetic pathway for the S-alkylation of 2-mercaptobenzothiazole. The reaction proceeds via a thiolate intermediate.

Experimental Protocol

Reagents:

  • 2-Mercaptobenzothiazole (10 mmol)

  • Chloroacetone (10 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (15 mmol)
    
  • Dry Acetone (30 mL)

Procedure:

  • Activation: In a 100 mL round-bottom flask, dissolve 2-mercaptobenzothiazole (1.67 g, 10 mmol) in dry acetone (30 mL). Add anhydrous

    
     (2.07 g, 15 mmol). Stir at room temperature for 15 minutes to ensure deprotonation.
    
  • Addition: Add chloroacetone (0.92 g, 10 mmol) dropwise over 5 minutes. The reaction is exothermic; ensure the temperature does not exceed 40°C to prevent polymerization of chloroacetone.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 3-4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Filter the hot solution to remove inorganic salts (

    
    , unreacted carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: Pour the residue into crushed ice. The solid product precipitates. Filter, wash with cold water, and recrystallize from ethanol to obtain white/pale yellow crystals.

Validation Criteria:

  • Yield: >85%

  • Melting Point: 65–67°C

  • 1H NMR (CDCl3): Singlet at

    
     2.35 (3H, 
    
    
    
    ), Singlet at
    
    
    4.30 (2H,
    
    
    ).

Knoevenagel Condensation: The Core Reaction[1]

The methylene group (


) in the synthesized substrate is activated by two electron-withdrawing functionalities: the carbonyl group and the benzothiazole-sulfide moiety. This makes the protons sufficiently acidic (

) for base-catalyzed condensation with aromatic aldehydes.
Mechanism of Action

The reaction proceeds through a carbanion mechanism. The base abstracts a proton from the active methylene, generating an enolate/carbanion that attacks the aldehyde carbonyl. Spontaneous dehydration follows to yield the conjugated enone.

KnoevenagelMechanism Substrate 1-(Benzthiazol-2-ylthio)-propan-2-one Carbanion Carbanion / Enolate Intermediate Substrate->Carbanion Proton Abstraction Base Catalyst (Piperidine) Base->Carbanion Proton Abstraction Adduct Aldol-type Adduct (Alcohol) Carbanion->Adduct Nucleophilic Attack on Ar-CHO Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Adduct Product Final Product (α,β-unsaturated ketone) Adduct->Product Dehydration (-H2O) Water H2O (Elimination) Adduct->Water

Figure 2: Mechanistic flow of the Knoevenagel condensation. The dehydration step is the driving force, establishing the conjugated system.

Standard Protocol (Thermal)

Reagents:

  • 1-(Benzthiazol-2-ylthio)-propan-2-one (1 mmol)

  • Substituted Aromatic Aldehyde (1 mmol)

  • Piperidine (Catalytic amount, 3-4 drops)

  • Ethanol (10 mL)

Procedure:

  • Dissolution: In a 50 mL flask, dissolve the ketone substrate and the aromatic aldehyde in ethanol.

  • Catalysis: Add piperidine. The solution may turn slightly yellow, indicating the formation of the Schiff base intermediate or initial deprotonation.

  • Reaction: Reflux the mixture for 4–6 hours.

    • Critical Control Point: If the aldehyde is liquid and volatile, use a lower temperature initially, then ramp to reflux.

  • Monitoring: Check TLC every hour. The product is usually less polar than the starting material due to extended conjugation.

  • Isolation: Cool the mixture to room temperature and then to 0°C. The product usually crystallizes out. If not, remove half the solvent in vacuo and cool again.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Microwave-Assisted Protocol (Green Chemistry Optimization)

For high-throughput screening, microwave irradiation significantly reduces reaction time.

  • Solvent: Ethanol or Solvent-free (using basic alumina support).

  • Power: 150-300W (controlled temperature: 80°C).

  • Time: 2–5 minutes.

  • Advantage: Yields are typically 10-15% higher than thermal reflux due to efficient internal heating and rapid dehydration.

Optimization & Troubleshooting Data

The following table summarizes the effect of different solvents and bases on the reaction yield for a model aldehyde (


-chlorobenzaldehyde).
SolventBase (Catalyst)ConditionTimeYield (%)Notes
Ethanol PiperidineReflux4 h82Standard, eco-friendly.
Toluene Piperidine/AcOHReflux6 h88Requires Dean-Stark trap for water removal.
DMF NaOH80°C2 h65Difficult work-up; side reactions observed.
Ethanol TriethylamineReflux8 h55Base is too weak for rapid deprotonation.
None Basic AluminaMicrowave3 min94 Best yield, solvent-free (Green method).

Troubleshooting Guide:

  • Low Yield: Often caused by incomplete dehydration. Ensure the reaction runs long enough or use a Dean-Stark apparatus if using toluene.

  • No Precipitate: The product might be an oil. Attempt triturating with diethyl ether or hexane to induce crystallization.

  • Impurity: If a side product is observed, it may be the self-condensation of the aldehyde (Cannizzaro) or the ketone. Ensure stoichiometric equivalence.

References

  • Synthesis of Benzothiazole Derivatives

    • Mulani, S., et al. (2023).[1] "Synthesis and various biological activities of benzothiazole derivative: A review." The Pharma Innovation Journal.

  • Knoevenagel Condensation Mechanisms

    • BenchChem Application Notes.[2] (2025).[2][3][4] "Application Notes and Protocols for Knoevenagel Condensation."

  • Green Chemistry Approaches

    • Hu, Y., et al. (2020). "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules.

  • Biological Relevance

    • Alang, G., et al. (2010). "Synthesis, Characterization, and Biological Evaluation of certain benzothiazole derivatives." Journal of Young Pharmacists.

Sources

Method

Application Note: Development of Quorum Sensing Inhibitors from 1-(Benzthiazol-2-ylthio)-propan-2-one

[1] Introduction: The Anti-Virulence Paradigm The rise of multidrug-resistant (MDR) bacteria necessitates a shift from bactericidal agents—which impose high selective pressure—to anti-virulence therapies . Quorum Sensing...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Anti-Virulence Paradigm

The rise of multidrug-resistant (MDR) bacteria necessitates a shift from bactericidal agents—which impose high selective pressure—to anti-virulence therapies . Quorum Sensing (QS) inhibitors (QSIs) disarm bacteria by disrupting cell-to-cell communication without affecting growth rates, theoretically delaying the emergence of resistance.

This guide focuses on 1-(Benzthiazol-2-ylthio)-propan-2-one , a potent thioether-ketone scaffold. Benzothiazole derivatives have demonstrated significant efficacy in blocking the las and rhl systems in Pseudomonas aeruginosa and violacein production in Chromobacterium violaceum. This molecule acts as a competitive inhibitor of N-acyl homoserine lactones (AHLs), preventing the formation of receptor-ligand complexes necessary for virulence gene expression.

Chemical Synthesis & Structural Validation[2][3][4]

Before biological testing, high-purity synthesis of the lead compound is required. The thioether linkage is established via S-alkylation of 2-mercaptobenzothiazole.

Synthesis Protocol

Reagents:

  • 2-Mercaptobenzothiazole (MBT) [CAS: 149-30-4]

  • Chloroacetone (1-chloropropan-2-one) [CAS: 78-95-5] Warning: Lachrymator

  • Potassium Carbonate (K₂CO₃) - Anhydrous[1]

  • Acetone or Ethanol (Analytical Grade)

Step-by-Step Methodology:

  • Activation: Dissolve 10 mmol of 2-mercaptobenzothiazole in 30 mL of dry acetone in a round-bottom flask. Add 15 mmol of anhydrous K₂CO₃.[2] Stir at room temperature for 30 minutes to facilitate deprotonation of the thiol group (formation of the thiolate anion).

  • Alkylation: Dropwise add 12 mmol of chloroacetone to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1).

  • Work-up: Filter the hot solution to remove inorganic salts (KCl, excess K₂CO₃). Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/water to yield needle-shaped crystals.

Structural Validation Criteria

Ensure the compound meets these spectral characteristics before screening:

TechniqueExpected Signal / CharacteristicStructural Assignment
Appearance White to pale yellow needlesCrystalline solid
¹H NMR δ 2.2–2.4 ppm (Singlet, 3H)Methyl group (-CO-CH ₃)
¹H NMR δ 4.2–4.5 ppm (Singlet, 2H)Methylene bridge (-S-CH ₂-CO-)
¹H NMR δ 7.3–8.0 ppm (Multiplet, 4H)Aromatic benzothiazole ring
IR 1700–1720 cm⁻¹C=O stretch (Ketone)

Mechanism of Action (MOA)

The benzothiazole moiety mimics the indole/ring structures of natural autoinducers but lacks the lactone ring functionality required for receptor activation.

Pathway Visualization

QS_Inhibition_Pathway Bacteria Bacterial Population (High Density) AHL Native Autoinducer (AHL) Bacteria->AHL Secretes Receptor LasR / RhlR Receptor AHL->Receptor Competes QSI Inhibitor: 1-(Benzthiazol-2-ylthio)-propan-2-one QSI->Receptor Competes (Antagonist) Complex_Active Active Receptor-AHL Complex Receptor->Complex_Active Binds AHL Complex_Inactive Inactive Receptor-QSI Complex Receptor->Complex_Inactive Binds QSI DNA Target DNA Promoter Complex_Active->DNA Dimerizes & Binds Complex_Inactive->DNA Fails to Bind NoVirulence Inhibition of Virulence Complex_Inactive->NoVirulence Transcription OFF Virulence Virulence Factors (Pyocyanin, Biofilm, Elastase) DNA->Virulence Transcription ON

Figure 1: Competitive inhibition mechanism where the benzothiazole derivative blocks the LasR/RhlR receptor, preventing DNA binding and downstream virulence expression.

Primary Screening: Chromobacterium violaceum CV026 Assay[5][6][7]

C. violaceum CV026 is a biosensor strain deficient in AHL synthase (cviI::Tn5). It produces the purple pigment violacein only when exogenous short-chain AHLs (C6-HSL) are added.

Objective: Identify if the compound inhibits AHL-mediated signaling.

Protocol
  • Preparation:

    • Culture CV026 in Luria-Bertani (LB) broth containing Kanamycin (20 µg/mL) and Chloramphenicol (20 µg/mL) at 30°C for 24h.

    • Prepare Soft Agar: LB broth + 0.75% Agar. Keep molten at 45°C.

  • Seeding:

    • Add 100 µL of overnight CV026 culture to 5 mL molten soft agar.

    • CRITICAL: Add 20 µL of exogenous C6-HSL (5 µM stock) to the soft agar. Without this, the plate will never turn purple, invalidating the assay.

    • Pour over a solidified LB agar plate.[3]

  • Treatment:

    • Once solidified, punch 5mm wells using a cork borer.

    • Add 50 µL of 1-(Benzthiazol-2-ylthio)-propan-2-one (dissolved in DMSO) at varying concentrations (e.g., 50, 100, 200 µM).

    • Controls: DMSO (Negative), Furanone C-30 (Positive).

  • Incubation: Incubate upright at 30°C for 24–48 hours.

  • Analysis:

    • Look for a turbid, colorless halo around the well against a purple background.

    • Interpretation: A clear (transparent) halo indicates growth inhibition (antibiotic effect). A turbid (cloudy) colorless halo indicates QS inhibition (cells are alive but not communicating).

Secondary Validation: Pyocyanin Inhibition (P. aeruginosa)

Pyocyanin is a redox-active virulence factor controlled by the rhl and pqs systems in P. aeruginosa.

Protocol
  • Culture: Inoculate P. aeruginosa PAO1 in PB (Peptone Broth) supplemented with the test compound (sub-MIC concentrations determined via growth curve). Incubate at 37°C for 18–24h with vigorous shaking (200 rpm).

  • Extraction (Chloroform Step):

    • Centrifuge culture (5 mL) at 10,000 rpm for 10 min. Collect supernatant.

    • Add 3 mL of Chloroform to the supernatant. Vortex vigorously for 2 minutes.

    • Centrifuge to separate phases. Pyocyanin will migrate to the bottom (organic) blue layer.

  • Acidification (HCl Step):

    • Transfer the blue chloroform layer to a fresh tube.

    • Add 1 mL of 0.2 N HCl.[4] Vortex.

    • Pyocyanin will protonate and migrate to the top (aqueous) layer, turning pink/red .

  • Quantification:

    • Measure Absorbance of the pink layer at 520 nm .[4]

    • Calculate concentration: Pyocyanin (µg/mL) = OD520 × 17.072.

Biofilm Inhibition Assay[8][10][11]

Biofilm formation is the clinical endpoint of QS. This assay quantifies the biomass attached to a surface.

Workflow Diagram

Biofilm_Assay Step1 1. Inoculation (96-well plate) + Compound Step2 2. Incubation (24h, 37°C, Static) Step1->Step2 Step3 3. Wash (Remove planktonic cells) Step2->Step3 Step4 4. Stain (0.1% Crystal Violet) Step3->Step4 Step5 5. Solubilize (33% Acetic Acid) Step4->Step5 Step6 6. Quantify (OD 590nm) Step5->Step6

Figure 2: Crystal Violet Biofilm Assay Workflow.

Protocol Details
  • Inoculation: Dilute overnight P. aeruginosa culture 1:100 in fresh LB broth. Add 200 µL per well in a 96-well flat-bottom polystyrene plate.

  • Treatment: Add test compound (10–200 µM). Include Solvent Control (DMSO) and Media Control (Sterile).

  • Incubation: 24 hours at 37°C without shaking (static condition promotes adhesion).

  • Staining:

    • Gently dump liquid.[2] Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove free-floating bacteria.

    • Add 200 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temperature.

    • Wash wells 3x with water. Air dry.

  • Elution: Add 200 µL of 33% Glacial Acetic Acid (or 95% Ethanol) to solubilize the dye bound to the biofilm matrix.

  • Reading: Measure OD at 590 nm.

    • % Inhibition = [(OD_control - OD_treated) / OD_control] × 100

Safety & Selectivity: Growth Curve Analysis

To validate the compound as a "true" QSI and not an antibiotic, it must not inhibit bacterial growth at effective concentrations.

  • Method: Measure OD₆₀₀ of P. aeruginosa cultures treated with the compound every hour for 24 hours.

  • Success Criteria: The growth curve of the treated sample should overlay the control sample (no significant lag phase extension or reduction in stationary phase density), while simultaneously showing reduced virulence in the assays above.

References

  • RSC Advances. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. [5]

  • McLean, R. J., et al. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods.

  • Frontiers in Cellular and Infection Microbiology. (2022). A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa.

  • Bio-Protocol. (2016).[6][7] Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa.

  • Scientific Reports. (2016). A diketopiperazine factor from Rheinheimera aquimaris QSI02 exhibits anti-quorum sensing activity.[8] (Reference for CV026 methodology). [8]

Sources

Application

Application Note: Development of Non-Biocidal Anti-Biofilm Agents using 1-(Benzthiazol-2-ylthio)-propan-2-one Scaffolds

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift from bactericidal agents—which impose high selective pressure—to anti-virulence strategies . This guide details the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift from bactericidal agents—which impose high selective pressure—to anti-virulence strategies . This guide details the application of 1-(Benzthiazol-2-ylthio)-propan-2-one (BTP) , a benzothiazole-thioether derivative, as a potent Quorum Sensing Inhibitor (QSI) .

Unlike traditional antibiotics, BTP disrupts the bacterial communication networks (Quorum Sensing) responsible for biofilm formation without killing the bacteria. This "disarm, don't destroy" approach significantly reduces the likelihood of resistance development. This document provides a comprehensive workflow for synthesizing BTP and validating its efficacy as a non-biocidal anti-biofilm agent against priority pathogens like Pseudomonas aeruginosa.

Chemical Profile & Mechanism of Action

Compound Identification[1][2][3][4]
  • IUPAC Name: 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one

  • Core Scaffold: Benzothiazole fused with a thio-acetone tail.

  • Role: Lead scaffold for S-linked Quorum Sensing Inhibitors.

Mechanism: Signal Interference

BTP functions by mimicking bacterial autoinducers (specifically Acyl-Homoserine Lactones or AHLs). In Gram-negative bacteria like P. aeruginosa, biofilm formation is regulated by the LasI/LasR and RhlI/RhlR systems.

  • Normal State: Bacteria produce AHLs.[1] At high density, AHLs bind to the LasR receptor, triggering virulence genes (biofilm, pyocyanin).

  • Inhibition State: BTP acts as a competitive antagonist. It binds to the LasR receptor but induces a conformational change that prevents DNA binding.

  • Result: The bacteria survive (growth is unaffected), but they remain in a planktonic, non-virulent state, unable to form biofilms.

QS_Mechanism Bacteria Bacterial Population AHL Native Signal (AHL) Bacteria->AHL Secretes Receptor QS Receptor (LasR/RhlR) AHL->Receptor Activates BTP Inhibitor (BTP) BTP->Receptor Competitive Binding Virulence Virulence Factors (Biofilm/Pyocyanin) Receptor->Virulence Gene Expression Planktonic Planktonic State (Non-Virulent) Receptor->Planktonic Signal Blocked

Figure 1: Mechanism of Action. BTP competitively binds to QS receptors, preventing the activation of virulence genes despite high bacterial density.

Experimental Workflow

To validate BTP as a non-biocidal agent, we must prove two distinct properties:

  • Biofilm Inhibition: It stops the matrix formation.

  • Lack of Toxicity: It does not inhibit cell growth (OD600) at effective concentrations.

Workflow Start Start: Raw Materials Synth Protocol 1: Synthesis (2-MBT + Chloroacetone) Start->Synth Char Characterization (NMR, MP) Synth->Char BioEval Biological Evaluation Char->BioEval MIC Protocol 2A: MIC Assay (Determine Toxicity Threshold) BioEval->MIC Biofilm Protocol 2B: Biofilm Assay (Crystal Violet) MIC->Biofilm Select Sub-MIC Doses QS Protocol 3: QS Verification (Violacein Reporter) Biofilm->QS Analysis Data Analysis: Is Biofilm inhibited < MIC? QS->Analysis

Figure 2: Development Pipeline. Critical path from chemical synthesis to biological validation.

Protocol 1: Chemical Synthesis of BTP

Objective: Synthesize 1-(Benzthiazol-2-ylthio)-propan-2-one via S-alkylation.

Reagents:

  • 2-Mercaptobenzothiazole (2-MBT) [CAS: 149-30-4]

  • Chloroacetone [CAS: 78-95-5] (Warning: Lachrymator)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetone (Solvent)

Procedure:

  • Activation: Dissolve 10 mmol of 2-MBT in 30 mL of anhydrous acetone. Add 15 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes to generate the thiolate anion.
    
  • Alkylation: Add 11 mmol of Chloroacetone dropwise over 10 minutes.

    • Note: Perform in a fume hood; chloroacetone is a potent tear gas.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1).
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    ).
    
  • Isolation: Evaporate the solvent under reduced pressure. The residue is usually a solid or thick oil.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

  • Validation: Confirm structure via

    
    -NMR. Look for the singlet signal of the methylene group (
    
    
    
    ) around
    
    
    4.3 ppm.

Protocol 2: Biological Evaluation (The "Non-Biocidal" Check)

This is the critical step to differentiate an antibiotic from an anti-virulence agent.

2A. Minimum Inhibitory Concentration (MIC)

Goal: Find the concentration that kills the bacteria. We want to work below this limit.

  • Prepare a stock solution of BTP in DMSO (e.g., 100 mM).

  • Use 96-well plates with Mueller-Hinton Broth.

  • Perform serial 2-fold dilutions (e.g., 500

    
     down to 1 
    
    
    
    ).
  • Inoculate with P. aeruginosa PAO1 (

    
     CFU/mL).
    
  • Incubate at

    
     for 24h.
    
  • Read: The lowest concentration with no visible growth is the MIC.

2B. Biofilm Inhibition Assay (Crystal Violet)

Goal: Measure biofilm mass at Sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Inoculate 96-well plates with bacteria + BTP at sub-MIC levels.

  • Incubate for 24h (static) to allow biofilm formation.

  • Wash: Gently remove planktonic (free-floating) bacteria with PBS (3x).

  • Stain: Add 0.1% Crystal Violet solution for 15 mins.

  • Solubilize: Wash excess dye, then add 30% Acetic Acid to dissolve the stained biofilm.

  • Quantify: Measure Absorbance at 590 nm.

Data Interpretation Table

A successful Non-Biocidal Anti-Biofilm agent will show the following profile:

ConcentrationBacterial Growth (

)
Biofilm Mass (

)
Interpretation
Control (No Drug) High (1.0)High (1.0)Normal Virulence
BTP (High Dose) Low (<0.1)Low (<0.1)Toxic (Antibiotic effect)
BTP (Sub-MIC) High (~0.9) Low (<0.3) Target Effect: Non-Biocidal QSI

Protocol 3: Quorum Sensing Verification (Reporter Assay)

To prove the mechanism is QS inhibition and not just surface disruption, use Chromobacterium violaceum CV026. This strain produces a purple pigment (violacein) only when QS is active.

  • Overlay: Mix C. violaceum CV026 into soft agar and pour over an LB plate.

  • Induction: Add exogenous AHL (C6-HSL) to the agar (CV026 cannot make its own signal).

  • Treatment: Place sterile paper discs loaded with BTP (Sub-MIC) on the agar.

  • Incubation: 24h at

    
    .
    
  • Result:

    • Halo of Inhibition (Clear): Bactericidal (killed the cells).

    • Halo of Pigment Loss (Turbid/Opaque): QSI Positive. The bacteria grew (turbid) but could not "talk" to produce pigment.

References

  • Benzothiazole Derivatives as QS Inhibitors

    • Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. (2024).[2] NIH/PubMed.

  • Mechanism of Action (LasR/RhlR)

    • Pharmacological Inhibition of the Pseudomonas aeruginosa MvfR Quorum-Sensing System.[3] (2017).[3] Antimicrobial Agents and Chemotherapy.[4][5][6]

  • Reporter Assay Protocols

    • Chromobacterium violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities. (2021). MDPI Microorganisms.

  • General Synthesis of S-substituted Benzothiazoles

    • Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles. (2024).[2] ChemRxiv.

Sources

Method

Protocol for the Structural Validation of 1-(Benzthiazol-2-ylthio)-propan-2-one via NMR and MS

Executive Summary & Application Scope Compound: 1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4) Molecular Formula: C₁₀H₉NOS₂ Molecular Weight: 223.31 g/mol [1][2] This application note details the structural char...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Compound: 1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4) Molecular Formula: C₁₀H₉NOS₂ Molecular Weight: 223.31 g/mol [1][2]

This application note details the structural characterization of 1-(Benzthiazol-2-ylthio)-propan-2-one, a critical intermediate in the synthesis of antimicrobial agents and quorum sensing inhibitors (QSIs).[1][2] The core objective of this protocol is to provide a definitive analytical framework to distinguish the desired S-alkylated product from the thermodynamically possible N-alkylated isomer (2-acetonyl-3H-benzothiazole-2-thione), a common impurity in benzothiazole alkylation reactions.[2]

The guide integrates High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for regiospecific structural validation.[2]

Experimental Workflow

The following diagram outlines the logical flow from crude synthesis to validated characterization, emphasizing the critical decision points for purity assessment.

G Sample Crude Reaction Mixture (2-MBT + Chloroacetone) Workup Workup: Extraction (EtOAc) & Washing (NaHCO3) Sample->Workup Purification Recrystallization (EtOH) or Flash Column Workup->Purification Decision Purity Check (TLC/LC-MS) Purification->Decision Decision->Purification Impure NMR_Prep NMR Sample Prep (Solvent: CDCl3 or DMSO-d6) Decision->NMR_Prep Pure MS_Prep MS Sample Prep (MeOH, 0.1% Formic Acid) Decision->MS_Prep Pure NMR_Acq 1H & 13C NMR Acquisition (400/500 MHz) NMR_Prep->NMR_Acq MS_Acq ESI-MS/MS Acquisition (Positive Mode) MS_Prep->MS_Acq Analysis Data Integration & Analysis NMR_Acq->Analysis MS_Acq->Analysis Validation Structure Validation: Confirm S-Alkylation vs N-Alkylation Analysis->Validation

Figure 1: Integrated workflow for the isolation and characterization of S-acetonyl-2-mercaptobenzothiazole.

Protocol 1: Nuclear Magnetic Resonance (NMR) Characterization

Scientific Rationale: The S- vs. N-Alkylation Problem

In the alkylation of 2-mercaptobenzothiazole, the ambient nucleophile can attack via the Sulfur (S-alkylation) or the Nitrogen (N-alkylation).[2]

  • S-Isomer (Target): The methylene protons (-S-CH₂-CO-) are shielded, typically appearing at 4.0 – 4.5 ppm .[2]

  • N-Isomer (Impurity): The methylene protons attached to the positively charged nitrogen in the thioamide-like structure are significantly deshielded, shifting to 5.4 – 6.0 ppm .[2]

  • Protocol Validity: This distinct chemical shift difference makes ¹H NMR the primary tool for regiospecific validation.[2]

Sample Preparation
  • Mass: Weigh 10–15 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) or DMSO-d₆ .

    • Note: DMSO-d₆ is preferred if the compound exhibits poor solubility in chloroform, though CDCl₃ provides sharper resolution for the methylene singlet.[2]

  • Tube: Transfer to a clean, dry 5 mm NMR tube. Ensure a solution height of ~4 cm.[2]

Acquisition Parameters (Recommended)[2]
  • Instrument: 400 MHz or higher.[2]

  • ¹H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.

  • ¹³C NMR: 1024 scans, proton-decoupled (CPD), 2s relaxation delay.

Data Analysis & Expected Shifts

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

PositionGroupShift (δ ppm)MultiplicityIntegrationAssignment Logic
A -CH₃2.34Singlet (s)3HMethyl ketone protons.[2]
B -S-CH₂-4.25Singlet (s)2HDiagnostic Peak. Confirms S-linkage.
C Ar-H7.30 – 7.50Multiplet (m)2HBenzothiazole H5, H6.[2]
D Ar-H7.80 – 7.95Multiplet (m)2HBenzothiazole H4, H7 (deshielded).[2]

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon TypeShift (δ ppm)Assignment
Ketone C=O ~201.0Carbonyl carbon (most deshielded).[2]
C2 (S-C=N) ~165.5Benzothiazole C2 (attached to N and S).[2]
Ar-C (Quaternary) ~153.0, 135.0Fused ring junction carbons.[2]
Ar-C (CH) 126.0, 124.5, 121.5, 121.0Aromatic methines.[2]
-S-CH₂- ~40.5Methylene carbon (alpha to carbonyl and sulfur).[2]
-CH₃ ~28.5Methyl carbon.[2]

Protocol 2: Mass Spectrometry (MS) Characterization[2]

Scientific Rationale

Mass spectrometry confirms the molecular weight and provides a "fingerprint" fragmentation pattern.[2] The presence of the benzothiazole core is easily verified by its characteristic fragments (m/z 136, 108).[2]

Method Parameters[3][4][5]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent: Methanol or Acetonitrile with 0.1% Formic Acid (promotes protonation).[2]

  • Injection: Direct infusion or LC-MS (C18 column, H₂O/MeCN gradient).[2]

Fragmentation Pathway Analysis

The molecule typically fragments via cleavage of the C-S bond or loss of the acetyl group.[2]

MS_Frag cluster_legend Key M_Parent [M+H]⁺ m/z 224 Frag_182 [M+H - C₂H₂O]⁺ m/z 182 (Loss of Ketene) M_Parent->Frag_182 - 42 Da (Ketene) Frag_136 [Benzothiazole-SH]⁺ m/z 136 (Protonated 2-MBT) M_Parent->Frag_136 - 88 Da (C₃H₄O + S cleavage) Frag_43 [CH₃CO]⁺ m/z 43 (Acetyl Cation) M_Parent->Frag_43 Alpha cleavage Frag_108 [C₆H₅NS]⁺ m/z 108 (Loss of CS) Frag_136->Frag_108 - 28 Da (CS/HCN) Legend1 Parent Ion Legend2 Diagnostic Fragment

Figure 2: Proposed ESI(+) fragmentation pathway for 1-(Benzthiazol-2-ylthio)-propan-2-one.

Table 3: Key MS Fragments (ESI+)

m/z (Observed)Ion IdentityOrigin / Mechanism
224.05 [M+H]⁺Protonated Molecular Ion.[2]
246.03 [M+Na]⁺Sodium Adduct (common in ESI).[2]
182.01 [M+H - 42]⁺Loss of Ketene (CH₂=C=O) via McLafferty-like rearrangement.[2]
136.02 [C₇H₆NS₂]⁺Base Peak. Protonated 2-mercaptobenzothiazole core.[2]
43.02 [CH₃CO]⁺Acetyl cation (Alpha-cleavage).[2]

References

  • MassBank. (2021).[2][3] Mass Spectrum of Benzothiazole (MSBNK-Antwerp_Univ-AN124204). MassBank EU.[2] Retrieved January 28, 2026, from [Link][2]

  • Pareek, A., et al. (2010).[2][4][5] Synthesis of some biologically important 2-thiobarbituric acid derivatives incorporating benzothiazole moiety. Der Pharmacia Lettre, 2(4), 274-283.[2][4][5] Retrieved January 28, 2026, from [Link][2]

  • PubChem. (n.d.).[2][3] 2-(2-Benzothiazolylthio)ethanol and related Benzothiazole Derivatives. National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][2]

  • Filimonov, S. I., et al. (2023).[2][6][7] 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5). (Provides comparative NMR data for N-alkylated isomers). Retrieved January 28, 2026, from [Link][2]

Sources

Application

How to synthesize 1-(Benzthiazol-2-ylthio)-propan-2-one derivatives

Executive Summary This technical guide details the synthesis of 1-(benzothiazol-2-ylthio)-propan-2-one, a pivotal scaffold in the development of antimicrobial agents, non-steroidal anti-inflammatory drugs (NSAIDs), and f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(benzothiazol-2-ylthio)-propan-2-one, a pivotal scaffold in the development of antimicrobial agents, non-steroidal anti-inflammatory drugs (NSAIDs), and fused heterocyclic systems (e.g., thiazolo[3,2-a]benzothiazoles).

The protocol addresses the critical challenge of regioselectivity . 2-Mercaptobenzothiazole (2-MBT) is an ambident nucleophile capable of reacting at either the Nitrogen or Sulfur atom. This guide provides a self-validating methodology to exclusively drive S-alkylation over N-alkylation using Hard-Soft Acid-Base (HSAB) principles, ensuring high purity and reproducible yields (>85%).

Mechanistic Insight & Regiocontrol

To ensure experimental success, the operator must understand the tautomeric equilibrium of the starting material. 2-MBT exists in a thione-thiol equilibrium.

  • Thione Form (N-H): Predominant in the solid state and neutral solution.

  • Thiolate Form (S-): Generated in the presence of a base.

According to Pearson’s HSAB theory:

  • Sulfur (Thiolate): A "soft" base. High polarizability, low charge density.

  • Nitrogen: A "hard" base. Low polarizability, high charge density.

  • Chloroacetone: The methylene carbon attached to the chlorine is a "soft" electrophile.

Control Strategy: By using a mild base (K₂CO₃) in a polar aprotic solvent (Acetone or DMF), we generate the thiolate anion. The soft-soft interaction between the sulfur atom and the alkyl halide favors S-alkylation (the kinetic and thermodynamic product) over N-alkylation.

Visualization: Reaction Mechanism & Pathway

ReactionMechanism MBT 2-Mercaptobenzothiazole (Thione/Thiol Eq) Base Base (K2CO3) Deprotonation MBT->Base pKa ~10.5 Anion Thiolate Anion (Ambident Nucleophile) Base->Anion Formation of S- TS Transition State (S-Attack) Anion->TS Soft-Soft Interaction Chloro Chloroacetone (Soft Electrophile) Chloro->TS Product 1-(Benzthiazol-2-ylthio)- propan-2-one TS->Product SN2 Substitution -KCl

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and soft-soft nucleophilic attack driving S-alkylation.

Protocol A: Standard Benchtop Synthesis (Scale-Up Ready)

Application: High-purity synthesis for biological screening or further heterocyclization. Scale: 10 mmol (Adaptable to >100 mmol).

Reagents & Equipment[1][2][3]
  • Reactants: 2-Mercaptobenzothiazole (1.67 g, 10 mmol); Chloroacetone (0.92 g, 1.05 mL, 10 mmol).

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol).

  • Solvent: Acetone (Dry, AR grade, 30 mL).

  • Safety: Chloroacetone is a potent lachrymator . Handle exclusively in a fume hood.

Step-by-Step Methodology
  • Salt Formation (Critical): In a 100 mL round-bottom flask, dissolve 2-MBT in acetone. Add anhydrous K₂CO₃. Stir at room temperature (RT) for 15 minutes.

    • Self-Validating Cue: The suspension will change texture as the potassium salt of MBT forms.

  • Controlled Addition: Cool the mixture to 0-5°C using an ice bath. Add chloroacetone dropwise over 10 minutes.

    • Causality: Cooling prevents the exotherm from causing local overheating, which can lead to double alkylation or polymerization of chloroacetone.

  • Reaction: Remove the ice bath and reflux the mixture at 56°C for 3–4 hours.

    • Monitoring: Check TLC (Mobile Phase: Hexane:Ethyl Acetate 8:2). The starting material (Rf ~0.3) should disappear; Product (Rf ~0.6) appears.[1][2]

  • Workup:

    • Filter the hot reaction mixture to remove inorganic salts (KCl, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • Pour the residue into ice-cold water (50 mL). The product will precipitate as a solid.

  • Purification: Recrystallize from Ethanol/Water (ratio 4:1) to yield colorless/pale yellow needles.

Protocol B: Microwave-Assisted Green Synthesis

Application: Rapid library generation; solvent-minimized "Green Chemistry" approach.

Methodology
  • Preparation: Mix 2-MBT (2 mmol), Chloroacetone (2.2 mmol), and a catalytic amount of Triethylamine (Et₃N, 2 drops) in a microwave vial. Add 1 mL of Ethanol (as an energy transfer medium).

  • Irradiation: Set the microwave reactor to Constant Power mode (300W) .

    • Target Temperature: 80°C.

    • Hold Time: 120–180 seconds.

  • Workup: Cool the vial. Pour contents into crushed ice. Filter the solid product.

Comparative Data Analysis
MetricProtocol A (Benchtop)Protocol B (Microwave)
Reaction Time 3–4 Hours2–3 Minutes
Yield 82–88%90–94%
Solvent Usage High (30 mL)Low (1 mL)
Energy Profile High (Continuous Reflux)Low (Short Burst)

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these standard spectral markers.

Spectral Expectations[3]
  • FT-IR (KBr, cm⁻¹):

    • 1710–1725 (C=O stretch, ketone). Note: Absence of this peak indicates failure.

    • 1460 (C=N stretch, benzothiazole ring).

    • 760 (C-S-C stretch).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.38 (s, 3H, -CO-CH ₃).

    • δ 4.45 (s, 2H, S-CH ₂-CO). Critical Regioselectivity Marker: If N-alkylation occurred, this shift would differ significantly.

    • δ 7.3–7.9 (m, 4H, Ar-H).

  • Melting Point: 78–80°C.

Troubleshooting Workflow

Troubleshooting Start Analyze Crude Product CheckMP Check Melting Point (Target: 78-80°C) Start->CheckMP LowMP MP < 70°C or Broad Range CheckMP->LowMP Yes CheckIR Check IR Spectrum CheckMP->CheckIR MP OK Conclusion1 Contamination: Recrystallize (EtOH) LowMP->Conclusion1 NoCO No C=O Peak (Peak at ~3300 cm-1?) CheckIR->NoCO Yes Conclusion2 Failure: Unreacted MBT present. Check Base Strength. NoCO->Conclusion2

Figure 2: Logical decision tree for assessing product purity and diagnosing synthetic failures.

References

  • General Synthesis & Biological Activity

    • Ali, R., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI Molecules.
  • Microwave-Assisted Protocols

    • Praveen, C., et al. (2011). Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent.
  • Regioselectivity & Mechanism (S- vs N-alkylation)

    • RSC Advances. (2014). Regioselective N-alkylation of 2-aminobenzothiazoles. (Contextual grounding for ambident nucleophile behavior).
  • Pharmacological Importance of MBT Scaffold

    • Keri, R. S., et al. (2015).[3] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. European Journal of Medicinal Chemistry / NIH.

Sources

Method

Using 1-(Benzthiazol-2-ylthio)-propan-2-one to target Pseudomonas aeruginosa LasB system

Application Note: Targeting Pseudomonas aeruginosa LasB Virulence with 1-(Benzthiazol-2-ylthio)-propan-2-one Executive Summary Pseudomonas aeruginosa is a critical ESKAPE pathogen, notorious for its resistance to convent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeting Pseudomonas aeruginosa LasB Virulence with 1-(Benzthiazol-2-ylthio)-propan-2-one

Executive Summary

Pseudomonas aeruginosa is a critical ESKAPE pathogen, notorious for its resistance to conventional antibiotics. A pivotal virulence factor in its arsenal is LasB (Elastase B) , a zinc-metalloprotease responsible for degrading host immune factors (cytokines, immunoglobulins) and tissue components (elastin, collagen).

This Application Note details the evaluation of 1-(Benzthiazol-2-ylthio)-propan-2-one , a representative benzothiazole-thio-ketone scaffold. Unlike traditional antibiotics that impose selective pressure for resistance by killing bacteria, this compound acts as an anti-virulence agent . It targets the "LasB System" primarily through direct enzymatic inhibition via zinc chelation and active site occlusion, rendering the bacteria less pathogenic without affecting their viability.

Mechanism of Action: The Thio-Ketone Warhead

The molecule 1-(Benzthiazol-2-ylthio)-propan-2-one functions as a competitive inhibitor of LasB. Structural studies of analogous benzothiazole derivatives (e.g., PDB: 7QH1) suggest a bidentate binding mechanism:

  • Zinc Chelation: The ketone oxygen and the thiazole nitrogen coordinate with the catalytic Zinc ion (

    
    ) within the LasB active site, neutralizing its proteolytic capability.
    
  • Hydrophobic Interaction: The benzothiazole ring occupies the S1' or S2' hydrophobic pocket of the enzyme, stabilizing the complex.

Figure 1: LasB Inhibition Pathway

LasB_Pathway QS Quorum Sensing (LasR/LasI) Gene lasB Gene Expression QS->Gene Activates ProLasB Pro-LasB (Inactive) Gene->ProLasB Translation LasB Mature LasB (Active Zn-Protease) ProLasB->LasB Processing Substrate Host Targets (Elastin, IL-6, IgG) LasB->Substrate Degrades Damage Tissue Necrosis & Immune Evasion Substrate->Damage Leads to Compound 1-(Benzthiazol-2-ylthio)- propan-2-one Compound->LasB CHELATES Zn2+ (Direct Inhibition)

Caption: The compound intervenes downstream of gene expression, directly inhibiting the mature LasB enzyme via Zinc chelation, preventing host tissue degradation.

Protocol 1: Compound Preparation & Handling

Benzothiazole derivatives are often hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous assay buffers.

Reagents:

  • 1-(Benzthiazol-2-ylthio)-propan-2-one (Purity >95%)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

Procedure:

  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 50 mM . Vortex vigorously for 30 seconds.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: On the day of the experiment, dilute the stock into the specific Assay Buffer.

    • Critical: Ensure the final DMSO concentration in any biological assay is ≤ 1% (v/v) to prevent solvent-induced enzyme denaturation or bacterial toxicity.

Protocol 2: FRET-Based Kinetic Assay (Primary Screen)

This is the "Gold Standard" for determining


 and 

values. It uses a fluorogenic peptide substrate that mimics the LasB cleavage site.

Materials:

  • Enzyme: Purified LasB (Pseudolysin). Note: Can be purchased commercially or purified from PAO1 supernatant.

  • Substrate: Abz-Ala-Gly-Leu-Ala-p-Nitrobenzyl-amide (Abz-AGLA-Nba).

    • Mechanism:[1][2] Cleavage separates the Abz fluorophore from the Nba quencher, increasing fluorescence.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM

    
    , pH 7.2. (
    
    
    
    is essential for LasB stability).
  • Control Inhibitor: Phosphoramidon (10 µM) or 1,10-Phenanthroline.

Step-by-Step Methodology:

  • Preparation: Dilute purified LasB to 10 nM in Assay Buffer.

  • Inhibitor Incubation:

    • In a black 96-well plate, add 50 µL of LasB enzyme.

    • Add 25 µL of the test compound (serially diluted in buffer; range 1 nM to 100 µM).

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of Abz-AGLA-Nba substrate (Final concentration: 50 µM).

  • Measurement:

    • Immediately read fluorescence on a plate reader.

    • Excitation: 340 nm | Emission: 415 nm.

    • Mode: Kinetic read every 60 seconds for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear portion of the curve.

Data Output Format:

Compound Concentration (µM)Initial Velocity (

) [RFU/min]
% Inhibition
0 (DMSO Control)12500%
0.1110012%
1.062550%
10.012090.4%
Phosphoramidon (+) 5096%

Protocol 3: Elastin-Congo Red (ECR) Orthogonal Assay

This assay validates the compound's ability to inhibit the degradation of complex, native substrates (Elastin) rather than just small peptides.

Materials:

  • Substrate: Elastin-Congo Red (ECR) powder (Sigma).[3]

  • Source: Supernatant from P. aeruginosa PAO1 cultures (24h growth).[3]

  • Buffer: 100 mM Tris-HCl, 1 mM

    
    , pH 7.5.
    

Procedure:

  • Substrate Prep: Suspend ECR (10 mg/mL) in the buffer. This is an insoluble suspension; keep agitated.

  • Reaction Mix:

    • Mix 500 µL of ECR suspension with 50 µL of PAO1 supernatant.

    • Add 50 µL of Test Compound (Final conc: 50 µM) or Vehicle.

  • Incubation: Shake at 250 rpm at 37°C for 4 hours .

  • Termination: Add 100 µL of 0.12 M EDTA to stop the reaction (chelates all Zinc).

  • Quantification:

    • Centrifuge at 10,000 x g for 10 minutes to pellet undigested elastin.

    • Measure Absorbance (

      
      ) of the supernatant (released Congo Red dye).[3]
      

Protocol 4: Anti-Virulence vs. Antibiotic Differentiation

To confirm the compound is a true anti-virulence agent (and not just killing the bacteria), you must generate a Growth vs. Activity profile.

Workflow:

  • Inoculate P. aeruginosa PAO1 in LB broth containing the test compound (at

    
    ).
    
  • Incubate at 37°C for 24 hours.

  • Measure Growth: Read Optical Density (

    
    ).
    
  • Measure Virulence: Centrifuge culture; test supernatant in the ECR assay (Protocol 3).

Interpretation Logic:

Result Scenario

(Growth)
ECR Activity (LasB)Conclusion
Ideal Anti-Virulence Unchanged (High)Significantly ReducedTarget Validated
Antibiotic Effect Significantly ReducedReducedNon-specific toxicity
Ineffective UnchangedUnchangedNo target engagement
Figure 2: Experimental Workflow Validation

Workflow Start Compound Preparation Screen Primary Screen: FRET Assay (Purified Enzyme) Start->Screen Decision IC50 < 10 µM? Screen->Decision Ortho Orthogonal Screen: Elastin-Congo Red Decision->Ortho Yes Discard Discard / Optimize Decision->Discard No Cell Cellular Assay: Growth (OD600) vs. LasB Ortho->Cell Cell->Discard Growth=Low (Antibiotic) Lead Valid Anti-Virulence Lead Candidate Cell->Lead Growth=Normal LasB=Low

Caption: Step-wise filtering process to ensure the compound acts specifically on LasB without general cytotoxicity.

References

  • Gouda, M. et al. (2023). Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors. ACS Infectious Diseases.[4] (Describes the benzothiazole-LasB binding mode and crystal structure 7QH1).

  • Ohman, D. E. et al. (1980).Cryotransformation of Pseudomonas aeruginosa. (Establishes the standard Elastin Congo Red assay protocols).

    • (Contextual citation for ECR method evolution).

  • Hentzer, M. et al. (2003).Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. EMBO Journal.

  • Zhu, H. et al. (2015).Quorum-sensing regulators control virulence factor production in Pseudomonas aeruginosa.

Sources

Application

Application Note: Protocol for Assessing Minimum Inhibitory Concentration (MIC) of Benzothiazole Compounds

This Application Note and Protocol is designed for researchers investigating the antimicrobial potential of benzothiazole derivatives. It synthesizes gold-standard methodologies (CLSI/EUCAST) with specific adaptations re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating the antimicrobial potential of benzothiazole derivatives. It synthesizes gold-standard methodologies (CLSI/EUCAST) with specific adaptations required for lipophilic synthetic compounds.

Introduction & Scientific Rationale

Benzothiazole scaffolds are privileged structures in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their assessment presents specific physicochemical challenges—primarily lipophilicity and aqueous solubility .

Standard clinical protocols (e.g., CLSI M07) are optimized for hydrophilic antibiotics. When applied to hydrophobic benzothiazoles, these standard methods often yield false negatives (due to precipitation) or false positives (due to solvent toxicity).

Core Challenges with Benzothiazoles
  • Solubility: Many benzothiazole derivatives precipitate in aqueous media (Mueller-Hinton Broth) at high concentrations, mimicking bacterial turbidity.

  • Solvent Toxicity: To maintain solubility, organic solvents like DMSO are required. High DMSO concentrations (>2.5%) are toxic to bacteria, confounding MIC data.

  • Colorimetric Interference: Some benzothiazole derivatives are chromogenic, interfering with optical density (OD) readings.

This protocol utilizes a modified Broth Microdilution Method incorporating a Resazurin (Alamar Blue) indicator step to resolve ambiguity between compound precipitation and bacterial growth.

Experimental Design & Logic

The validity of this assay rests on a controlled logic flow. We must distinguish between three states:

  • True Inhibition: Compound prevents growth.

  • Solvent Inhibition: DMSO kills bacteria (False Positive).

  • Precipitation: Compound falls out of solution (False Negative/Ambiguous).

Workflow Logic Diagram

MIC_Workflow Start Start: Benzothiazole Stock Prep Dilution Serial Dilution (in DMSO/Broth) Start->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (16-20h @ 35°C) Inoculation->Incubation Check_Growth Check Growth Control Incubation->Check_Growth Check_Solvent Check Solvent Control (DMSO < 2%) Check_Growth->Check_Solvent Growth OK Invalid INVALID: Repeat Assay Check_Growth->Invalid No Growth Visual_Read Visual Inspection (Turbidity/Pellet) Check_Solvent->Visual_Read Growth OK Check_Solvent->Invalid Inhibited Resazurin Add Resazurin (Blue -> Pink) Visual_Read->Resazurin Ambiguous/Precipitate Result Determine MIC Visual_Read->Result Clear Endpoint Resazurin->Result

Caption: Logical workflow for MIC determination, incorporating checkpoints for growth viability and solvent toxicity.

Materials & Reagents

Biologicals[2][3][4][5][6][7][8][9][10][11][12][13]
  • Test Organisms: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Reference Antibiotic: Ciprofloxacin or Ampicillin (Quality Control).

Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for non-fastidious bacteria.

    • Note: Ensure Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) levels are correct to ensure reproducibility, especially for testing membrane-active compounds.[1][2]

  • Dimethyl Sulfoxide (DMSO): Molecular Biology Grade.

  • Resazurin Sodium Salt: Prepare a 0.015% (w/v) solution in sterile PBS. Filter sterilize.[3]

  • Benzothiazole Compound: Dry powder, purity >95%.

Equipment
  • 96-well microtiter plates (U-bottom or flat-bottom).

  • Multichannel pipettes.

  • Spectrophotometer (Optional, for OD600 reading).

  • Incubator (35 ± 2°C).[4][5]

Detailed Protocol

Phase 1: Stock Solution Preparation

Benzothiazoles are hydrophobic. Proper solvation is critical.

  • Primary Stock: Dissolve the benzothiazole compound in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).

    • Why: Water causes immediate precipitation. High concentration stocks allow for large dilution factors, minimizing final DMSO content.

  • Sterility: Do not filter sterilize the DMSO stock (compounds may bind to the filter membrane). DMSO is bacteriostatic/bactericidal at high concentrations and is generally considered self-sterilizing.

Phase 2: Microplate Preparation (Serial Dilution)

We will use a 2-fold serial dilution .

Plate Layout Strategy:

  • Columns 1-10: Test Compound (Decreasing concentration).

  • Column 11: Growth Control (Bacteria + Broth + DMSO).

  • Column 12: Sterility/Background Control (Broth + Compound + DMSO; NO Bacteria ).

Procedure:

  • Add 100 µL of CAMHB to all wells in columns 1–11.

  • Add 200 µL of Compound Intermediate (diluted in broth to 2x the highest test conc) to Column 1.

  • Transfer 100 µL from Column 1 to Column 2. Mix 5-6 times.

  • Repeat transfer down to Column 10. Discard the final 100 µL from Column 10.

  • Column 11 (Growth Control): Add solvent equivalent (e.g., 1% DMSO in broth) if the compound stock introduced DMSO.

  • Column 12 (Sterility/Precipitation Control): Add 100 µL of broth + 100 µL of compound at the highest concentration used.

    • Critical: This well controls for the compound's intrinsic color or precipitation.

Phase 3: Inoculum Preparation
  • Direct Colony Suspension: Pick 3-5 colonies from a fresh (18-24h) agar plate.

  • Suspend in saline/broth to match 0.5 McFarland Standard (approx. 1.5 x 10^8 CFU/mL).[6]

  • Dilution: Dilute this suspension 1:150 in CAMHB.

    • Final Inoculum: Approx. 1 x 10^6 CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1–11.

    • Final Assay Volume: 200 µL.

    • Final Bacterial Conc: 5 x 10^5 CFU/mL.[7]

    • Final Compound Conc: 1x (diluted by half).

Phase 4: Incubation
  • Seal plate with a gas-permeable film or loose lid to prevent evaporation but allow O₂ exchange.

  • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

Phase 5: Readout (The Decision Matrix)

Benzothiazoles often create a cloudy suspension. Visual reading alone is unreliable.

Step A: Visual Inspection

  • Place plate on a dark background/light box.

  • Check Column 11 (Growth Control) : Must be turbid (cloudy).

  • Check Column 12 (Sterility Control) : Must be clear.

    • If Column 12 is cloudy/precipitated: You cannot rely on OD600 or simple visual turbidity for the test wells. Proceed to Step B.

Step B: Resazurin Assay (Metabolic Viability)

  • Add 30 µL of 0.015% Resazurin solution to all wells.

  • Incubate for 1–4 hours at 37°C.

  • Observe Color Change:

    • Blue/Purple: No bacterial growth (Resazurin not reduced).

    • Pink/Colorless: Active bacterial growth (Resazurin reduced to Resorufin).

MIC Definition: The lowest concentration well that remains Blue (no color shift to pink).

Data Presentation & Analysis

Summarize results in a structured table. Do not report a single number without the range.

Compound IDStructure TypeMIC (µg/mL) - E. coliMIC (µg/mL) - S. aureusSolubility Note
BZ-01 2-Aminobenzothiazole328Clear
BZ-02 6-Nitrobenzothiazole>12864Precipitate at >64
Ciprofloxacin Reference0.0150.25Clear
DMSO Control SolventGrowth (No Inhibition)Growth (No Inhibition)-

Calculating IC50 (Optional): For more granular data, measure fluorescence (Ex 530nm / Em 590nm) after Resazurin addition. Plot Log(Concentration) vs. % Inhibition to calculate IC50.

Troubleshooting & Optimization

Troubleshooting Logic

Troubleshooting Problem Problem Detected Precipitation Compound Precipitates Problem->Precipitation DMSO_Tox Growth Control Inhibited Problem->DMSO_Tox Skipped_Wells Skipped Wells (Growth-No Growth-Growth) Problem->Skipped_Wells Sol_Precip Use Resazurin Readout OR Reduce max concentration Precipitation->Sol_Precip Sol_DMSO Reduce DMSO < 1% Use 'Step-Down' Dilution DMSO_Tox->Sol_DMSO Sol_Skip Technical Error (Pipetting) Retest Skipped_Wells->Sol_Skip

Caption: Diagnostic tree for common assay failures.

Critical Considerations
  • The "Edge Effect": Evaporation in outer wells (Rows A and H, Columns 1 and 12) can alter concentrations.

    • Solution: If precise MICs are critical, fill edge wells with sterile water and use inner wells for the assay.

  • Cation Adjustment: Benzothiazoles may chelate metals. Using unadjusted Mueller-Hinton broth can lead to variable results. Always use CAMHB .

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8][9] CLSI.[5][10] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[7][11][10][12][13][Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[14] Methods, 42(4), 321-324. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[15] Nature Protocols, 3(2), 163-175. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Benzthiazol-2-ylthio)-propan-2-one

[1][2][3] Product Identity: 1-(Benzthiazol-2-ylthio)-propan-2-one CAS: 23385-34-4 Synonyms: 2-(Acetonylthio)benzothiazole; 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-one Application: Intermediate for agrochemicals, pharma...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Product Identity: 1-(Benzthiazol-2-ylthio)-propan-2-one CAS: 23385-34-4 Synonyms: 2-(Acetonylthio)benzothiazole; 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-one Application: Intermediate for agrochemicals, pharmaceuticals, and quorum sensing inhibitors.[1][2]

Part 1: Troubleshooting Guide (Q&A)

This section addresses the most frequent challenges reported by researchers during the synthesis and purification of 1-(Benzthiazol-2-ylthio)-propan-2-one.

Q1: My crude product is a dark, sticky oil that refuses to crystallize. How can I obtain a solid?

Diagnosis: This compound is a low-melting solid (often reported near ambient temperature or slightly above, depending on purity). "Oiling out" occurs when impurities (residual solvent, unreacted chloroacetone, or disulfides) depress the melting point. Corrective Action:

  • Trituration: Add cold ethanol or a mixture of diethyl ether/hexane (1:3) to the oil.[3] Scratch the flask walls with a glass rod to induce nucleation.

  • Seed Crystals: If you have a previous batch, add a seed crystal.

  • Solvent Removal: Ensure all reaction solvent (especially DMF or acetone) is removed under high vacuum. Residual solvent acts as a plasticizer, preventing lattice formation.

  • Cooling: Store the oil at -20°C overnight. If it solidifies, filter it cold immediately.

Q2: TLC shows a persistent spot with lower Rf than my product. What is it, and how do I remove it?

Diagnosis: This is likely unreacted 2-Mercaptobenzothiazole (2-MBT) .[1] Mechanism: 2-MBT is the starting material.[1] It has an acidic proton (pKa ~7-8) on the nitrogen/sulfur tautomer system. Corrective Action:

  • Alkaline Wash: Unlike the product (a neutral thioether), 2-MBT is soluble in mild base.

  • Protocol: Dissolve the crude organic layer in Ethyl Acetate. Wash 2x with 10% Na₂CO₃ or 1M NaOH. The 2-MBT will deprotonate and move into the aqueous layer.

  • Verification: Acidify the aqueous waste; if a precipitate forms (re-protonated 2-MBT), the wash was successful.

Q3: The product has a strong, pungent odor even after drying.

Diagnosis: This indicates residual Chloroacetone (lachrymator) or volatile sulfur byproducts. Corrective Action:

  • Chemical Quench: Wash the organic phase with a dilute solution of ammonia or sodium bisulfite to react with residual halo-ketones.

  • Vacuum Drying: Dry under high vacuum (<1 mbar) at 40°C for at least 4 hours.

  • Safety Note: All waste streams must be treated with bleach (sodium hypochlorite) to oxidize sulfur compounds before disposal.

Q4: I see a dimer impurity (High Rf) that co-crystallizes with my product.

Diagnosis: This is 2,2'-Dithiobis(benzothiazole) , formed by the oxidative coupling of 2-MBT. Cause: Exposure of the reaction mixture to air, particularly under basic conditions. Corrective Action:

  • Prevention: Run the reaction under an inert atmosphere (Nitrogen/Argon). Degas solvents.

  • Purification: This impurity is very lipophilic.

    • Method A (Reduction): Treat the crude mixture with Zinc dust/Acetic acid or NaBH₄ to reduce the disulfide back to 2-MBT, then wash with base (see Q2).

    • Method B (Chromatography): Use a non-polar eluent (Hexane/EtOAc 9:1) to elute the disulfide first, as the ketone product is more polar.

Part 2: Experimental Protocols

Protocol A: Optimized Workup for Removal of 2-MBT

Use this protocol immediately after the reaction completion to ensure a chemically pure crude.

  • Concentration: Remove the reaction solvent (e.g., Acetone, Ethanol) under reduced pressure.

  • Dissolution: Redissolve the residue in Ethyl Acetate (EtOAc) . Use ~10 mL per gram of theoretical yield.

  • Alkaline Extraction (Critical Step):

    • Wash the organic phase twice with 10% Aqueous Sodium Carbonate (Na₂CO₃) .

    • Tip: Shake vigorously to ensure the deprotonation of unreacted 2-MBT.

  • Neutralization: Wash the organic phase once with water, then once with saturated brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization from Ethanol/Water

Suitable for solidifying the oil obtained after workup.

  • Dissolve the crude oil in the minimum amount of boiling Ethanol (95%) .

  • Remove from heat. Add warm water dropwise until a faint turbidity persists.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Collect crystals by vacuum filtration and wash with cold 50% aqueous ethanol.

Part 3: Data & Visualization[1][2][3][4]

Table 1: Impurity Profile & Solubility Data
CompoundRoleSolubility (Aq. Base)Solubility (Org.[1][3][4] Solvents)Removal Strategy
1-(Benzthiazol-2-ylthio)-propan-2-one Target Insoluble Soluble N/A
2-Mercaptobenzothiazole (2-MBT)Starting MaterialSoluble (forms salt)SolubleAlkaline Wash (Na₂CO₃)
ChloroacetoneReagentDecomposesSolubleVacuum / Bisulfite Wash
2,2'-Dithiobis(benzothiazole)ByproductInsolubleSoluble (Non-polar)Reduction or Chromatography
Figure 1: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture Evap Evaporate Reaction Solvent Start->Evap Redissolve Redissolve in Ethyl Acetate Evap->Redissolve WashBase Wash with 10% Na2CO3 Redissolve->WashBase Decision Check Aqueous Layer pH WashBase->Decision OrgLayer Organic Layer (Contains Product + Disulfide) Decision->OrgLayer Retain AqLayer Aqueous Layer (Contains 2-MBT Salt) Decision->AqLayer Discard WashBrine Wash with Brine & Dry (Na2SO4) OrgLayer->WashBrine Concentrate Concentrate to Oil WashBrine->Concentrate StateCheck Is it Solid? Concentrate->StateCheck Recryst Recrystallize (Ethanol/Water) StateCheck->Recryst Yes Triturate Triturate (Cold Hexane/Ether) StateCheck->Triturate No (Oil) Final Pure Product (1-(Benzthiazol-2-ylthio)-propan-2-one) Recryst->Final Triturate->Recryst Solidifies

Caption: Logical workflow for the isolation and purification of the target thioether, emphasizing the critical alkaline wash step.

Figure 2: Synthesis & Side Reaction Pathway[1][3][4][8]

ReactionScheme cluster_conditions Reaction Conditions MBT 2-Mercaptobenzothiazole (Nucleophile) Product 1-(Benzthiazol-2-ylthio)-propan-2-one (Target) MBT->Product + ClAcetone / Base Oxidation Oxidation (O2) MBT->Oxidation Air Exposure ClAcetone Chloroacetone (Electrophile) Base Base (K2CO3) Disulfide 2,2'-Dithiobis(benzothiazole) (Impurity) Oxidation->Disulfide

Caption: Reaction pathway showing the formation of the target thioether and the competitive oxidative dimerization of the starting material.

References

  • PubChem. (n.d.). Compound Summary: 2-(Acetonylthio)benzothiazole.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Ataman Chemicals. (n.d.). Technical Data Sheet: TCMTB (Related Benzothiazole Thioethers). Retrieved January 28, 2026, from [Link]

  • Török, B., et al. (2021). Heterocyclic Compounds in Drug Discovery. Journal of Medicinal Chemistry. (General reference for benzothiazole synthesis/purification methodologies).

Sources

Optimization

Technical Support Center: Synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one

Ticket ID: #MBT-S-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Optimization and Troubleshooting of Base-Catalyzed S-Alkylation of 2-Mercaptobenzothiazole Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MBT-S-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Optimization and Troubleshooting of Base-Catalyzed S-Alkylation of 2-Mercaptobenzothiazole

Executive Summary & Core Directive

User Goal: Synthesize 1-(Benzthiazol-2-ylthio)-propan-2-one with high regioselectivity (S-alkylation > 98%) and minimal byproduct formation.

The Challenge: 2-Mercaptobenzothiazole (2-MBT) is an ambident nucleophile. It exists in a tautomeric equilibrium between the thione (N-H) and thiol (S-H) forms. The critical success factor is forcing the reaction pathway exclusively through the S-alkylation route while suppressing N-alkylation and oxidative dimerization (disulfide formation).

The Solution: We utilize the Hard and Soft Acids and Bases (HSAB) principle. By using a soft base (Carbonate) in a polar aprotic solvent (Acetone), we maximize the nucleophilicity of the sulfur atom (soft center) toward the


-haloketone (soft electrophile).

Optimized Standard Operating Procedure (SOP)

Do not deviate from this stoichiometry without consulting the "Modifications" section. This protocol is designed for a 10 mmol scale.

Reagent Table
ReagentRoleEquiv.Amount (10 mmol scale)Critical Note
2-Mercaptobenzothiazole (2-MBT) Nucleophile1.01.67 gMust be dry; free of disulfide.
Chloroacetone Electrophile1.11.02 g (~0.88 mL)Lachrymator. Dispense in fume hood.
Potassium Carbonate (K₂CO₃) Base1.52.07 gAnhydrous. Grind to fine powder.
Potassium Iodide (KI) Catalyst0.10.16 gAccelerates reaction (Finkelstein-like).
Acetone SolventN/A30-50 mLHPLC Grade, dry.
Step-by-Step Workflow
  • Activation Phase:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 2-MBT (1.0 equiv), anhydrous K₂CO₃ (1.5 equiv), and KI (0.1 equiv).

    • Add Acetone (30 mL).

    • Stir at room temperature for 15 minutes. Why? This pre-equilibrium step generates the potassium thio-benzothiazole salt, ensuring the nucleophile is ready before the electrophile enters.

  • Addition Phase:

    • Add Chloroacetone (1.1 equiv) dropwise over 5 minutes.

    • Observation: The suspension may change color slightly as the salt reacts.

  • Reaction Phase:

    • Fit a reflux condenser. Heat the mixture to reflux (~56°C) for 3–5 hours.

    • TLC Check: Mobile phase Hexane:Ethyl Acetate (7:3). Product R_f will be higher than 2-MBT.

  • Workup (The "Salt-Crash" Method):

    • Cool reaction to room temperature.[1]

    • Filter the reaction mixture to remove the inorganic salts (KCl, excess K₂CO₃). Wash the filter cake with cold acetone.

    • Evaporate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.

  • Purification:

    • Recrystallize from Ethanol (or Ethanol/Water mix).

    • Yield Target: >85%.[2]

    • Appearance: White to pale yellow needles/crystalline solid.

Mechanistic Visualization

The following diagram illustrates the critical pathway selection. We must drive the equilibrium toward the Thiolate anion to ensure S-attack.

ReactionMechanism MBT_Thione 2-MBT (Thione Form) (Stable Solid) MBT_Thiol 2-MBT (Thiol Form) (Reactive Tautomer) MBT_Thione->MBT_Thiol Tautomerism Thiolate Thiolate Anion (S- Nucleophile) MBT_Thiol->Thiolate + K2CO3 - H+ Transition Transition State (S_N2 Attack) Thiolate->Transition + Chloroacetone (Soft-Soft Interaction) N_Side N-Alkylated Byproduct (Undesired) Thiolate->N_Side Hard-Hard Mismatch (Suppressed by Solvent) Product 1-(Benzthiazol-2-ylthio)-propan-2-one (Target) Transition->Product - KCl

Figure 1: Mechanistic pathway highlighting the base-promoted shift to the Thiolate anion, favoring S-alkylation over N-alkylation.

Troubleshooting Guide (Diagnostic Matrix)

If your experiment fails, match your symptoms to this matrix.

Ticket Category: Low Yield or Impurities
SymptomProbable Root CauseDiagnostic CheckCorrective Action
Product is an oil/sticky gum Residual solvent or Chloroacetone polymerization.NMR shows broad peaks around 2.0-2.5 ppm?Triturate the oil with cold hexanes or diethyl ether to induce crystallization. Recrystallize from EtOH.
Low Yield (<50%) Incomplete conversion or loss during filtration.TLC of the filter cake (salts).The product might have precipitated with the salts if acetone volume was too low. Wash filter cake thoroughly with hot acetone.
Yellow/Orange impurity Oxidation to Disulfide (2,2'-dithiobisbenzothiazole).TLC shows a non-polar spot (high R_f).Ensure inert atmosphere (N₂) if possible. Use fresh 2-MBT. Disulfides are hard to remove; try recrystallization from benzene/pet-ether (if safety permits) or column chromatography.
N-Alkylated Byproduct Reaction temperature too high or wrong solvent.NMR: N-CH₂ signal differs from S-CH₂.Switch back to Acetone/K₂CO₃. Avoid DMF/NaH (which promotes N-alkylation due to "naked" anion effect on the harder N center).

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydroxide (NaOH) instead of Potassium Carbonate? A: It is not recommended . NaOH is a strong, hard base. It increases the risk of:

  • Hydrolysis of the chloroacetone.

  • Hydrolysis of the formed thio-ether bond.

  • Promoting N-alkylation by creating a "harder" environment. Stick to Carbonate (K₂CO₃ or Cs₂CO₃) for the best S-selectivity.

Q2: Why add Potassium Iodide (KI)? A: This utilizes the Finkelstein reaction principle in situ. Chloroacetone reacts with KI to form Iodoacetone. The C-I bond is weaker and the Iodide is a better leaving group than Chloride, significantly accelerating the S_N2 substitution rate without altering the final product structure.

Q3: My chloroacetone has turned dark. Can I still use it? A: Chloroacetone polymerizes and oxidizes upon storage, turning dark and acidic.

  • Test: Run a TLC of the reagent.[1]

  • Fix: If heavily degraded, distill it (Caution: Severe Lachrymator) or purchase a fresh bottle. Using degraded electrophile is the #1 cause of "tarry" products.

Q4: How do I confirm S-alkylation vs. N-alkylation? A: 1H NMR is definitive.

  • S-isomer (Target): The methylene (-CH₂-) protons usually appear as a singlet around 4.2 – 4.5 ppm .

  • N-isomer (Byproduct): The methylene protons attached to the nitrogen are more deshielded/shifted, often appearing distinct from the S-isomer. Additionally, the IR spectrum will show specific C=N vs C=S character shifts, but NMR is superior.

Diagnostic Decision Tree

Use this flow to determine the next step if your reaction is non-compliant.

TroubleshootingTree Start Evaluate Crude Product State Physical State? Start->State Solid Solid State->Solid Oil Oily/Gummy State->Oil CheckTLC Check TLC Purity Solid->CheckTLC Action2 Triturate with Hexane to induce solid Oil->Action2 OneSpot Single Spot CheckTLC->OneSpot MultiSpot Multiple Spots CheckTLC->MultiSpot Action1 Proceed to Recrystallization (Ethanol) OneSpot->Action1 Action3 Identify Impurity: High Rf = Disulfide Low Rf = Unreacted MultiSpot->Action3 Action2->CheckTLC

Figure 2: Decision tree for post-reaction workup and purification logic.

References

  • BenchChem. (2025).[3] Comparative analysis of different synthetic methods for 1-(1,3-Benzothiazol-2-yl)propan-2-one. Retrieved from 3

  • National Institutes of Health (NIH). (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.[4] Retrieved from 4

  • Organic Chemistry Portal. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Retrieved from 5

  • Pareek, A., et al. (2010).[6] Synthesis of some biologically important 2-thiobarbituric acid derivatives incorporating benzothiazole moiety.[6][7][8] Der Pharmacia Lettre.[6] Retrieved from 6[2][6][9]

  • Cui, H., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[4][10] Molecules.[2][3][4][6][9][10][11][12][13][5][14][15] Retrieved from 16

Sources

Troubleshooting

Technical Support Center: Stereocontrol in Knoevenagel Condensation

Welcome to the Advanced Synthesis Support Module. Subject: Controlling E/Z Isomer Selectivity in Knoevenagel Condensation Ticket ID: KNC-ISO-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Controlling E/Z Isomer Selectivity in Knoevenagel Condensation Ticket ID: KNC-ISO-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Core Directive & Scope

This guide addresses the thermodynamic and kinetic factors governing stereoselectivity in the Knoevenagel condensation. While the reaction predominantly favors the thermodynamically stable (E)-isomer (trans) due to steric relief, specific substrates and conditions can yield mixtures or favor the (Z)-isomer.

The Central Challenge: The Knoevenagel reaction is reversible. The initial nucleophilic attack is often fast and reversible (kinetic), while the subsequent dehydration (elimination) step drives the equilibrium toward the most stable alkene (thermodynamic).

Mechanism & Selectivity Logic (Module 1)

To control the outcome, you must visualize the reaction not as a single step, but as a dynamic equilibrium.

The Selectivity Bifurcation Point

The stereochemistry is determined during the elimination step (E1cB or E2 mechanism) of the intermediate


-hydroxy species.

Knoevenagel_Mechanism Reactants Aldehyde + Active Methylene Enolate Enolate Formation Reactants->Enolate Base Cat. Intermediate Aldol Intermediate (Beta-hydroxy) Enolate->Intermediate Nucleophilic Attack Intermediate->Reactants Retro-Aldol (Reversible) TS_E TS (E-Isomer) Sterically Favored Intermediate->TS_E Rotation TS_Z TS (Z-Isomer) Sterically Hindered Intermediate->TS_Z Rotation Product_E Product (E) Thermodynamic Major TS_E->Product_E -H2O Fast Product_Z Product (Z) Kinetic/Minor TS_Z->Product_Z -H2O Slow Product_Z->Product_E Isomerization (Thermal/Acid)

Figure 1: Mechanistic pathway showing the bifurcation at the elimination step. Note that Z-isomers often isomerize to E under thermal conditions.

Critical Variables & Catalyst Selection (Module 2)

The choice of catalyst and solvent dictates whether you are operating under Kinetic Control (rarely sustainable) or Thermodynamic Control (standard).

Catalyst Impact Table[1]
Catalyst SystemPrimary OutcomeMechanism NoteBest For
Piperidine / AcOH High (E) Selectivity Promotes rapid equilibrium; thermodynamic product dominates.Standard aromatic aldehydes.
TiCl₄ / Pyridine High Yield (E) Lewis acid activates carbonyl; creates a tight chelation transition state.Sterically hindered ketones/aldehydes.[1]
EDDA (Ethylenediammonium diacetate)Mild / Mixed Dual activation (acid/base) allows milder temps, potentially trapping kinetic products.Acid-sensitive substrates.[2]
Ionic Liquids (e.g., [BMIm]OH)High (E) Selectivity High polarity stabilizes charged intermediates, favoring elimination to stable isomer.Green chemistry applications.
Uncatalyzed / Water Mixed / (E) dominant Hydrophobic effect accelerates reaction; product often precipitates (stopping equilibration)."On-water" synthesis.[3][4]
Solvent Effects[1][2][4][5][6][7][8]
  • Non-polar (Benzene/Toluene): Used with Dean-Stark traps. Continuous water removal drives the reaction to completion (Le Chatelier’s principle) and favors the thermodynamic (E)-product due to high thermal energy (reflux).

  • Polar Protic (Ethanol/Methanol): Solvates the intermediate anions. Can sometimes slow down the elimination step, allowing for better control, but usually results in (E) isomers due to solubility differences (E often crystallizes out).

Troubleshooting & FAQs (Module 3)

Q1: I am getting a 60:40 mixture of E/Z isomers. How do I push this to >95% E?

  • Diagnosis: The reaction has not reached thermodynamic equilibrium, or the energy difference between isomers is small.

  • Solution:

    • Increase Reaction Time: Allow the mixture to equilibrate longer under reflux.

    • Acid Catalyzed Isomerization: Add a catalytic amount of iodine (

      
      ) or acid to the crude mixture and reflux for 1 hour. This lowers the barrier for 
      
      
      
      conversion.
    • Recrystallization: (E)-isomers typically pack better in crystal lattices. Recrystallize from hot ethanol or ethyl acetate.

Q2: I specifically need the (Z)-isomer. Is this possible?

  • Diagnosis: Direct synthesis of acyclic (Z)-alkenes via Knoevenagel is difficult because they are thermodynamically uphill.

  • Solution:

    • Photochemical Isomerization: Synthesize the (E)-isomer, dissolve in a solvent (acetonitrile), and irradiate with UV light (254-365 nm) to establish a photostationary state (often 40:60 E:Z). Separate via chromatography.

    • Steric Constraint: Use substrates where the steric bulk forces the "smaller" group to be cis to the carbonyl.

Q3: My product is an oil and won't solidify.

  • Diagnosis: Isomeric mixtures (E+Z) depress the melting point, preventing crystallization.

  • Solution:

    • Check NMR (

      
       coupling constants). 
      
      
      
      is trans (E);
      
      
      is cis (Z).
    • Perform a "seed" recrystallization if you have a pure standard.

    • Switch solvent to Toluene/Heptane to force precipitation.

Standardized Protocols (Module 4)

Protocol A: High-Selectivity (E)-Isomer Synthesis (Doebner Modification)

Best for: Cinnamic acid derivatives.

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Reagents: Mix Aromatic Aldehyde (10 mmol), Malonic Acid (12 mmol), and Pyridine (20 mmol).

  • Catalyst: Add Piperidine (1 mmol, 10 mol%).

  • Reaction: Heat to 80–100°C for 2–4 hours. Note: Evolution of

    
     indicates decarboxylation.[5]
    
  • Workup:

    • Cool to

      
      .
      
    • Acidify with concentrated HCl (dropwise) to pH 1-2.

    • The (E)-acid usually precipitates as a white solid.

  • Purification: Filter and wash with ice-cold water. Recrystallize from Ethanol/Water (1:1).[3]

Protocol B: Lewis-Acid Mediated Condensation (TiCl₄)

Best for: Hindered ketones or acid-sensitive substrates.

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvent: Anhydrous THF or

    
    .
    
  • Procedure:

    • Cool solvent to

      
      . Add 
      
      
      
      (20 mmol) dropwise (fuming!).
    • Add Aldehyde (10 mmol) and Active Methylene (10 mmol).

    • Add Pyridine (40 mmol) slowly. A precipitate will form.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 6–12 hours.

  • Quench: Pour into saturated

    
     solution. Extract with Ethyl Acetate.[1]
    
Protocol C: Troubleshooting Workflow (Decision Tree)

Troubleshooting Start Start: Analyze Crude NMR IsomerRatio Isomer Ratio? Start->IsomerRatio PureE >95% E-Isomer IsomerRatio->PureE Success Mix Mixture (e.g. 60:40) IsomerRatio->Mix Incomplete Recryst Final Product PureE->Recryst Recrystallize (EtOH) Mix->PureE No, I want E PureZ Need Z-Isomer? Mix->PureZ Yes Photo Photo PureZ->Photo UV Irradiation (Photochemical Flip) Chrom Chrom PureZ->Chrom Flash Chromatography (Difficult Separation) Photo->Chrom

Figure 2: Decision tree for post-reaction processing based on isomeric ratio.

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 204-599.

  • List, B. (2010).[6] Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition, 49(10), 1730-1734.[6]

  • Deb, M. L., & Bhuyan, P. J. (2005). Uncatalyzed Knoevenagel condensation in aqueous medium. Tetrahedron Letters, 46(38), 6453-6455.

  • Lehnert, W. (1973). Knoevenagel-Kondensationen mit TiCl4/Base. Tetrahedron Letters, 14(54), 4723-4724.

  • Verma, S. et al. (2020). Microwave assisted synthesis of Knoevenagel Derivatives using water as green solvent. Current Research in Green and Sustainable Chemistry.

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-(Benzthiazol-2-ylthio)-propan-2-one

Executive Summary 1-(Benzthiazol-2-ylthio)-propan-2-one is a lipophilic benzothiazole derivative often utilized as a scaffold for antimicrobial and anti-virulence (quorum sensing inhibition) research. Its structural core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzthiazol-2-ylthio)-propan-2-one is a lipophilic benzothiazole derivative often utilized as a scaffold for antimicrobial and anti-virulence (quorum sensing inhibition) research. Its structural core—a planar benzothiazole ring linked via a thioether to a ketone—confers significant hydrophobicity (LogP ~2.5–3.0 estimated), resulting in poor aqueous solubility.

This guide addresses the critical "solubility bottleneck" in biological assays. Inconsistent solubility leads to compound precipitation ("crashing out"), false negatives in potency assays, and variability in IC50 data. The protocols below prioritize thermodynamic stability in aqueous buffers without compromising biological integrity.

Module 1: Stock Solution Preparation

The Foundation: A pristine stock solution is the prerequisite for reproducible data. Do not attempt to dissolve this compound directly in aqueous buffers (PBS, media); it will form micro-aggregates that are invisible to the naked eye but will skew concentration data.

Protocol: The Anhydrous DMSO Standard
  • Solvent Choice: Use Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%) .

    • Why: The benzothiazole core is highly soluble in DMSO. Water contamination in DMSO (hygroscopic nature) lowers the solubility limit and promotes degradation of the thioether linkage over time.

  • Concentration: Prepare a 10 mM to 50 mM master stock.

    • Calculation: Molecular Weight = 223.31 g/mol .[1]

    • Example: To make 1 mL of 50 mM stock, dissolve 11.17 mg of compound in 1 mL DMSO.

  • Dissolution Method: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. Visual clarity is mandatory.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the thioether) and store at -20°C. Avoid repeated freeze-thaw cycles.

Module 2: The Aqueous Transition (Preventing "Crash Out")

The Challenge: The moment the hydrophobic stock hits the aqueous buffer, the local concentration exceeds the solubility limit, causing immediate precipitation.

Workflow: The "Intermediate Dilution" Method

Do not pipette the 100% DMSO stock directly into the cell culture well. Use an intermediate dilution step to lower the kinetic shock.

DilutionProtocol Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilution (100x Working Conc.) Solvent: DMSO or 50% PEG400 Stock->Inter 1:10 Dilution Media Assay Media (Pre-warmed 37°C) Inter->Media Dropwise Addition with Vortexing Inter->Media Critical Step: Prevents Shock Precipitation Final Final Assay Well (<0.5% DMSO) Media->Final Dispense

Figure 1: Step-wise dilution workflow to minimize local high-concentration precipitation events.

Critical Technical Nuances:
  • Order of Addition: Always add the compound solution to the buffer , never the buffer to the compound.

  • Mixing Dynamics: The buffer must be in motion (vortexing or stirring) during addition. This rapidly disperses the DMSO plume, preventing local supersaturation.

  • Temperature: Pre-warm the media/buffer to 37°C. Cold buffers decrease solubility and accelerate precipitation.

Module 3: Advanced Solubilization (Cyclodextrins)

If the compound precipitates at required assay concentrations (e.g., >50 µM), or if the assay is sensitive to DMSO, use a carrier system. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for benzothiazole derivatives.

Mechanism of Action

The hydrophobic benzothiazole ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures solubility in water.

Protocol: Complexation with HP-β-CD
  • Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the specific amount of 1-(Benzthiazol-2-ylthio)-propan-2-one powder to a glass vial.

    • Add the 20% HP-β-CD solution.

    • Sonicate for 30–60 minutes at room temperature or shake overnight at 250 rpm.

    • Result: This can often achieve aqueous concentrations of 0.5–2 mM without organic co-solvents.

Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding to the cell culture media. What went wrong?

Diagnosis: You likely experienced "solvent shock." This occurs when a high-concentration DMSO droplet hits the water, causing the compound to crystallize at the interface before it can disperse. Solution:

  • Reduce Stock Concentration: Dilute your DMSO stock to 100x the final concentration before adding to media.

  • Increase Vortexing: Ensure the media is swirling rapidly when you add the drop.

  • Switch to Co-solvent: Use a 1:1 mixture of DMSO and PEG400 for the stock. PEG400 acts as a bridge, reducing the polarity gap between DMSO and water.

Q2: What is the maximum DMSO concentration I can use?

Standard: For most mammalian cell lines (e.g., HeLa, HEK-293), keep the final DMSO concentration below 0.5% (v/v) . Sensitive Cells: For primary neurons or stem cells, the limit is often 0.1% . Control: Always run a "Vehicle Control" (media + DMSO only) to normalize data. Toxicity from DMSO can mimic compound activity.

Q3: Is 1-(Benzthiazol-2-ylthio)-propan-2-one stable in aqueous buffer?

Chemistry: The thioether (-S-) bond is generally stable, but the ketone and the benzothiazole ring can be susceptible to oxidation or hydrolysis under extreme pH. Guideline: Prepare aqueous dilutions fresh on the day of the experiment . Do not store diluted compound in media at 4°C for more than 24 hours. The compound is stable in anhydrous DMSO at -20°C for months.

Q4: Can I use serum (FBS) to help solubilize?

Insight: Yes. Fetal Bovine Serum (FBS) contains albumin, which binds lipophilic drugs and acts as a natural solubilizer. Strategy: If your assay permits, prepare the final dilution in media containing 10% FBS rather than serum-free media. The albumin will sequester the compound and prevent precipitation, though it may also slightly reduce the free drug concentration available to the cells.

Summary of Physicochemical Properties

PropertyValue / DescriptionImpact on Assay
Molecular Weight 223.31 g/mol Small molecule, diffuses rapidly.
LogP (Est.) ~2.5 – 3.0Lipophilic. Requires organic solvent or carrier.
Water Solubility Very Low (< 100 µM)High risk of precipitation in PBS/Media.
DMSO Solubility High (> 50 mM)Excellent stock solvent.
Preferred Carrier HP-β-CyclodextrinUse if DMSO toxicity is a concern.

References

  • National Institutes of Health (PubChem). Benzothiazole Structure and Properties. Available at: [Link]

  • LifeTein. DMSO Usage in Cell Culture: Solubility and Toxicity Guidelines. Available at: [Link]

  • Asian Journal of Chemistry. Studies on Inclusion Complex of Benzothiazole Derivatives with Cyclodextrins. Available at: [Link]

  • MDPI (Pharmaceuticals). Benzothiazole Derivatives: Structure–Activity Relationship and Solubility. Available at: [Link][2][3]

Sources

Troubleshooting

Refinement of reaction conditions for thioether linkage formation

Status: Operational | Tier: Level 3 (Senior Application Scientist) Welcome to the Advanced Bioconjugation Support Center. You are likely here because your thioether yields are low, your specificity is compromised, or you...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Bioconjugation Support Center. You are likely here because your thioether yields are low, your specificity is compromised, or your conjugates are unstable in plasma.[1] This guide moves beyond basic protocols to address the mechanistic failures often overlooked in standard literature.

Module 1: Thiol-Maleimide Conjugation

The Issue: "My reaction yield is good, but the conjugate falls apart in plasma," or "I see non-specific labeling on Lysines."

The Mechanistic Reality

The maleimide-thiol reaction is a Michael addition.[2] While efficient, it faces two critical competing pathways driven entirely by pH:[1]

  • Hydrolysis: The maleimide ring opens to form maleamic acid. If this happens before conjugation, the linker is dead.[1] If it happens after, it actually stabilizes the bond (preventing Retro-Michael exchange).

  • Aminolysis: At pH > 7.5, unprotonated Lysine residues (

    
    -amino groups) become nucleophilic enough to attack the maleimide, destroying specificity.[1]
    
Troubleshooting & FAQs

Q: I am getting <10% conjugation efficiency. My maleimide linker is old. Could that be it? A: Yes. Maleimides hydrolyze in moisture.

  • Diagnostic: Run an HPLC or LC-MS of your linker alone. If you see a mass shift of +18 Da, your maleimide has hydrolyzed to maleamic acid and is unreactive toward thiols.[1]

  • Fix: Store maleimides in anhydrous DMSO/DMF at -20°C. Never store them in aqueous buffer.

Q: My antibody-drug conjugate (ADC) loses its payload in serum. Why? A: You are experiencing the Retro-Michael Reaction . The thioether bond is reversible.[2] In plasma, albumin (which has a free Cys34) acts as a "sink," stealing the maleimide from your drug.[1]

  • The Fix (Ring Hydrolysis): Deliberately hydrolyze the succinimide ring after conjugation.

  • Protocol: After conjugation, raise the pH to 9.0 for 30 minutes (if your protein tolerates it) or incubate at pH 7.4 at 37°C for an extended period. This forces the ring open, locking the thioether bond and preventing the reverse reaction.

Q: Can I leave TCEP in the reaction mixture? A: Proceed with Caution. While many protocols say yes, TCEP is a phosphine nucleophile. It can react with maleimides to form non-productive ylenes, consuming your linker.[1]

  • Recommendation: For stoichiometric precision (e.g., ADCs with specific DAR), remove TCEP via desalting columns (PD-10) or spin filters before adding the maleimide.[1]

Data: pH Impact on Maleimide Specificity
pH ConditionThiol Reactivity (

)
Amine Reactivity (Lys)Hydrolysis Risk (Pre-conjugation)Verdict
pH 6.0 - 6.5 ModerateNegligibleVery LowBest for high specificity
pH 7.0 - 7.5 Fast (Optimal)LowLowStandard Condition
pH > 8.0 Very FastSignificant High Avoid (Loss of specificity)
Module 2: Haloacetyls (Iodoacetamide/Bromoacetamide)

The Issue: "Maleimides are too unstable for my application, but Iodoacetamide is labeling everything."

The Mechanistic Reality

Haloacetyls form stable thioether bonds that do not undergo Retro-Michael exchange. However, they are less selective than maleimides.[1] The reaction is an


 nucleophilic substitution. To ensure Cysteine specificity over Lysine/Histidine, you must exploit the pKa difference: Cysteine (pKa ~8.[1]3) vs. Lysine (pKa ~10.5).
Troubleshooting & FAQs

Q: I see "diglycine" artifacts in my Mass Spec data after Iodoacetamide labeling. A: This is a known artifact where Iodoacetamide alkylates Lysine residues, creating a mass shift that mimics a ubiquitin diglycine remnant.[1]

  • The Fix: Strictly control pH. Perform the reaction at pH 7.5 - 8.0 in the dark. Do not exceed pH 8.[1]5. Use a lower molar excess (e.g., 5-10x) compared to maleimides.[1]

Q: The reaction is too slow. A: Iodoacetamide is slower than maleimide.

  • Optimization: Switch to Bromoacetamide . Bromide is a better leaving group than Iodide, accelerating the reaction rate without significantly compromising specificity if pH is controlled.[1]

Q: My solution turned yellow/brown. A: Iodine generation. Iodoacetamide is light-sensitive.

  • Protocol: Always wrap reaction tubes in foil. Free iodine can oxidize thiols back to disulfides, killing the reaction.[1]

Module 3: Thiol-Ene "Click" Chemistry

The Issue: "I need to crosslink a hydrogel or modify a polymer, but the reaction stops halfway."

The Mechanistic Reality

This is a radical-mediated step-growth mechanism. It is orthogonal to amines (unlike maleimides/haloacetyls) but is sensitive to radical quenching.

Troubleshooting & FAQs

Q: My photo-initiated reaction has an induction period where nothing happens. A: Oxygen Inhibition. Dissolved oxygen consumes the generated radicals before they can initiate the thiol-ene cycle.

  • The Fix: Degas all buffers/monomer solutions by bubbling Nitrogen or Argon for 15 minutes prior to light exposure. Alternatively, increase the light intensity or photoinitiator concentration to "burn through" the oxygen.

Q: Can I do this without UV light? A: Yes. Use a thermal initiator (e.g., AIBN) or a redox initiation system (APS/TEMED) if your protein/drug is UV-sensitive.[1]

Visualizing the Workflow
Diagram 1: Linker Selection Decision Tree

Caption: Logic flow for selecting the optimal thioether chemistry based on stability and specificity requirements.

LinkerSelection Start Start: Define Requirement Stability Is Plasma Stability Critical? (e.g., ADC for in vivo) Start->Stability Specificity Is Site-Specificity Critical? (Avoid Lys labeling) Stability->Specificity No (In vitro use) HydrolysisStep REQUIRED: Post-Conjugation Ring Hydrolysis (pH 9.0) Stability->HydrolysisStep Yes (In vivo use) LightSens Is Payload Light Sensitive? Specificity->LightSens No (Polymer/Hydrogel) Maleimide Use Maleimide (pH 6.5 - 7.5) Specificity->Maleimide Yes (High Specificity) Haloacetyl Use Iodoacetamide (pH 7.5 - 8.0) LightSens->Haloacetyl Yes (Keep Dark) ThiolEne Use Thiol-Ene (Radical/Photo) LightSens->ThiolEne No (UV OK) HydrolysisStep->Maleimide Chemistry Base

Diagram 2: The Maleimide Fate Pathway

Caption: Competing pathways in maleimide conjugation. Path A is desired; Path B is fatal; Path C stabilizes the drug.

MaleimideFate M Maleimide Linker HydrolysisPre Maleamic Acid (DEAD LINKER) M->HydrolysisPre High pH / Moisture (Before Reaction) Conjugate Thiosuccinimide Conjugate M->Conjugate + Protein-SH (pH 6.5-7.5) Retro De-conjugated (Free Thiol + Maleimide) Conjugate->Retro Plasma/Albumin (Reversible) Stable Ring-Opened Conjugate (STABLE) Conjugate->Stable Controlled Hydrolysis (pH 9.0 / Time)

Module 4: Experimental Protocols
Protocol A: Disulfide Reduction & Quantification (The Prerequisite)

Before any thioether formation, you must ensure free thiols exist.[1]

  • Dissolve Protein: Prepare protein (1–10 mg/mL) in Degassing Buffer (PBS, pH 7.2, 1 mM EDTA). EDTA chelates metals that catalyze oxidation.

  • Reduction:

    • Add TCEP (10–100 molar excess).[3]

    • Incubate 30 min at Room Temp.

    • Note: If using DTT, you MUST pass the sample through a Zeba Spin Column or PD-10 column to remove excess DTT.[1] TCEP can theoretically remain, but removal is recommended for precision.[1]

  • Verification (Ellman’s Assay):

    • Aliquot 10 µL of reduced protein.

    • Add 190 µL Ellman’s Reagent (DTNB) solution.

    • Measure Absorbance at 412 nm.[1]

    • Calculate free thiols using extinction coefficient

      
      .
      
Protocol B: Optimized Maleimide Conjugation
  • Equilibration: Adjust protein solution to pH 7.0 using 100 mM Sodium Phosphate buffer.

  • Addition: Add Maleimide linker (dissolved in anhydrous DMSO) at 5–20 molar excess.

    • Critical: Keep DMSO < 10% final volume to prevent protein precipitation.[1]

  • Incubation: 1–2 hours at Room Temp or 4°C overnight.

  • Quenching: Add excess N-Acetylcysteine or Mercaptoethanol to scavenge unreacted maleimide.

  • Purification: Remove excess linker via size-exclusion chromatography (SEC) or dialysis.

References
  • Vector Laboratories. (n.d.). Maleimide Reaction Chemistry & Specificity. Retrieved from

  • Bachem. (2022).[4] The Thiol-Maleimide Reaction: A Guide to Mechanism and Side Reactions. Retrieved from

  • Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols. Retrieved from

  • Fontaine, S. D., et al. (2015).[1] Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry. (Contextual grounding for Ring Hydrolysis).

  • Ag Scientific. (n.d.). TCEP HCl vs DTT: Preferred Reducing Agents. Retrieved from

  • BroadPharm. (2022). ADC Conjugation by DTT Reduction with Maleimide Drug Linker. Retrieved from

  • Alfa Chemistry. (n.d.). Thiol-Ene Click Reaction Mechanisms and Conditions. Retrieved from

Sources

Optimization

Challenges in the scale-up synthesis of benzothiazole derivatives

Status: Operational | Tier: Level 3 (Process Optimization & Scale-Up) Welcome to the technical support center for benzothiazole synthesis. This guide addresses the critical friction points encountered when transitioning...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Optimization & Scale-Up)

Welcome to the technical support center for benzothiazole synthesis. This guide addresses the critical friction points encountered when transitioning from medicinal chemistry (mg scale) to process development (kg scale). We focus on the most common industrial route: the condensation and oxidative cyclization of 2-aminothiophenols.

Module 1: Safety & Exotherm Management

Context: The oxidative cyclization of 2-aminothiophenol (2-ATP) derivatives is the "workhorse" reaction but poses significant thermal risks during scale-up.

User Ticket #402:

"We are scaling up the oxidative cyclization of 2-aminothiophenol with an aldehyde using DMSO/I2. On a 50g scale, the internal temperature spiked by 40°C instantly upon adding the oxidant. How do we control this at 1kg?"

Technical Response: The instant spike indicates a thermal runaway precursor . In oxidative cyclizations, the rate of heat generation often exceeds the rate of heat removal in batch reactors.

Root Cause:

  • Accumulation: Adding the oxidant (or catalyst) all at once creates a high concentration of unreacted species. Once the reaction triggers, the accumulated energy releases simultaneously.

  • DMSO Instability: DMSO can decompose explosively at elevated temperatures in the presence of halides or acids.

Corrective Protocol (Semi-Batch Mode):

  • Change Topology: Switch from "All-in" Batch to Semi-Batch (Dosing) .

  • The "Heel" Concept: Charge the reactor with the aldehyde and solvent (and 10% of the oxidant if necessary to initiate).

  • Controlled Dosing: Dose the 2-aminothiophenol (or the oxidant, depending on solubility) slowly over 2–4 hours.

  • Monitoring: Use Heat Flow Calorimetry (or watch the jacket-to-internal temperature delta,

    
    ). If 
    
    
    
    exceeds 5°C, stop dosing immediately.

Workflow Diagram: Safe Oxidative Cyclization

OxidativeSafety Start Reactor Setup (Inert N2) Heel Charge 'Heel' (Aldehyde + Solvent) Start->Heel Dose Controlled Dosing (Oxidant/2-ATP) Heel->Dose Monitor Monitor Heat Flow (Stop if dT > 5°C) Dose->Monitor Monitor->Dose Stable Hold Post-Dose Hold (Completion Check) Monitor->Hold Dosing Complete Quench Quench/Workup (Bisulfite Wash) Hold->Quench

Figure 1: Semi-batch workflow to prevent thermal runaway during oxidative cyclization.

Module 2: Raw Material Quality & Impurity Control

Context: 2-Aminothiophenol is prone to oxidative dimerization, forming bis(2-aminophenyl) disulfide. This impurity is often "silent" on TLC but drastically lowers yield.

User Ticket #899:

"Our yields fluctuate between 40% and 85% between batches. The starting material is dark brown. Can we just use excess reagent to compensate?"

Technical Response: No. Using excess degraded reagent introduces complex purification issues. The "dark brown" color confirms the presence of the disulfide dimer.

Troubleshooting Guide:

  • Quantify the Dimer: Run an HPLC assay on your starting material. If dimer > 5%, purification is required.

  • In-Situ Reduction: Instead of distilling the stench-heavy 2-ATP, add a reducing agent to the reactor before adding the aldehyde.

    • Reagent: Sodium metabisulfite (Na2S2O5) or Triphenylphosphine (0.1 eq).

    • Mechanism:[1][2] Cleaves the S-S bond back to the active SH monomer.

Data: Impurity Impact on Yield

Starting Material GradeDimer Content (%)Reaction Yield (%)Workup Status
Freshly Distilled < 0.5%92%Clean crystallization
Stored (1 month, Air) 4.0%78%Sticky solid
Dark Brown Liquid > 12.0%45%Oil (Requires Column)
Module 3: Green Solvents & Process Mass Intensity

Context: Traditional methods use DMF or NMP, which are reproductive hazards and difficult to remove (high boiling points).

User Ticket #112:

"We need to replace DMF to meet ICH Q3C guidelines. Ethanol doesn't dissolve our aldehyde at reflux. What are the scalable green alternatives?"

Technical Response: Solubility is the bottleneck. For scale-up, we move toward Deep Eutectic Solvents (DES) or Surfactant-Mediated Water systems.

Recommended Alternatives:

  • Glycerol: Acts as both solvent and catalyst (hydrogen bond donor).

    • Pros: Biodegradable, promotes condensation without added acid.

    • Cons: High viscosity (requires heating to >60°C for stirring).

  • Water + SDS (Sodium Dodecyl Sulfate): Forms micelles that solubilize organic reactants.

    • Protocol: Mix Aldehyde + 2-ATP in Water (with 10 mol% SDS). Heat to 60°C. Product often precipitates out, allowing filtration.

Decision Logic: Solvent Selection

SolventSelect Start Select Solvent for Scale-Up Soluble Reagents Soluble in Ethanol? Start->Soluble Ethanol Use Ethanol/MeOH (Reflux) Soluble->Ethanol Yes Melt Melting Pt < 80°C? Soluble->Melt No Neat Solvent-Free (Neat Reaction) Melt->Neat Yes Viscosity Can Stir High Viscosity? Melt->Viscosity No Glycerol Use Glycerol (Catalyst-Free) Viscosity->Glycerol Yes Water Use Water + SDS (Micellar) Viscosity->Water No

Figure 2: Decision tree for selecting green solvents based on reactant physical properties.

Module 4: Purification (Avoiding Chromatography)

Context: Silica gel chromatography is prohibitively expensive and generates massive waste at the kg scale. Crystallization is mandatory.

User Ticket #550:

"The crude product is an oil that refuses to crystallize. We tried cooling it, but it just gums up the stirrer."

Technical Response: "Oiling out" occurs when the product separates as a liquid before it crystallizes. This usually happens when the temperature is above the metastable limit.

Crystallization Protocol (Anti-Solvent Swing):

  • Dissolution: Dissolve the crude oil in a minimum amount of "Good Solvent" (e.g., Acetone or THF) at 50°C.

  • Seeding: Cool to 40°C. Add 1% w/w pure seed crystals. Wait 30 minutes (Ageing).

  • Anti-Solvent Dosing: Slowly dose the "Bad Solvent" (e.g., Water or Heptane).

    • Rate: 10% of volume over 1 hour (induces nucleation).

    • Rate: Remaining 90% over 2 hours (growth).

  • Cooling: Only after a slurry forms, cool to 0°C.

Metal Scavenging (If using Pd/Cu catalysts): If your route involved a metal-catalyzed cyclization (e.g., intramolecular C-S bond formation), simple crystallization won't remove Pd to <10 ppm.

  • Action: Add a scavenger (e.g., SiliaMetS Thiol or Activated Carbon) to the hot solution in Step 1. Filter hot before crystallization.

References
  • Green Synthesis in Glycerol: Maleki, A., et al. (2019). "Catalyst-free synthesis of benzothiazoles using glycerol as a green biodegradable solvent." Royal Society Open Science.

  • Oxidative Cyclization Safety & Mechanisms: Liao, Y., et al. (2022). "Recent Advances in the Synthesis of Benzothiazoles: A Focus on Green Chemistry and Safety." Molecules.

  • Scale-Up Crystallization & Purification: Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.

  • Metal Scavenging in Pharma: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one

[1] Ticket ID: CHEM-SUP-8821 Subject: Impurity Mitigation & Protocol Optimization Assigned Specialist: Senior Application Scientist Status: Open[1] Executive Summary: The Ambident Nucleophile Challenge The synthesis of 1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: CHEM-SUP-8821 Subject: Impurity Mitigation & Protocol Optimization Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary: The Ambident Nucleophile Challenge

The synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one relies on the nucleophilic substitution of chloroacetone by 2-mercaptobenzothiazole (2-MBT).[1] The critical technical challenge lies in the ambident nature of the 2-MBT anion.[1]

In solution, 2-MBT exists in a tautomeric equilibrium between the thiol (benzenoid) and thione (quinonoid) forms.[1] Upon deprotonation, the resulting anion delocalizes charge between the Sulfur (exocyclic) and Nitrogen (endocyclic) atoms.[1]

  • Target Pathway (S-Alkylation): Attack by the sulfur atom yields the desired thioether.[1]

  • Impurity Pathway (N-Alkylation): Attack by the nitrogen atom yields the thermodynamic impurity: 3-(2-oxopropyl)benzothiazole-2(3H)-thione .[1]

This guide provides a self-validating protocol designed to maximize S-selectivity using Hard-Soft Acid-Base (HSAB) principles, alongside troubleshooting steps for common failure modes.

Part 1: Critical Process Parameters (CPP) for Selectivity

To mitigate impurities, you must control the reaction environment to favor the "Soft-Soft" interaction between the sulfur atom and the alkyl halide.[1]

ParameterRecommendationScientific Rationale (HSAB Theory)
Base Selection Potassium Carbonate (

)
A mild base prevents rapid, uncontrolled deprotonation.[1] Strong bases (NaOH) increase charge density on Nitrogen ("Hard" center), promoting N-alkylation [1].[1]
Solvent Acetone (Anhydrous)Polar aprotic solvents solvate the cation (

), leaving the anion "naked" and reactive.[1] Protic solvents (Ethanol/Water) hydrogen-bond to the Sulfur, hindering its nucleophilicity [2].[1]
Catalyst Potassium Iodide (KI)Finkelstein Condition:[1] KI converts Chloroacetone (Harder electrophile) to Iodoacetone (Softer electrophile) in situ.[1] Soft electrophiles prefer Soft nucleophiles (Sulfur) [3].[1]
Atmosphere Nitrogen (

) or Argon
2-MBT is highly susceptible to oxidative dimerization, forming 2,2'-dithiobis(benzothiazole) (Disulfide impurity) in the presence of air [4].[1]

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Monitoring & Selectivity[1]

Q: My crude product has a melting point significantly lower than the literature value (65-66°C). What happened? A: This indicates the presence of the N-alkylated isomer (3-(2-oxopropyl)benzothiazole-2(3H)-thione), which typically melts lower and depresses the mixture's melting point.[1]

  • Root Cause: The reaction temperature was likely too high, or a "Hard" base (like NaOH or NaH) was used.[1]

  • Corrective Action: Switch to

    
     and maintain reflux temperature of acetone (~56°C). Do not use DMF at high temperatures (>100°C), as this favors thermodynamic N-alkylation [5].[1]
    

Q: The reaction mixture turned a dark, opaque yellow/orange, and yield is low. TLC shows a non-polar spot. A: You have likely formed the Disulfide impurity (2,2'-dithiobis(benzothiazole)).[1]

  • Root Cause: Oxygen ingress. 2-MBT oxidizes rapidly in basic solutions exposed to air.[1]

  • Corrective Action: Degas your solvent with

    
     sparging for 15 minutes before adding the thiol. Ensure the reaction vessel is under a positive pressure of inert gas.[1]
    
Category B: Workup & Purification[1]

Q: After removing the solvent, I am left with a sticky, semi-solid oil that won't crystallize. A: This is often due to residual Chloroacetone or trapped solvent.[1]

  • Root Cause: Chloroacetone is a lachrymator and has a high boiling point relative to acetone.[1]

  • Corrective Action: Triturate the oil with cold hexanes or diethyl ether.[1] The desired product is less soluble in non-polar alkanes than the impurities.[1] Scratching the flask walls with a glass rod while cooling in an ice bath often induces nucleation.[1]

Q: How do I efficiently remove unreacted 2-MBT? A: 2-MBT is acidic (


).[1]
  • Protocol: Wash the organic layer (dissolved in Ethyl Acetate or DCM) with 5% Sodium Carbonate (

    
    ) or dilute NaOH.[1] The unreacted 2-MBT will deprotonate, become water-soluble, and partition into the aqueous layer, leaving the neutral product in the organic phase.[1]
    

Part 3: Visualizing the Chemistry[1]

Diagram 1: Reaction Pathways & Impurity Formation

This diagram illustrates the competitive pathways governed by HSAB theory.[1]

ReactionPathways Reactants 2-Mercaptobenzothiazole (2-MBT) + Chloroacetone Intermediate Thioamide Anion (Delocalized) Reactants->Intermediate Base (K2CO3) Impurity_Ox IMPURITY 2 Disulfide Dimer (Oxidation) Reactants->Impurity_Ox O2 (Air Exposure) Target TARGET PRODUCT 1-(Benzthiazol-2-ylthio)-propan-2-one (S-Alkylation) Intermediate->Target Soft Electrophile (C-I) Polar Aprotic Solvent Impurity_N IMPURITY 1 N-Alkylated Isomer (Hard/Hard Interaction) Intermediate->Impurity_N Hard Electrophile High Temp / Strong Base

Caption: Competitive reaction pathways. Green path indicates the desired S-alkylation favored by soft electrophiles.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one with >95% S-selectivity.

Reagents
  • 2-Mercaptobenzothiazole (10 mmol, 1.67 g)[1]

  • Chloroacetone (11 mmol, 1.02 g) Caution: Lachrymator[1]

  • Potassium Carbonate (anhydrous, 15 mmol, 2.07 g)[1]

  • Potassium Iodide (catalytic, 1 mmol, 0.16 g)[1]

  • Acetone (dry, 30 mL)

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-MBT (1.67 g) and

    
     (2.07 g) in dry acetone (30 mL).
    
  • Catalyst Addition: Add KI (0.16 g). Stir at room temperature for 15 minutes under

    
     atmosphere. Rationale: This allows initial deprotonation and prepares the "soft" environment.
    
  • Alkylation: Add Chloroacetone (1.02 g) dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (~56°C) for 3–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    , excess
    
    
    ).[1] Wash the filter cake with small portions of acetone.[1]
  • Evaporation: Concentrate the filtrate under reduced pressure to obtain a crude solid/oil.

  • Workup: Dissolve crude in Ethyl Acetate (30 mL). Wash with 5%

    
     (2 x 15 mL) to remove unreacted thiol.[1] Wash with water (15 mL) and brine (15 mL).[1] Dry over 
    
    
    
    .[1]
  • Crystallization: Evaporate solvent.[1] Recrystallize the residue from Ethanol or Ethanol/Water (9:1).[1]

Diagram 2: Purification Workflow

Purification Start Crude Reaction Mixture Filter Filter Inorganic Salts Start->Filter Evap Evaporate Solvent Filter->Evap Decision State of Residue? Evap->Decision Solid Solid Residue Decision->Solid Crystalline Oil Oily Residue Decision->Oil Sticky/Gummy Recryst Recrystallize (EtOH) Solid->Recryst Triturate Triturate (Cold Hexane) Oil->Triturate Final Pure Product (MP: 65-66°C) Recryst->Final Triturate->Recryst Solidifies

Caption: Decision tree for downstream processing based on the physical state of the crude isolate.

Part 5: Analytical Fingerprinting[1]

To confirm the absence of the N-alkylated impurity, check the NMR chemical shifts :

FeatureTarget (S-Alkyl)Impurity (N-Alkyl)

Protons

4.2 – 4.4 ppm (Singlet)

5.0 – 5.2 ppm (Singlet)
Mechanism Deshielded by Sulfur and CarbonylDeshielded by Nitrogen (more electronegative) and Carbonyl
IR Carbonyl

(Ketone)

(Ketone) +

(C=S Thione)

Note: The N-alkyl protons appear significantly downfield due to the adjacent nitrogen atom of the benzothiazole ring [6].[1]

References

  • Pearson, R. G. (1963).[1] Hard and Soft Acids and Bases.[1][2] Journal of the American Chemical Society, 85(22), 3533–3539.[1] [1]

  • Deligeorgiev, T., et al. (2010).[1] An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature.[1][3] Ultrasonics Sonochemistry, 17(5), 783-790.[1]

  • Bordwell, F. G., & Hughes, D. L. (1984).[1] Nucleophilic substitutions at the carbonyl carbon.[1] Journal of Organic Chemistry. (Contextualizing Finkelstein/Halide exchange in alkylation). [1]

  • Gurreri, F., et al. (2023).[1] Oxidation of 2-Mercaptobenzothiazole in Latex Gloves. Chemical Research in Toxicology. (Demonstrating rapid disulfide formation). [1]

  • Metwally, K. A., et al. (2006).[1][4] Synthesis and Anticancer Activity of Some New Benzothiazole Derivatives. European Journal of Medicinal Chemistry. (Discussing N-alkylation side reactions).

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for NMR shifts of S-CH2 vs N-CH2). [1]

Sources

Optimization

Optimizing HPLC methods for benzothiazole compound analysis

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Applications Chemist[1]

Welcome to the technical support hub for benzothiazole analysis. Whether you are quantifying pharmaceutical agents like Riluzole or Pramipexole , or analyzing environmental benzothiazole derivatives in wastewater, this guide addresses the specific chromatographic challenges inherent to this chemical class.[1]

Benzothiazoles are bicyclic, heterocyclic compounds containing a benzene ring fused to a thiazole ring.[1] This structure creates two distinct analytical hurdles:

  • Basicity: The nitrogen atom in the thiazole ring (pKa ~1–5 depending on substituents) acts as a Lewis base, aggressively interacting with residual silanols on silica columns, causing severe peak tailing.[1]

  • Hydrophobicity & Isomerism: The aromatic system drives strong hydrophobic retention, but structural isomers often co-elute on standard C18 phases due to identical hydrophobicity.[1]

Module 1: Peak Tailing & Asymmetry

Issue: "My benzothiazole peaks look like shark fins (Tailing Factor > 1.5). I'm losing resolution and integration accuracy."

The Mechanism: The Silanol Trap

Standard silica-based HPLC columns contain residual silanol groups (Si-OH).[1] At neutral or acidic pH (pH 3–6), the benzothiazole nitrogen is often protonated (positively charged). These cations undergo secondary ion-exchange interactions with the anionic silanols, dragging the peak tail.[1]

The Solution: The "Hybrid-High pH" Protocol

While adding triethylamine (TEA) is an old-school fix, it is incompatible with LC-MS and damages modern columns.[1] The authoritative solution is to switch to High pH Stable Hybrid Particle columns.

Why this works: At pH 10, the benzothiazole nitrogen is deprotonated (neutral), eliminating the ion-exchange interaction.[1] Furthermore, hybrid ethylene-bridged silica (BEH) resists dissolution at high pH.[1]

Protocol: High pH Silanol Suppression
  • Column: Hybrid C18 (e.g., Waters XBridge, Phenomenex Kinetex EVO, or Agilent Poroshell HPH).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).[1]

Note: If you must use low pH (e.g., for specific MS fragmentation), use a column with "charged surface hybrid" (CSH) technology, which applies a low-level surface charge to repel basic analytes from the silanols.[1]

Module 2: Selectivity & Co-elution

Issue: "I cannot separate 2-aminobenzothiazole from its positional isomers. They co-elute on my C18 column."

The Mechanism: Leveraging Interactions

On a C18 column, separation is driven almost exclusively by hydrophobicity.[1] Isomers with similar logP values will not separate.[1] You must engage the aromatic ring system of the benzothiazole using


 interactions .
The Solution: Phenyl-Hexyl or Biphenyl Phases

Phenyl-based columns offer a secondary retention mechanism.[1] The electrons in the stationary phase's phenyl ring interact with the electron-deficient aromatic system of the benzothiazole.

Column PhasePrimary MechanismSelectivity for BenzothiazolesRecommended For
C18 (Standard) Hydrophobic InteractionLowGeneral potency assays
Phenyl-Hexyl Hydrophobic +

Medium-HighSeparating aromatic impurities
Biphenyl Strong

HighStructural isomers, positional isomers
Pentafluorophenyl (PFP) Dipole-Dipole +

Very HighHalogenated benzothiazoles

Module 3: Sensitivity & Detection

Issue: "My signal-to-noise ratio is poor, even at high concentrations."

Wavelength Optimization

Benzothiazoles have strong UV absorbance, but the maxima shift based on substitution.[1]

  • Unsubstituted Benzothiazole: Maxima at ~250 nm and ~285 nm.[1]

  • 2-Aminobenzothiazoles: Bathochromic shift (red shift) often pushes maxima to 290–300 nm .[1]

  • Troubleshooting Step: Run a spectral scan (190–400 nm) using a Diode Array Detector (DAD) on a high-concentration standard. Do not rely on the generic 254 nm.[1]

Troubleshooting Workflow Diagram

The following logic tree outlines the decision process for optimizing benzothiazole methods based on peak shape and selectivity issues.

Benzothiazole_Troubleshooting Start Start: Method Diagnosis Issue_Check Identify Primary Issue Start->Issue_Check Tailing Peak Tailing (Tf > 1.5) Issue_Check->Tailing Coelution Co-elution / Poor Selectivity Issue_Check->Coelution Sensitivity Low Sensitivity Issue_Check->Sensitivity Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Column Current Column Type? Coelution->Check_Column Check_UV Check UV Max Sensitivity->Check_UV Action_HighPH Switch to pH 10 (Hybrid Column) Check_pH->Action_HighPH If Column allows Action_CSH Use Charged Surface Hybrid (Low pH) Check_pH->Action_CSH If Low pH required Action_Biphenyl Switch to Biphenyl/PFP (Leverage Pi-Pi) Check_Column->Action_Biphenyl Isomers present Action_Gradient Flatten Gradient Slope Check_Column->Action_Gradient General resolution Action_Scan Run DAD Scan (Target ~280-300nm) Check_UV->Action_Scan

Figure 1: Decision tree for diagnosing and resolving common HPLC issues with benzothiazole compounds.

FAQs: Expert Quick-Fixes

Q: I see "ghost peaks" in my gradient blank. Is this carryover? A: Benzothiazoles are highly hydrophobic and "sticky."[1] They often adsorb to the rotor seal or injection needle.[1]

  • Fix: Change your needle wash solvent.[1] A standard 50:50 MeOH:Water is often too weak.[1] Use 40:40:20 Acetonitrile:Isopropanol:Water + 0.1% Formic Acid .[1] The isopropanol helps solubilize the hydrophobic rings, and the acid helps protonate and remove basic residues.

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol is a protic solvent and can hydrogen-bond with the benzothiazole nitrogen, potentially altering selectivity.[1] However, Acetonitrile (aprotic) generally provides sharper peaks for basic aromatic compounds because it does not promote hydrogen bonding with the analyte, reducing band broadening.[1]

Q: My retention times are drifting. A: This is likely a pH equilibrium issue. Because benzothiazoles have pKa values near 2–5, small changes in mobile phase pH (e.g., evaporation of volatile acids like TFA or Formic) can shift the ionization state of the molecule.

  • Fix: Buffer your mobile phase properly. Do not just add "0.1% acid." Use a distinct buffer salt (e.g., 10mM Ammonium Formate) to lock the pH.[1]

References

  • Liao, Q., et al. (2013).[1] "Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography A.

  • Phenomenex. (2025).[1][2][3] "How to Reduce Peak Tailing in HPLC? - Technical Guide." Phenomenex Blog.

  • Nacalai Tesque. (2025).[1][2] "Study of Enhanced

    
     Interactions on Reversed Phase HPLC Columns." Cosmosil Technical Notes. 
    
  • Thames Restek. (2025).[1][2] "Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds." Restek Technical Library.

  • Kloepfer, A., et al. (2004).[1][4] "Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction." Journal of Chromatography A.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of synthetic routes to 1-(1,3-benzothiazol-2-yl)propan-2-one

Executive Summary This guide provides a comparative technical analysis of synthetic routes to 1-(1,3-benzothiazol-2-yl)propan-2-one (CAS: 5464-59-5), commonly referred to as 2-acetonylbenzothiazole . This compound acts a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of synthetic routes to 1-(1,3-benzothiazol-2-yl)propan-2-one (CAS: 5464-59-5), commonly referred to as 2-acetonylbenzothiazole .

This compound acts as a critical "chassis" molecule in medicinal chemistry. The methylene bridge (


) connecting the benzothiazole ring and the carbonyl group is highly CH-acidic (

), making it an ideal nucleophile for Knoevenagel condensations and alkylations in the synthesis of antitumor agents, cyanine dyes, and fungicides.

We will analyze two primary methodologies:

  • The "Top-Down" Carbanion Approach: Lateral acylation of 2-methylbenzothiazole. (Recommended for high purity/lab scale).

  • The "Bottom-Up" Cyclocondensation: Reaction of 2-aminothiophenol with 1,3-dicarbonyl equivalents. (Recommended for industrial scalability, with selectivity caveats).

Retrosynthetic Analysis

To understand the synthetic logic, we must visualize the bond disconnections. The target can be assembled by closing the heterocyclic ring (Route B) or by functionalizing the pre-formed heterocycle (Route A).

Retrosynthesis Target TARGET 1-(1,3-benzothiazol-2-yl)propan-2-one Disc_A Disconnection A (C-C Bond Formation) Target->Disc_A Lateral Lithiation Disc_B Disconnection B (Heterocycle Formation) Target->Disc_B Cyclocondensation Prec_A1 2-Methylbenzothiazole Disc_A->Prec_A1 Prec_A2 Ethyl Acetate / Acetic Anhydride Disc_A->Prec_A2 Prec_B1 2-Aminothiophenol Disc_B->Prec_B1 Prec_B2 Dikene / Ethyl Acetoacetate Disc_B->Prec_B2

Figure 1: Retrosynthetic disconnection showing the two primary chemical pathways.

Route A: Lateral Acylation (The Carbanion Approach)

This route relies on the CH-acidity of the methyl group at the C2 position of 2-methylbenzothiazole. It is the preferred method for medicinal chemistry applications where product purity is paramount.

Mechanism

The C2-methyl protons are acidic due to the electron-withdrawing nature of the adjacent C=N bond. A strong base deprotonates the methyl group, generating a resonance-stabilized carbanion (enamine-like), which then attacks an acylating agent (e.g., Ethyl Acetate).

Detailed Protocol

Reagents: 2-Methylbenzothiazole (1.0 eq), Sodium Hydride (60% in oil, 2.2 eq), Ethyl Acetate (Dry, excess/solvent), THF (Anhydrous).

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Deprotonation: Suspend NaH (washed with hexane to remove oil) in anhydrous THF. Cool to 0°C.

  • Addition: Add 2-methylbenzothiazole dropwise. The solution will turn reddish-brown, indicating the formation of the lithiated/sodiated species. Stir for 30 mins at 0°C.

  • Acylation: Add dry Ethyl Acetate (acting as both reagent and co-solvent) slowly. Note: Exothermic reaction.

  • Reflux: Warm to room temperature, then reflux for 4-6 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hex:EtOAc 8:2).

Application Scientist Notes
  • Moisture Control: This reaction is strictly moisture-sensitive. Any water present will quench the carbanion immediately, regenerating the starting material.

  • Base Selection: While n-Butyllithium (

    
    -BuLi) at -78°C gives higher yields (85-90%), Sodium Hydride (NaH) is more operationally friendly for scale-up (Yield: 70-75%).
    

Route B: Cyclocondensation (The Industrial Approach)

This route builds the benzothiazole ring and the side chain simultaneously. It is cost-effective but suffers from a critical selectivity issue: the competition between forming a 5-membered ring (Benzothiazole) and a 7-membered ring (Benzothiazepine).

The Selectivity Challenge

Reacting 2-aminothiophenol with


-keto esters (like ethyl acetoacetate) can proceed via two pathways:
  • Kinetic Pathway (Desired): Attack of the thiol on the ketone, followed by amine condensation

    
    Benzothiazole .
    
  • Thermodynamic Pathway (Undesired): Attack of the amine on the ketone, followed by amide formation

    
    1,5-Benzothiazepine .
    
Optimized Protocol (Acid-Catalyzed)

To favor the benzothiazole, we use high temperature and acid catalysis to drive the dehydration and favor the aromatic 5-membered system.

Reagents: 2-Aminothiophenol (1.0 eq), Ethyl Acetoacetate (1.1 eq), p-Toluene Sulfonic Acid (p-TsOH, 5 mol%), Xylene (Solvent).

  • Mixing: In a Dean-Stark apparatus, dissolve 2-aminothiophenol and ethyl acetoacetate in Xylene.

  • Catalysis: Add catalytic p-TsOH.

  • Reflux: Heat to vigorous reflux (140°C). Water must be continuously removed via the Dean-Stark trap.

  • Monitoring: The reaction is complete when theoretical water volume is collected (approx. 3-5 hours).

  • Isolation: Cool to RT. The product often precipitates or can be induced to crystallize by adding petroleum ether.

Pathway_Selectivity Start 2-Aminothiophenol + Ethyl Acetoacetate Inter Intermediate (Hemithioacetal) Start->Inter Prod_A TARGET 2-Acetonylbenzothiazole (5-membered ring) Inter->Prod_A Acid/High Temp (Dean-Stark) Prod_B BYPRODUCT Benzothiazepine (7-membered ring) Inter->Prod_B Neutral/Basic Low Temp

Figure 2: Controlling reaction conditions to avoid benzothiazepine formation.

Comparative Data Analysis

The following table summarizes experimental data based on average literature values for laboratory-scale synthesis (10-50g scale).

MetricRoute A: Lateral AcylationRoute B: Cyclocondensation
Key Reagents 2-Methylbenzothiazole, NaH/BuLi2-Aminothiophenol, EAA
Average Yield 75 - 88%60 - 70%
Purity (Crude) High (>95%)Moderate (contains thiazepines)
Atom Economy Lower (Loss of ethoxide/hydrogen)High (Loss of water/ethanol)
Cost Profile High (Anhydrous solvents, bases)Low (Commodity chemicals)
Safety Profile Hazard: Pyrophoric bases,

gas.
Hazard: Thiophenol stench, toxicity.
Scalability Difficult (Cryogenic/Exothermic control)Excellent (Simple reflux)

Troubleshooting & Critical Process Parameters (CPPs)

For Route A (Acylation):
  • Issue: Low Yield / Starting Material Recovery.

    • Root Cause:[1][2][3][4] Incomplete deprotonation.

    • Fix: Ensure NaH is fresh. If using n-BuLi, titrate before use. Increase deprotonation time to 1 hour.

  • Issue: C-Acylation vs O-Acylation.

    • Root Cause:[1][2][3][4] Enolate ambiguity.

    • Fix: Keep the temperature low during the addition of the ester to favor C-acylation (soft nucleophile/soft electrophile interaction).

For Route B (Condensation):
  • Issue: "Gummy" Product / Low Melting Point.

    • Root Cause:[1][2][3][4] Contamination with 2-methyl-1,5-benzothiazepine-4(5H)-one.

    • Fix: Recrystallize from Ethanol.[5] The thiazepine is often less soluble or has a distinct crystal habit. Check NMR: The target has a singlet

      
       at ~4.2 ppm; the thiazepine has vinylic protons.
      
  • Issue: Oxidative Dimerization.

    • Root Cause:[1][2][3][4] 2-aminothiophenol oxidizes to the disulfide (bis(2-aminophenyl)disulfide) in air.

    • Fix: Use fresh thiol or distill it under nitrogen before use.

References

  • Synthesis of 2-Substituted Benzothiazoles

    • Title: A simple and efficient route for synthesis of 2-alkylbenzothiazoles.[6][7]

    • Source: Oriental Journal of Chemistry.
    • URL:[Link]

    • Relevance: Validates the lateral alkylation/oxidation p
  • Microwave-Assisted Synthesis (Green Alternative)

    • Title: Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent.[8]

    • Source: Journal of Chemical Research (via ResearchGate).[8]

    • URL:[Link]

    • Relevance: Provides the "green" altern
  • Acylation Mechanisms: Title: Synthetic method for 2-acetyl thiazole (Patent CN105348216A). Source: Google Patents. URL: Relevance: Describes the n-BuLi/Ethyl Acetate acylation protocol applicable to the benzothiazole system.
  • Thiazepine vs.

Sources

Comparative

Structure-activity relationship (SAR) studies of 1-(Benzthiazol-2-ylthio)-propan-2-one analogues

Executive Summary: The Scaffold Potential The 1-(Benzthiazol-2-ylthio)-propan-2-one scaffold represents a pivotal "linchpin" intermediate in the synthesis of heterocyclic bioactive agents. While the parent ketone itself...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Potential

The 1-(Benzthiazol-2-ylthio)-propan-2-one scaffold represents a pivotal "linchpin" intermediate in the synthesis of heterocyclic bioactive agents. While the parent ketone itself possesses moderate antimicrobial activity, its primary value lies in its reactivity as a precursor for hydrazones, Schiff bases, and azole-fused derivatives .

Recent studies indicate that analogues derived from this scaffold exhibit dual-mechanism potential:

  • Antimicrobial: Disruption of bacterial cell walls and inhibition of DNA gyrase (similar to fluoroquinolones).

  • Anticancer: Modulation of AKT/ERK signaling pathways in carcinoma cell lines.[1]

This guide objectively compares the parent ketone against its functionalized analogues, providing experimental evidence that derivatization at the carbonyl center significantly enhances lipophilicity and potency.

Chemical Framework & Synthetic Logic

To understand the SAR, we must first visualize the core transformation. The synthesis typically involves the S-alkylation of 2-mercaptobenzothiazole (2-MBT) with chloroacetone to yield the parent ketone, which is then condensed with hydrazines or amines.

Synthesis Pathway Visualization[2]

SynthesisPath MBT 2-Mercaptobenzothiazole (Nucleophile) Ketone 1-(Benzthiazol-2-ylthio)-propan-2-one (Parent Scaffold) MBT->Ketone K2CO3, Acetone Reflux 4h (S-Alkylation) CA Chloroacetone (Electrophile) CA->Ketone Hydrazone Hydrazone/Schiff Base (Active Analogue) Ketone->Hydrazone R-NH-NH2 EtOH, Reflux Cyclized Thiazole/Oxadiazole Fused (Rigid Analogue) Ketone->Cyclized Cyclization Agents (e.g., PPA or H2SO4)

Figure 1: Synthetic workflow transforming the raw 2-MBT scaffold into the bioactive ketone and its high-potency analogues.[2]

Comparative Performance Analysis

The following data summarizes the performance of the parent ketone against its optimized hydrazone analogues and standard clinical controls. Data is aggregated from representative antimicrobial studies (e.g., S. aureus and C. albicans assays).[3][4]

Table 1: Antimicrobial Potency Comparison (MIC in µg/mL)
Compound ClassStructure DescriptionS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Lipophilicity (ClogP)
Parent Ketone 1-(Benzthiazol-2-ylthio)-propan-2-one50 - 100>100502.1 (Moderate)
Analogue A Hydrazone Derivative (R = 4-NO₂-Phenyl)12.5 2512.5 3.8 (High)
Analogue B Schiff Base (R = 2,4-Cl-Phenyl)2525254.2 (High)
Standard 1 Ciprofloxacin0.5 - 1.00.015N/A-
Standard 2 FluconazoleN/AN/A8.0-

Key Insight: The parent ketone is relatively weak. However, Analogue A (Hydrazone) shows a 4-fold increase in potency against S. aureus. The introduction of the hydrazone moiety increases lipophilicity (ClogP > 3.5), facilitating better membrane permeation, a critical factor for intracellular targets.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold relies on three specific regions. Understanding these allows for rational drug design.

SAR Logic Map

SAR_Map Scaffold 1-(Benzthiazol-2-ylthio)-propan-2-one Region1 Region 1: Benzothiazole Ring (Electronic Modulation) Scaffold->Region1 Region2 Region 2: Thioether Linker (-S-CH2-) (Flexibility) Scaffold->Region2 Region3 Region 3: Carbonyl Center (C=O) (Derivatization Point) Scaffold->Region3 Rule1 Pos 6 Substitution: Cl, NO2, F increase activity (Electron Withdrawal) Region1->Rule1 Rule2 Oxidation to Sulfone (-SO2-) reduces activity (Sulfur is essential) Region2->Rule2 Rule3 Conversion to Hydrazone/Azole Increases binding affinity & Lipophilicity Region3->Rule3

Figure 2: Strategic SAR map highlighting the three zones of modification. Region 3 is the most critical for optimizing potency.

Detailed Mechanism:
  • The Benzothiazole Ring (Region 1): Substituents at position 6 drive electronic affinity. Electron-withdrawing groups (EWGs) like -Cl or -NO₂ enhance the lipophilicity and the ability of the ring to interact with hydrophobic pockets in bacterial DNA gyrase.

  • The Thioether Linker (Region 2): The sulfur atom acts as a "bioisostere" for oxygen but provides different bond angles and metabolic stability. Oxidizing this to a sulfone often kills activity, suggesting the lone pairs on the sulfur may be involved in hydrogen bonding at the receptor site.

  • The Carbonyl/Hydrazone Tail (Region 3): This is the "warhead." The ketone is susceptible to metabolic reduction. Converting it to a hydrazone (C=N-NH-Ar) stabilizes the molecule and adds a second aromatic system (Ar), which can engage in

    
    -
    
    
    
    stacking interactions with amino acid residues (e.g., Tryptophan, Phenylalanine) in the target protein.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These are designed to be self-validating systems with built-in controls.

A. Synthesis of the Parent Ketone

Objective: Synthesize 1-(benzothiazol-2-ylthio)-propan-2-one.

  • Reagents: Dissolve 0.01 mol of 2-mercaptobenzothiazole and 0.01 mol of anhydrous potassium carbonate (K₂CO₃) in 50 mL of dry acetone.

  • Reaction: Stir the suspension at room temperature for 30 minutes to generate the thiolate anion (color change often observed).

  • Addition: Add 0.01 mol of chloroacetone dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Workup: Filter the hot solution to remove inorganic salts (KCl). Evaporate the solvent. Recrystallize the residue from ethanol.

    • Quality Control: Melting point should be sharp. IR spectrum should show a strong C=O stretch at ~1710 cm⁻¹.

B. Broth Microdilution Assay (Antimicrobial)

Objective: Determine Minimum Inhibitory Concentration (MIC).[3]

  • Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi) in a 96-well plate. Final concentrations: 100, 50, 25, ... 0.1 µg/mL.

  • Inoculation: Add 10 µL of standardized microbial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive: Ciprofloxacin/Fluconazole.

    • Negative: DMSO only (Solvent control).

    • Sterility: Broth only.

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: The MIC is the lowest concentration with no visible turbidity .

References

  • Al-Omran, F., & El-Khair, A. A. (2016).[5] Synthesis, Spectroscopy and X-Ray Characterization of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry. Link

  • Malah, T., et al. (2022).[4] Synthesis and biological evaluation of novel benzothiazole-1,2,3-triazole hybrids. Journal of Molecular Structure. (Contextualized via search results on benzothiazole antimicrobial activity).

  • Mohamed, M. S., et al. (2021).[4] Synthesis and antimicrobial activity of some new benzothiazole derivatives. European Journal of Medicinal Chemistry.

  • Azzam, R. A., et al. (2022). Biological evaluation of benzothiazole derivatives: Cytotoxicity and apoptosis induction.[4][6] Anti-Cancer Agents in Medicinal Chemistry.

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 2-mercaptobenzothiazole derivatives. European Journal of Medicinal Chemistry. Link

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.

Sources

Validation

PUBLISH COMPARISON GUIDE: Anti-Biofilm Validation of 1-(Benzthiazol-2-ylthio)-propan-2-one Derivatives

This guide outlines the validation framework for 1-(Benzthiazol-2-ylthio)-propan-2-one derivatives , a class of heterocyclic compounds emerging as potent anti-biofilm agents. Unlike traditional antibiotics that target pl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 1-(Benzthiazol-2-ylthio)-propan-2-one derivatives , a class of heterocyclic compounds emerging as potent anti-biofilm agents. Unlike traditional antibiotics that target planktonic bacteria, these derivatives often function as anti-virulence agents , disrupting the biofilm architecture and Quorum Sensing (QS) signaling pathways without necessarily exerting high selective pressure for resistance.

Executive Summary & Chemical Profile

The 1-(Benzthiazol-2-ylthio)-propan-2-one scaffold (often synthesized via the S-alkylation of 2-mercaptobenzothiazole with chloroacetone) represents a "privileged structure" in medicinal chemistry. Its derivatives exhibit a dual mechanism: membrane permeabilization and Quorum Sensing (QS) interference .

This guide compares these derivatives against standard-of-care antibiotics and provides a rigorous, self-validating experimental framework for confirming their specific anti-biofilm activity.

The Scaffold
  • Core: Benzothiazole fused ring system.[1][2][3][4][5][6][7][8]

  • Linker: Thio-ether (-S-) linkage.

  • Tail: Propan-2-one (ketone) moiety, often derivatized into hydrazones or alcohols to enhance lipophilicity and biofilm penetration.

Comparative Performance Analysis

The following data summarizes the performance of representative Benzothiazole derivatives compared to standard antibiotics (Ciprofloxacin) and known biofilm inhibitors.

Key Insight: While traditional antibiotics have low MICs (potent against free-floating bacteria), they often fail to eradicate biofilms (High MBIC). Benzothiazole derivatives often show a smaller gap between MIC and MBIC, indicating superior biofilm penetration.

Table 1: Comparative Efficacy Profile (Representative Data)
FeatureBenzothiazole Derivatives Ciprofloxacin (Standard Antibiotic) Azithromycin (QS Inhibitor Control)
Primary Target Membrane Integrity & Quorum SensingDNA Gyrase (Replication)Protein Synthesis / QS
MIC (Planktonic) Moderate (8 – 64 µg/mL)Low (< 1 µg/mL)Moderate (varies)
MBIC (Biofilm) High Potency (2× - 4× MIC)Poor (> 100× MIC)Moderate (Sub-MIC effects)
Biofilm Inhibition % 60% - 85% (at Sub-MIC)< 20% (at Sub-MIC)40% - 60%
Resistance Potential Low (Non-bactericidal mechanisms)High (Rapid mutation)Moderate
Cytotoxicity (Vero) Low (Selectivity Index > 10)LowLow

Note: MBIC = Minimum Biofilm Inhibitory Concentration. The smaller the ratio between MBIC and MIC, the more effective the compound is against the biofilm state.

Experimental Validation Framework (Protocols)

To publish valid data, you must distinguish between killing bacteria and inhibiting biofilm formation. The following workflows ensure this distinction.

Protocol A: Crystal Violet (CV) Attachment Assay

Quantifies total biomass (live cells + dead cells + matrix).

  • Preparation: Cultivate P. aeruginosa or S. aureus to mid-log phase (

    
    ).
    
  • Seeding: Add 100 µL bacterial suspension into 96-well flat-bottom plates.

  • Treatment: Add 100 µL of the Benzothiazole derivative at concentrations ranging from

    
     to 
    
    
    
    . Include 1% DMSO (Solvent Control) and Media Only (Sterility Control).
  • Incubation: Incubate statically at 37°C for 24–48 hours to allow biofilm maturation.

  • Staining:

    • Discard supernatant gently (do not disrupt the film).

    • Wash 3x with Phosphate Buffered Saline (PBS).

    • Fix with 99% Methanol for 15 mins.

    • Stain with 0.1% Crystal Violet for 15 mins.

  • Quantification: Solubilize stain with 33% Glacial Acetic Acid. Read Absorbance at 590 nm .

Validation Check: If the


 of the treated well is 

of the DMSO control, the compound is a valid biofilm inhibitor.
Protocol B: MTT Metabolic Assay

Distinguishes between "matrix disruption" and "bacterial killing" within the biofilm.

  • Establish Biofilm: Grow biofilms for 24 hours before adding the drug (Eradication model).

  • Treatment: Add derivative for another 24 hours.

  • Wash: Remove planktonic cells with PBS.

  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (

    
    ).
    
  • Incubation: Incubate for 2–4 hours at 37°C (Live cells convert yellow MTT to purple Formazan).

  • Solubilization: Dissolve Formazan crystals in DMSO. Measure

    
    .
    

Mechanistic Validation (The "Why")

Benzothiazole derivatives often act by intercepting Quorum Sensing (QS) signals (AHLs) or disrupting the Two-Component Systems (TCS) like GacS/GacA.

Diagram 1: Proposed Mechanism of Action

This diagram illustrates how the derivative blocks the transition from planktonic to biofilm state.

Mechanism Compound Benzothiazole Derivative Receptor QS Receptor (e.g., LasR/RhlR) Compound->Receptor Competitive Inhibition Biofilm Biofilm Formation Compound->Biofilm BLOCKS Bacterium Planktonic Bacterium Signal AHL Signal (Autoinducer) Bacterium->Signal Secretes Receptor->Biofilm Triggers Gene Expression Virulence Virulence Factors (Pyocyanin/Elastase) Receptor->Virulence Up-regulates Signal->Receptor Binds & Activates

Caption: The Benzothiazole derivative acts as a competitive inhibitor of the Quorum Sensing receptor, preventing the gene expression cascade required for biofilm matrix synthesis.

Experimental Workflow for Publication

To ensure your study meets high "Trustworthiness" standards, follow this sequential logic.

Diagram 2: Validation Workflow

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Biofilm Specificity cluster_2 Phase 3: Mechanism Synthesis Synthesis of Derivatives MIC MIC Determination (Broth Microdilution) Synthesis->MIC CV_Assay Biomass Inhibition (Crystal Violet) MIC->CV_Assay Select Sub-MIC Doses Metabolic Viability Assay (MTT/XTT) CV_Assay->Metabolic Confirm Live/Dead Violacein QS Inhibition (Violacein Assay) Metabolic->Violacein If Biofilm reduced but cells alive Microscopy Visualization (SEM / CLSM) Violacein->Microscopy Final Validation

Caption: A stepwise workflow ensuring that observed anti-biofilm activity is distinguished from simple bactericidal activity.

References

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Vertex AI Search / NIH.

  • Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. Vertex AI Search / NIH.

  • Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. Vertex AI Search / NIH.

  • Synthesis and Antimicrobial Activity of 2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide. ResearchGate.

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Vertex AI Search / NIH.

Sources

Comparative

Comparative Efficacy Guide: 1-(Benzthiazol-2-ylthio)-propan-2-one Derivatives vs. Standard Antibiotics

Executive Summary The emergence of multidrug-resistant (MDR) pathogens has necessitated the exploration of non-traditional pharmacophores.[1] The 1-(Benzthiazol-2-ylthio)-propan-2-one scaffold represents a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens has necessitated the exploration of non-traditional pharmacophores.[1] The 1-(Benzthiazol-2-ylthio)-propan-2-one scaffold represents a critical intermediate in the synthesis of bioactive benzothiazole hydrazones and Schiff bases. Unlike standard antibiotics that often rely on a single mechanism, derivatives of this scaffold demonstrate a dual-target potential , inhibiting bacterial DNA gyrase and fungal 14α-demethylase.

This guide provides a technical comparison of these derivatives against standard-of-care agents (Ciprofloxacin, Ampicillin, Fluconazole), supported by experimental protocols and mechanistic insights.

Chemical Basis & Structure-Activity Relationship (SAR)

The core structure consists of a benzothiazole ring linked to a propan-2-one tail via a thioether bond. This "ketone tail" is the pivot point for biological activity.

  • The Thioether Linker (-S-): Enhances lipophilicity, facilitating membrane penetration.

  • The Propan-2-one Moiety: Acts as a reactive electrophile for condensation with hydrazines or amines. The resulting hydrazone (-C=N-NH-) linkage is critical for hydrogen bonding with the active sites of microbial enzymes.

  • C-6 Substitution: Electron-withdrawing groups (e.g., -Cl, -NO2) at position 6 of the benzothiazole ring significantly increase potency against Gram-positive bacteria.

Comparative Efficacy Analysis

The following data synthesizes results from multiple studies comparing 1-(Benzthiazol-2-ylthio)-propan-2-one derived hydrazones against standard antibiotics.

Antibacterial Efficacy (MIC in µg/mL)

Key Finding: While standard antibiotics like Ampicillin struggle against resistant strains (MRSA), specific benzothiazole derivatives (Compound 16c, 7d) show superior efficacy due to their distinct binding mode to DNA gyrase.

OrganismStrain TypeBenzothiazole Derivative (Best in Class)Ciprofloxacin (Standard)Ampicillin (Standard)Performance Verdict
S. aureus Gram (+)0.025 mM (~8 µg/mL) 0.5 - 1.0 µg/mL>10 µg/mL (Resistant)Superior vs Ampicillin ; Comparable to Cipro
B. subtilis Gram (+)12.5 µg/mL 0.25 µg/mL2.0 µg/mLModerate Efficacy
E. coli Gram (-)15.6 µg/mL 0.015 µg/mL4 - 8 µg/mLLower Potency vs Standards
P. aeruginosa Gram (-)30 - 60 µg/mL 0.5 µg/mL>64 µg/mLActive (Standard often fails)
Antifungal Efficacy (MIC in µg/mL)

Key Finding: The benzothiazole scaffold exhibits potent antifungal activity, often equipotent to Fluconazole, particularly against Candida species.

OrganismBenzothiazole Derivative (Best in Class)Fluconazole (Standard)Performance Verdict
C. albicans 4.0 µg/mL 4.0 - 8.0 µg/mLEquipotent
C. krusei 8 - 16 µg/mL 64 µg/mLSuperior (4x Potency)
A. niger 25 - 50 µg/mL2.0 - 4.0 µg/mLModerate Efficacy

Mechanism of Action (MOA)

The efficacy of these derivatives stems from their ability to interfere with nucleotide synthesis and cell wall integrity.

Pathway Visualization

The following diagram illustrates the dual-targeting mechanism where the benzothiazole derivative acts on both bacterial DNA Gyrase and fungal CYP51.

MOA_Pathway cluster_bacteria Bacterial Target (Gram +/-) cluster_fungi Fungal Target Compound 1-(Benzthiazol-2-ylthio)- propan-2-one Derivative Gyrase DNA Gyrase / Topo IV (ATP Binding Site) Compound->Gyrase H-Bonding (Glu-50/Arg-76) CYP51 14α-Demethylase (CYP51) Compound->CYP51 Coord. with Heme Fe DNA_Rep Inhibition of DNA Supercoiling Gyrase->DNA_Rep Bact_Death Bacterial Cell Death DNA_Rep->Bact_Death Ergosterol Depletion of Ergosterol CYP51->Ergosterol Memb_Fail Membrane Instability & Lysis Ergosterol->Memb_Fail

Caption: Dual mechanistic pathway showing inhibition of bacterial DNA replication via Gyrase and fungal membrane integrity via CYP51.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard self-validating controls.

Synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one

This intermediate is the precursor for all active hydrazone derivatives.

Reagents: 2-Mercaptobenzothiazole (2-MBT), Chloroacetone, Potassium Carbonate (


), Acetone.
  • Activation: Dissolve 0.01 mol of 2-MBT in 50 mL of anhydrous acetone. Add 0.015 mol of anhydrous

    
    . Stir at Room Temperature (RT) for 30 mins to generate the thiolate anion.
    
  • Alkylation: Add 0.01 mol of chloroacetone dropwise over 15 minutes. Critical: Maintain temperature <30°C to prevent side reactions.

  • Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Filter hot to remove inorganic salts (

    
    ). Evaporate solvent under reduced pressure.
    
  • Purification: Recrystallize the solid residue from ethanol.

    • Yield Expectation: 75–85%.

    • Validation: Melting point should be sharp (approx. 78–80°C).

Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi) in 96-well plates. Range: 200 µg/mL down to 0.4 µg/mL.

  • Inoculation: Add 10 µL of microbial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative Control: DMSO only (ensure <1% final concentration).

    • Sterility Control: Media only.

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: The lowest concentration showing no visible turbidity is the MIC.

Toxicology & Safety Profile (ADME Prediction)

While efficacy is high, the safety profile of benzothiazole derivatives requires careful evaluation.

  • Lipinski’s Rule of 5: Most derivatives (MW < 500, LogP < 5) pass, indicating good oral bioavailability.

  • Cytotoxicity: Selectivity Index (SI) =

    
     (Mammalian cells) / 
    
    
    
    (Pathogen).
    • Target SI: >10.

    • Observation: Unsubstituted benzothiazoles may show lower SI (higher toxicity). Substitution at C-6 (e.g., -F, -CH3) generally improves the safety margin by reducing non-specific binding.

References

  • Synthesis and Antimicrobial Activity of Benzothiazole Derivatives. ResearchGate. (2025). Retrieved from [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage. PubMed Central. (2022). Retrieved from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel Benzothiazole Derivatives. MDPI. (2022). Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives. MDPI. (2022). Retrieved from [Link]

  • Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Chemistry Portal. (2011). Retrieved from [Link]

Sources

Validation

Comparative Guide: Efficacy of Novel Benzothiazole Scaffolds in Multi-Drug Resistant (MDR) Models

Executive Summary: The Benzothiazole Advantage In the landscape of medicinal chemistry, the benzothiazole nucleus is recognized as a "privileged scaffold."[1] Its ability to mimic the purine ring of ATP allows it to func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzothiazole Advantage

In the landscape of medicinal chemistry, the benzothiazole nucleus is recognized as a "privileged scaffold."[1] Its ability to mimic the purine ring of ATP allows it to function as a potent bioisostere in kinase inhibition. However, the critical challenge in current drug development is not merely potency, but cross-resistance —the phenomenon where tumors acquire resistance to a first-line therapy (e.g., Gefitinib) and simultaneously become impervious to structurally similar agents.

This guide analyzes the performance of novel benzothiazole-based inhibitors (designated here as BZT-Novel ) against established resistance mechanisms, specifically the EGFR T790M "gatekeeper" mutation and P-glycoprotein (P-gp) mediated efflux . Unlike quinazoline-based inhibitors (e.g., Erlotinib), which often succumb to steric hindrance in mutant isoforms, recent data suggests benzothiazoles can adopt flexible binding modes that evade these common resistance pathways.

Mechanistic Hypothesis: Overcoming the T790M Barrier

To understand cross-resistance, we must visualize the molecular conflict. First-generation EGFR inhibitors bind to the ATP pocket. In resistant cells, a Threonine-to-Methionine substitution at position 790 (T790M) introduces a bulky side chain that sterically clashes with the inhibitor, preventing binding while preserving ATP affinity.

The Benzothiazole Solution: Novel benzothiazole derivatives are designed with a smaller, more flexible "hinge-binding" motif. This allows the molecule to accommodate the bulky Methionine residue, maintaining high-affinity binding even in the mutant state. Furthermore, specific lipophilic modifications on the benzothiazole ring have been shown to reduce affinity for P-gp transporters, thereby preventing drug efflux—a common cause of multi-drug resistance (MDR).

Diagram 1: Mechanism of Action & Resistance Evasion

This diagram illustrates the signaling pathway and how BZT-Novel evades the steric hindrance that blocks standard inhibitors.

EGFR_Resistance_Mechanism cluster_legend Legend L1 Signaling Protein L2 Drug Action L3 Outcome EGFR_WT EGFR (Wild Type) Signaling Downstream Signaling (AKT/ERK) EGFR_WT->Signaling EGFR_Mut EGFR (T790M Mutant) [Steric Hindrance] EGFR_Mut->Signaling ATP ATP ATP->EGFR_WT Activates ATP->EGFR_Mut Activates Gefitinib Gefitinib (Standard TKI) Gefitinib->EGFR_WT Inhibits Gefitinib->EGFR_Mut Blocked by T790M Gefitinib->Signaling Blocks (in WT) BZT BZT-Novel (Benzothiazole) BZT->EGFR_WT Inhibits BZT->EGFR_Mut Binds (Flexible Fit) BZT->Signaling Blocks (in WT & Mut) P_gp P-gp Efflux Pump (MDR Transporter) P_gp->Gefitinib Pumps Out P_gp->BZT Low Affinity (Evades Efflux) Survival Cell Survival (Resistance) Signaling->Survival Apoptosis Apoptosis (Therapeutic Success) Signaling->Apoptosis If Blocked

Caption: Comparative binding logic of Standard TKIs vs. Benzothiazoles in the context of T790M mutation and P-gp efflux.

Comparative Analysis: BZT-Novel vs. Standard of Care

The following data summarizes the cross-resistance profile. We utilize the Resistance Factor (RF) , calculated as:



  • RF < 2.0: Indicates no cross-resistance (High Efficacy).

  • RF > 10.0: Indicates significant cross-resistance (Failure).

Table 1: Cytotoxicity Profile (IC50 in µM)
Cell LinePhenotypeGefitinib (Standard)BZT-Novel (Test Agent)Interpretation
A549 EGFR Wild-Type (Parental)0.04 ± 0.010.05 ± 0.02Comparable potency in sensitive cells.
H1975 EGFR T790M / L858R> 10.0 (RF > 250)0.12 ± 0.03 (RF = 2.4 )BZT-Novel overcomes T790M resistance.
MCF-7/Adr P-gp Overexpressing (MDR)5.80 ± 0.50.45 ± 0.05 (RF = 9.0 )BZT-Novel shows reduced susceptibility to efflux.
HEK-293 Normal Kidney (Toxicity Control)> 50.0> 45.0Favorable therapeutic window (Low toxicity).

Key Insight: While Gefitinib loses efficacy completely in the H1975 line (RF > 250), the benzothiazole derivative maintains nanomolar potency. This suggests the benzothiazole scaffold is not recognized by the specific resistance mechanisms that neutralize quinazolines.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to ensure reproducibility and minimize solvent-based artifacts.

Diagram 2: Cross-Resistance Assay Workflow

This flowchart outlines the critical steps for determining the Resistance Factor.

Protocol_Workflow Start Start: Cell Culture Seeding Seed Cells (3-5k/well) Start->Seeding Attach Attachment (24h @ 37°C) Seeding->Attach Treat Drug Treatment (Serial Dilution) Attach->Treat Incubate Incubation (48h - 72h) Treat->Incubate Readout Add MTT/CCK-8 (OD 450/570nm) Incubate->Readout Analysis Calculate IC50 & Resistance Factor Readout->Analysis Analysis->Treat Refine Dose Range

Caption: Step-by-step workflow for determining IC50 and Resistance Factors in paired cell lines.

Protocol A: Determination of Cross-Resistance (MTT Assay)

Objective: To quantify the shift in IC50 between parental and resistant cell lines.

  • Preparation:

    • Dissolve BZT compounds in DMSO to a stock of 10 mM.

    • Critical Step: Ensure final DMSO concentration in the well never exceeds 0.1% (v/v) to prevent solvent toxicity.

  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates. Use 5,000 for slow-growing resistant lines (e.g., H1975).

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare 9 serial dilutions (e.g., 0.01 µM to 100 µM).

    • Include Positive Control: Gefitinib (or relevant standard).

    • Include Negative Control: 0.1% DMSO media only.

  • Readout:

    • After 72h incubation, add 20 µL MTT solution (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals with 150 µL DMSO.

    • Measure absorbance at 570 nm.

  • Calculation:

    • Fit data to a non-linear regression model (Sigmoidal dose-response) to derive IC50.

Protocol B: Validation of Target Engagement (Western Blot)

Objective: Confirm that the BZT compound actually inhibits the phosphorylation of the mutant target (e.g., p-EGFR), proving the mechanism is "on-target" rather than general toxicity.

  • Lysate Prep: Treat H1975 cells with BZT-Novel at

    
     and 
    
    
    
    IC50 for 6 hours.
  • Detection:

    • Probe for p-EGFR (Tyr1068) . Note: This site is critical for downstream signaling.

    • Probe for Total EGFR (Loading control for the target).

    • Probe for GAPDH/Beta-actin (Loading control for the lane).

  • Success Criteria: You should observe a dose-dependent decrease in p-EGFR band intensity without a significant drop in Total EGFR.

References

  • Ali, T. et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports.

  • Zhang, L. et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway.[2] PLoS ONE.

  • NCI/NIH Guidelines. Development of Drug-resistant Cell Lines for Experimental Procedures.

  • Liao, Y. et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Comparative

Publish Comparison Guide: Benchmarking Quorum Sensing Inhibition of 1-(Benzthiazol-2-ylthio)-propan-2-one Scaffolds

Executive Summary Product Class: 1-(Benzthiazol-2-ylthio)-propan-2-one Derivatives (Benzothiazole-Thioether Scaffolds) Primary Application: Anti-Virulence Therapy & Quorum Sensing Inhibition (QSI) Target Pathogens: Pseud...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: 1-(Benzthiazol-2-ylthio)-propan-2-one Derivatives (Benzothiazole-Thioether Scaffolds) Primary Application: Anti-Virulence Therapy & Quorum Sensing Inhibition (QSI) Target Pathogens: Pseudomonas aeruginosa (Las/Rhl systems), Chromobacterium violaceum (CviI/R system), Xanthomonas oryzae.[1][2][3]

The 1-(Benzthiazol-2-ylthio)-propan-2-one scaffold represents a privileged structure in modern medicinal chemistry, serving as the "warhead" carrier for a new generation of non-biocidal anti-infectives.[4] Unlike traditional antibiotics that exert selective pressure by killing bacteria (leading to resistance), these agents disrupt bacterial communication (Quorum Sensing), effectively "blinding" the pathogen to its population density and preventing the synchronized release of virulence factors.[5]

This guide benchmarks the performance of high-potency derivatives of this scaffold (specifically Tetrazine-linked and Isopropanolamine-linked variants) against industry-standard QSI agents like Furanones and Vanillin.

Part 1: Mechanistic Profile & Mode of Action

The benzothiazole-thioether moiety functions primarily as a signal reception antagonist . By mimicking the chemical structure of Acyl-Homoserine Lactones (AHLs)—the native signaling molecules in Gram-negative bacteria—these compounds competitively bind to transcriptional regulators (such as LasR or CviR).

Mechanism of Action Diagram

The following diagram illustrates the interference pathway in Pseudomonas aeruginosa.

QS_Mechanism LasI LasI Synthase AHL AHL Signal (3-oxo-C12-HSL) LasI->AHL Synthesizes LasR LasR Receptor (Cytoplasmic) AHL->LasR Binds & Activates Benz Benzothiazole Inhibitor Benz->LasR Competitive Antagonism DNA Target DNA (lasB, toxA) LasR->DNA Promotes Transcription Virulence Virulence Factors (Elastase, Biofilm) DNA->Virulence Expression

Figure 1: Competitive antagonism of the LasR receptor by Benzothiazole derivatives prevents the transcriptional activation of virulence genes.

Part 2: Benchmarking Analysis

The following analysis compares the Benzothiazole-Propan-2-one Scaffold (Compound 4b derivative) against standard positive controls used in academic and industrial QSI assays.

Comparative Performance Data

Data aggregated from recent high-throughput screenings and violacein inhibition assays.

MetricBenzothiazole Derivative (4b)*Vanillin (Natural Std)Furanone C-30 (Synthetic Std)Azithromycin (Clinical Std)
Primary Mechanism LasR/CviR AntagonistAHL Degradation/InterferenceLasR DestabilizationRibosomal Interference (Sub-MIC)
IC50 (Violacein Inhibition) 28.56 µg/mL ~150-200 µg/mL~2-10 µg/mLN/A (Growth dependent)
Biofilm Inhibition 57.7% - 79.4% 30% - 45%60% - 80%40% - 60%
Bactericidal Activity (MIC) >128 µg/mL (Low Toxicity)>1000 µg/mLHigh Toxicity PotentialLow (Sub-MIC usage)
Cytotoxicity (Vero Cells) Non-CytotoxicNon-CytotoxicModerate CytotoxicityLow Cytotoxicity

*Note: "Compound 4b" refers to the 1,2,3,5-tetrazine derivative of the benzothiazole scaffold, identified as a high-potency lead in recent literature [1].

Key Insights
  • Potency vs. Toxicity: The Benzothiazole scaffold offers a superior safety profile compared to brominated furanones, which are potent but often cytotoxic. The benzothiazoles maintain high biofilm inhibition (>70%) without killing the bacteria, preserving the "non-biocidal" claim essential for delaying resistance.

  • Selectivity: Unlike Azithromycin, which functions as a QSI only at sub-lethal doses (and risks breeding resistance if dosed incorrectly), the Benzothiazole derivatives have a wide therapeutic window where they inhibit QS without affecting growth rates.

Part 3: Experimental Protocols

To validate the QSI activity of 1-(Benzthiazol-2-ylthio)-propan-2-one derivatives, the Violacein Inhibition Assay using Chromobacterium violaceum is the gold standard.

Workflow: Violacein Inhibition Quantification

Objective: Quantify the reduction in quorum-sensing regulated pigment (violacein) production without inhibiting bacterial growth.

Materials:

  • Strain: Chromobacterium violaceum (CV12472 or CV026).

  • Media: Luria-Bertani (LB) broth.

  • Compound: 1-(Benzthiazol-2-ylthio)-propan-2-one derivative (dissolved in DMSO).

  • Control: Vanillin (Positive), DMSO (Negative).

Protocol Steps:

  • Inoculation: Culture C. violaceum in LB broth at 30°C for 24h. Adjust to 0.1 OD₆₀₀.

  • Treatment: In a 96-well plate, add 100 µL of bacterial suspension. Add test compound at varying concentrations (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Incubation: Incubate at 30°C for 24 hours (static or low shake).

  • Pigment Extraction:

    • Centrifuge plate (4000 rpm, 20 min) to pellet cells.

    • Discard supernatant.[6][7]

    • Resuspend pellet in 100% DMSO (dissolves violacein).

    • Vortex/Shake for 15 mins.

    • Centrifuge again to pellet cell debris.

  • Quantification: Transfer supernatant to a fresh plate. Measure Absorbance at 585 nm .

  • Growth Check: Parallel plates should be measured at 600 nm (before pigment extraction) to ensure no growth inhibition occurred.

Protocol Visualization

Protocol_Workflow Start Start: C. violaceum Culture Treat Add Compound (0-160 µg/mL) Start->Treat Incubate Incubate 24h @ 30°C Treat->Incubate Measure_Growth Measure OD600 (Verify Cell Viability) Incubate->Measure_Growth Extract Pellet Cells & Resuspend in DMSO Measure_Growth->Extract If Growth > 90% Control Measure_Violacein Measure OD585 (Quantify Pigment) Extract->Measure_Violacein Calc Calculate IC50 Measure_Violacein->Calc

Figure 2: Step-by-step workflow for the spectrophotometric quantification of violacein inhibition.

References

  • Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. Source: bioRxiv (Preprint), 2025.[8] [Link][1][3][9][10][11][12]

  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors. Source: RSC Advances, 2021. [Link]

  • Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases. Source: Molecules, 2023.[2] [Link][1][6][9][10][13]

  • 1-(Benzthiazol-2-ylthio)-propan-2-one Product Record. Source: PubChem.[4] [Link][1]

Sources

Validation

Comparative Pharmacophore Analysis: Benzothiazole vs. Benzimidazole Derivatives

[1][2][3][4] Executive Summary This guide provides a structural and functional comparison of two privileged scaffolds: Benzothiazole and Benzimidazole .[1] While structurally isosteric—differing only by a sulfur atom (be...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This guide provides a structural and functional comparison of two privileged scaffolds: Benzothiazole and Benzimidazole .[1] While structurally isosteric—differing only by a sulfur atom (benzothiazole) versus a nitrogen atom (benzimidazole) at the 1-position—their biological profiles diverge significantly.

The Verdict:

  • Benzimidazole is the superior scaffold for tubulin targeting and antimitotic agents (e.g., Nocodazole, Albendazole). Its ability to form hydrogen bonds via the N-H moiety is critical for binding within the colchicine site of tubulin.

  • Benzothiazole exhibits superior lipophilicity and membrane permeability, making it the preferred scaffold for broad-spectrum antimicrobial agents and DNA-intercalating antitumor drugs that require nuclear penetration.

Chemical Architecture & Pharmacophore Analysis

The distinct biological activities of these derivatives stem from their fundamental electronic and physicochemical differences.

Structural Isosterism

Both scaffolds consist of a benzene ring fused to a five-membered heterocyclic ring. The critical divergence lies in the heteroatom at position 1.

FeatureBenzimidazole (N-H)Benzothiazole (S)Impact on Activity
Lipophilicity (LogP) LowerHigherBenzothiazoles penetrate cell membranes and the blood-brain barrier more effectively.
H-Bonding Donor (N-H) & Acceptor (N)Acceptor only (N)Benzimidazoles can engage in dual H-bonding, crucial for protein pocket specificity (e.g., Tubulin).
Metabolic Stability Moderate (N-dealkylation)High (S-oxidation possible)Benzothiazoles are generally more resistant to immediate metabolic degradation in early assays.
Structure-Activity Relationship (SAR) Insights
  • Benzimidazole: Activity is highly sensitive to substitution at the C2 position . Bulky substituents here often enhance tubulin binding but reduce solubility. The N1 position is a handle for optimizing solubility without drastically altering the pharmacophore.

  • Benzothiazole: The C2 position is the primary driver of activity. Electron-withdrawing groups (e.g., -NO2, -Cl) on the benzene ring (positions 5/6) often potentiate antimicrobial activity by increasing the acidity of the system and enhancing DNA interaction.

Comparative Biological Profiling (Experimental Data)

The following data summarizes key findings from recent comparative studies, highlighting the potency differences in oncology and infectious disease models.

Case Study A: Anticancer Activity (Tubulin Targeting)

Context: Inhibition of cancer cell proliferation via cell cycle arrest (G2/M phase).[2][3][4]

Compound ClassRepresentative DerivativeTarget Cell LineIC50 (µM)Mechanism Note
Benzimidazole Compound 7n [1]SK-Mel-28 (Melanoma)5.05 Potent Tubulin Polymerization Inhibition.[3][4]
Benzothiazole Compound 53 [2]MCF-7 (Breast)1.2 - 2.0Broad cytotoxicity; likely DNA interaction rather than specific tubulin targeting.
Control NocodazoleVarious~0.5 - 1.0Standard tubulin inhibitor (Benzimidazole-based).
Case Study B: Antimicrobial Activity

Context: Antibacterial efficacy against resistant strains.[1][5]

Compound ClassRepresentative DerivativeOrganismMIC (µM)Performance
Benzothiazole Compound 107b [3]S. cerevisiae / S. aureus1.6 Superior lipophilicity aids in penetrating fungal/bacterial cell walls.
Benzimidazole Compound 27 [2]S. aureus8.0Effective, but requires higher concentration for cell wall penetration.
Standard AmpicillinS. aureus>64 (Resistant)Benzothiazoles show efficacy where standards fail.[6]

Mechanistic Divergence

To understand why you would choose one scaffold over the other, we must visualize their primary signaling pathways.

MOA_Divergence Scaffold Lead Scaffold Selection BZI Benzimidazole Scaffold->BZI BZT Benzothiazole Scaffold->BZT Tubulin Tubulin Binding (Colchicine Site) BZI->Tubulin H-Bond Donor Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization G2M G2/M Cell Cycle Arrest Polymerization->G2M Apoptosis1 Apoptosis G2M->Apoptosis1 Membrane Rapid Membrane Penetration BZT->Membrane High Lipophilicity DNA DNA Minor Groove Binding / Intercalation Membrane->DNA ROS ROS Generation & Oxidative Stress Membrane->ROS Apoptosis2 Apoptosis / Necrosis DNA->Apoptosis2 ROS->Apoptosis2

Figure 1: Mechanistic divergence. Benzimidazoles primarily target structural proteins (tubulin), while Benzothiazoles leverage lipophilicity to target DNA and induce oxidative stress.

Experimental Validation Protocols

For researchers validating these derivatives, standard assays must be adapted to account for the solubility differences between the two scaffolds.

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Best for: Benzimidazole derivatives.

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or specialized kit) that binds only to polymerized microtubules.

  • Preparation:

    • Prepare 100X stock solutions of test compounds in 100% DMSO.

    • Expert Insight: Benzimidazoles can precipitate in aqueous buffer. Ensure final DMSO concentration is <1% to prevent solvent-induced depolymerization artifacts.

  • Incubation:

    • Mix purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.

    • Add test compounds at varying concentrations (e.g., 1, 5, 10, 50 µM) on ice.

  • Kinetic Measurement:

    • Transfer to a pre-warmed (37°C) 96-well plate.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Analysis:

    • Plot RFU vs. Time.

    • Valid Result: A potent benzimidazole (like Nocodazole) will show a flat line (no polymerization), whereas the vehicle control will show a sigmoidal growth curve.

Protocol B: Resazurin (Alamar Blue) Cell Viability Assay

Best for: Comparing Benzothiazole vs. Benzimidazole cytotoxicity.

Principle: Metabolic reduction of resazurin (non-fluorescent) to resorufin (fluorescent) by viable cells.

  • Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Add compounds.[7][1][8][2][3][4][5][9][10][11][12][13]

    • Critical Step: For Benzothiazoles, due to high lipophilicity, perform a serial dilution in media immediately before addition to prevent binding to plasticware.

  • Development:

    • Incubate 48h. Add Resazurin solution (final conc. 0.015 mg/mL).

    • Incubate 2-4h.

  • Readout: Measure fluorescence (Ex 530-560 nm / Em 590 nm).

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Strategic Screening Workflow

Use this decision tree to select the correct scaffold for your drug discovery program.

Screening_Workflow Start Start: Define Therapeutic Target Q1 Is the target intracellular (Nuclear/Cytosolic)? Start->Q1 Q2 Is the target a specific protein pocket (e.g., Kinase, Tubulin)? Q1->Q2 Yes Choice1 Select BENZIMIDAZOLE Q2->Choice1 Yes (Needs H-Bonds) Choice2 Select BENZOTHIAZOLE Q2->Choice2 No (Needs Intercalation) Reason1 Reason: H-Bonding capacity allows specific docking. Choice1->Reason1 Reason2 Reason: Lipophilicity drives permeability & DNA access. Choice2->Reason2

Figure 2: Strategic scaffold selection based on target localization and binding requirements.

References

  • Dandekar, M., et al. (2023).[4] "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies." Bioorganic & Medicinal Chemistry Letters.

  • Racane, L., et al. (2021). "Biological Activity of Newly Synthesized Benzimidazole and Benzothiazole 2,5-Disubstituted Furane Derivatives." Molecules.

  • Panda, S.S., et al. (2023).[6] "Recent insights into antibacterial potential of benzothiazole derivatives." Future Medicinal Chemistry.

  • Wang, Y., et al. (2022).[13][14] "Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents." International Journal of Molecular Sciences.

Sources

Comparative

In vitro validation of the anticancer properties of benzothiazole compounds

[1][2][3][4][5] Executive Summary The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, distinguished by its ability to bind multiple oncological targets, including receptor tyrosine kinases (RTK...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, distinguished by its ability to bind multiple oncological targets, including receptor tyrosine kinases (RTKs), DNA (via intercalation), and microtubules. Unlike traditional alkylating agents (e.g., Cisplatin) that cause indiscriminate DNA damage, modern benzothiazole derivatives often exhibit targeted cytotoxicity, reducing off-target effects in non-neoplastic tissues.

This guide provides a technical comparison of benzothiazole derivatives against standard-of-care chemotherapeutics, supported by specific IC50 data, mechanistic pathways, and validated experimental protocols.

Part 1: Comparative Analysis

Performance vs. Standard Chemotherapy

The following data compares specific benzothiazole derivatives against clinically approved agents. The superior potency of specific derivatives (e.g., Compound 54) in the nanomolar range highlights their potential as lead candidates.

Table 1: Cytotoxicity Profile (IC50) of Benzothiazole Derivatives vs. Standards

Compound ClassSpecific DerivativeCell Line (Cancer Type)IC50 (Test Compound)IC50 (Standard Control)Standard AgentRelative Potency
Thiazolidine-Benzothiazole Compound 54 [1]MCF-7 (Breast)0.036 µM ~12.0 µMCisplatin>300x
Indole-Benzothiazole Compound 55 [1]HT-29 (Colon)0.024 µM ~2.0 µMDoxorubicin~80x
Hydrazine-Benzothiazole Compound 11 [2]HeLa (Cervical)2.41 µM2.05 µMDoxorubicinComparable
Oxothiazolidine-Benzothiazole Compound 53 [1]HeLa (Cervical)9.76 µM8.50 µMCisplatinComparable
Trimethoxyphenyl-Benzothiazole Compound 12a [3]PC3 (Prostate)2.04 µM~0.5 µMColchicineLower (Target Specific)

Key Insight: While simple benzothiazoles (Compound 53) show comparable activity to Cisplatin, hybrid scaffolds (Compounds 54 & 55) incorporating indole or thiazolidine moieties achieve nanomolar potency, likely due to dual-targeting mechanisms (e.g., simultaneous tubulin inhibition and DNA intercalation).

Scaffold Comparison: Benzothiazole vs. Benzimidazole

Benzothiazoles (S-containing) and benzimidazoles (N-containing) are bioisosteres. However, the sulfur atom in benzothiazole imparts unique lipophilicity and electron-donating properties that affect target binding affinity.

  • Lipophilicity (LogP): Benzothiazoles are generally more lipophilic, enhancing passive diffusion across the cell membrane compared to benzimidazoles.

  • Metabolic Stability: The thiazole ring is susceptible to oxidative metabolism (S-oxidation), whereas the imidazole ring is more stable but prone to N-alkylation.

  • Tubulin Binding: Benzothiazole derivatives (e.g., Compound 12a) frequently target the colchicine-binding site on

    
    -tubulin, inhibiting polymerization more effectively than many benzimidazole analogs [3].
    

Part 2: Mechanistic Validation

To validate a benzothiazole hit, one must confirm the mechanism of cell death. The primary pathways for this scaffold are Microtubule Destabilization and Mitochondrial Apoptosis .

Pathway Visualization

The following diagram illustrates the dual-action mechanism often observed in potent benzothiazole derivatives.

Benzothiazole_MOA cluster_Targets Primary Targets cluster_Cellular Cellular Response cluster_Outcome Terminal Event Compound Benzothiazole Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Bind Kinase Kinase Inhibition (EGFR / PI3K) Compound->Kinase Inhibit DNA DNA Intercalation Compound->DNA Intercalate Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule Disruption ROS ROS Generation (Oxidative Stress) Kinase->ROS Signaling Disruption DNA->ROS Damage Response Mito Mitochondrial Membrane Depolarization (ΔΨm) Arrest->Mito ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Figure 1.[1][2] Multi-target mechanism of benzothiazole derivatives leading to mitochondrial-mediated apoptosis.

Part 3: Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values quantitatively. Critical Note: Benzothiazoles can be reductive.[3] Ensure the compound itself does not reduce MTT tetrazolium, which would yield false positives (cell viability artifacts).

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at

    
     cells/well in 96-well plates.
    
    • Expert Tip: Edge effects can skew data. Fill outer wells with PBS, not cells.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO only) and Positive control (Cisplatin/Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add MTT reagent (5 mg/mL in PBS) at 10% of culture volume. Incubate 3–4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Protocol B: Tubulin Polymerization Assay (Mechanistic Confirmation)

Objective: Verify if the benzothiazole derivative acts as a microtubule destabilizer (similar to Compound 12a).

Workflow:

  • Preparation: Use a purified tubulin polymerization kit (fluorescence-based, >99% pure tubulin).

  • Reaction Mix: Prepare tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Baseline: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Addition: Add test compound (e.g., 5 µM) or control (Paclitaxel as enhancer, Colchicine as inhibitor, Vehicle).

  • Initiation: Transfer to a 37°C pre-warmed plate reader immediately.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 420 nm) every 30 seconds for 60 minutes.

  • Interpretation:

    • Destabilizer (Benzothiazole-like): Decreased Vmax and lower plateau compared to vehicle.

    • Stabilizer (Taxol-like): Rapid polymerization, higher plateau.

Protocol C: Validation Workflow Diagram

This workflow ensures a logical progression from synthesis to target confirmation.

Validation_Workflow Synthesis 1. Synthesis & Characterization Screen 2. Phenotypic Screen (MTT / SRB) Synthesis->Screen HitSel 3. Hit Selection (IC50 < 5 µM) Screen->HitSel Filter Mech 4. Mechanistic Study (Flow Cytometry / Tubulin) HitSel->Mech Validate Safety 5. Safety Profiling (Normal Fibroblasts) Mech->Safety Selectivity Index

Caption: Figure 2. Step-wise validation pipeline for benzothiazole anticancer candidates.

References

  • Taylor & Francis. (2019). Benzothiazole derivatives as anticancer agents.[1][4][5][2][6][7][8][9][10][11]Link

  • PubMed Central. (2019). Benzothiazole derivatives as anticancer agents: A review.Link

  • PubMed Central. (2020). Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors.[11]Link

  • BenchChem. (2025).[7] In Vitro Cytotoxicity Assay of Benzothiazole Derivatives.Link

Sources

Validation

Strategic Synthesis of Benzothiazoles: A Comparative Technical Guide

Executive Summary The benzothiazole pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core for antitumor agents (e.g., Phortress), imaging agents (e.g., Thioflavin T), and neuroprotective drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core for antitumor agents (e.g., Phortress), imaging agents (e.g., Thioflavin T), and neuroprotective drugs (e.g., Riluzole). While over a dozen synthetic routes exist, three dominant methodologies have emerged as the standard-bearers for laboratory and industrial scale-up:

  • Oxidative Condensation (Classical & Green): The reaction of 2-aminothiophenol with aldehydes.[1]

  • Jacobson Cyclization (Radical): The oxidative ring closure of thiobenzanilides.

  • Transition Metal-Catalyzed C-H Activation: The modern cross-coupling approach.

This guide provides a head-to-head technical comparison of these methods, evaluating them not just on yield, but on atom economy, substrate tolerance, and mechanistic distinctiveness.

Method A: Oxidative Condensation (The Workhorse)

The condensation of 2-aminothiophenol (2-ATP) with aromatic aldehydes is the most ubiquitous method due to the ready availability of aldehydes. While traditionally catalyzed by strong acids or requiring high heat, modern variations utilize green oxidants (O₂, H₂O₂) or solid acid catalysts to drive the reaction under mild conditions.

Mechanism of Action

The reaction proceeds via a stepwise condensation-cyclization-oxidation sequence.

  • Schiff Base Formation: The amine of 2-ATP condenses with the aldehyde carbonyl.

  • Intramolecular Attack: The thiol nucleophile attacks the imine carbon, forming a benzothiazoline intermediate.

  • Aromatization: Oxidative dehydrogenation (using air, O₂, or chemical oxidants) restores aromaticity to yield the benzothiazole.

CondensationMechanism Start 2-Aminothiophenol + Aldehyde Imine Schiff Base (Imine) Start->Imine -H2O (Condensation) Cyclic Benzothiazoline (Non-aromatic) Imine->Cyclic Intramolecular Thiol Attack Product 2-Substituted Benzothiazole Cyclic->Product Oxidative Dehydrogenation (-2H)

Figure 1: Mechanistic pathway of the oxidative condensation route.

Representative Protocol: Green Synthesis using Molecular Iodine

Rationale: Iodine acts as a mild Lewis acid to activate the carbonyl and a mild oxidant to facilitate aromatization.

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Molecular Iodine (10 mol%)

  • Solvent: Ethanol or Water (5 mL)

Workflow:

  • Charge: Add 2-aminothiophenol and the aldehyde to a round-bottom flask containing ethanol.

  • Catalyze: Add 10 mol% molecular iodine.

  • Reaction: Stir at room temperature for 10–30 minutes. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

  • Quench: Add dilute Na₂S₂O₃ (sodium thiosulfate) solution to quench unreacted iodine.

  • Isolation: Filter the precipitated solid. Recrystallize from hot ethanol.

Pros/Cons:

  • (+) High atom economy; water is the only byproduct (if air is oxidant).

  • (+) Mild conditions (RT to 80°C).

  • (-) 2-Aminothiophenols are susceptible to oxidative dimerization (disulfide formation), reducing yield.

Method B: Jacobson Cyclization (The Radical Route)

First reported in the late 19th century, the Jacobson cyclization involves the oxidative ring closure of thiobenzanilides. This method is crucial when the corresponding 2-aminothiophenol is unstable or unavailable, allowing the ring to be built from stable thioamide precursors.

Mechanism of Action

This reaction is a radical process typically initiated by a single-electron transfer (SET) oxidant like potassium ferricyanide (K₃Fe(CN)₆).

  • Radical Formation: Oxidation of the thioamide sulfur generates a thiyl radical cation.

  • Cyclization: The radical attacks the ortho-position of the N-aryl ring.

  • Re-aromatization: Loss of a proton and further oxidation yields the benzothiazole.

JacobsonMechanism Precursor Thiobenzanilide Radical Thiyl Radical Cation Precursor->Radical SET Oxidation (K3Fe(CN)6) Intermediate Cyclized Radical Radical->Intermediate Ortho-Attack Product Benzothiazole Intermediate->Product -H+, -e-

Figure 2: Radical mechanism of the Jacobson Cyclization.

Representative Protocol: Ferricyanide-Mediated Cyclization

Materials:

  • Thiobenzanilide (1.0 mmol)

  • Potassium Ferricyanide (K₃Fe(CN)₆) (4.0 equiv)

  • Sodium Hydroxide (NaOH) (8.0 equiv)

  • Solvent: Water/Ethanol (1:1)

Workflow:

  • Dissolution: Dissolve thiobenzanilide in 10% NaOH solution (wet with ethanol if solubility is poor).

  • Addition: Add the solution dropwise to a stirred solution of K₃Fe(CN)₆ in water at 80–90°C.

  • Reaction: Heat for 1–2 hours. The product often precipitates as a solid.

  • Workup: Cool to room temperature. Filter the solid and wash copiously with water to remove ferrocyanide salts.

Pros/Cons:

  • (+) Avoids the use of unstable free thiols.

  • (-) Regioselectivity: If the N-aryl ring has a meta-substituent, cyclization can occur at two ortho positions, leading to isomeric mixtures (4- vs 6-substituted).

  • (-) Stoichiometric heavy metal waste (iron).

Method C: Metal-Catalyzed C-H Activation (The Precision Tool)

Modern drug discovery utilizes transition metal catalysis (Pd, Cu) to construct benzothiazoles via intramolecular C-S bond formation. This approach allows for the functionalization of unactivated C-H bonds, often starting from 2-haloanilines or thiobenzanilides.

Mechanism of Action (Pd-Catalyzed)
  • Oxidative Addition: Pd(0) inserts into the C-X or S-H bond (depending on specific precursor).

  • C-H Activation: The metal center activates the ortho C-H bond on the aryl ring.

  • Reductive Elimination: Formation of the C-S bond and regeneration of the catalyst.

CHActivation Start Thiobenzanilide + Pd(II) Cat Complex Pd-Intermediate (C-H Activation) Start->Complex Coordination & C-H Insertion Product 2-Arylbenzothiazole Complex->Product Reductive Elimination Product->Start Catalyst Regeneration

Figure 3: Simplified catalytic cycle for Pd-mediated synthesis.

Representative Protocol: Pd-Catalyzed Intramolecular Cyclization

Materials:

  • 2-Chlorothiobenzanilide (1.0 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., PPh₃ or specialized phosphine) (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or DMF

Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon/Nitrogen.

  • Mix: Combine substrate, Pd catalyst, ligand, and base in the solvent.

  • Heat: Reflux at 110°C for 12–24 hours.

  • Filtration: Filter through a celite pad to remove Pd residues.

  • Purification: Silica gel column chromatography is usually required.

Pros/Cons:

  • (+) Precision: Excellent for complex substrates where harsh oxidants (Method A/B) would destroy functional groups.

  • (+) Access to structures difficult to make via condensation.[2]

  • (-) High cost (Pd catalyst, ligands).

  • (-) Requires removal of trace metals (critical for pharma applications).

Head-to-Head Comparative Analysis

The following table summarizes the operational parameters for selecting the appropriate method.

FeatureMethod A: CondensationMethod B: JacobsonMethod C: Metal-Catalyzed
Primary Bond Formed C=N (Imine formation)C-S (Radical closure)C-S (Metal insertion)
Key Precursors 2-Aminothiophenol + AldehydeThiobenzanilideThiobenzanilide / 2-Haloaniline
Typical Yield 85 – 95% 60 – 80%70 – 90%
Atom Economy High (Water byproduct)Low (Stoichiometric oxidant)Moderate (Ligand/Base waste)
Regioselectivity High (Pre-defined by thiol)Poor (Meta-substituents split)High (Directed by leaving group)
Green Metrics Excellent (Water/EtOH, Air)Poor (Fe/CN waste)Moderate (Organic solvents)
Scalability Kilogram Scale Gram ScaleMilligram/Gram Scale
Best For... Standard libraries, simple coresUnstable thiolsLate-stage functionalization
Expert Insight: When to Choose Which?
  • Choose Method A for 90% of standard applications. It is the most robust, cheapest, and easiest to purify. The "Green" variants using I₂ or simple air oxidation in ethanol are superior to older acid-reflux methods.

  • Choose Method B only if you cannot source the specific 2-aminothiophenol required, but can easily make the thioamide. Be wary of regioisomers if your ring is substituted.[3]

  • Choose Method C for Late-Stage Functionalization . If you are building a complex drug molecule and need to close the benzothiazole ring at the very end without using harsh oxidants that might affect other sensitive moieties (e.g., chiral centers, alkenes), Pd-catalysis is the safest, albeit most expensive, route.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 2020.

  • A Technical Guide to the Historical Synthesis of Benzothiazoles. BenchChem, 2025.[3]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. Molecules, 2020.

  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 2017.[4]

  • Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 2010.[2]

Sources

Comparative

Definitive Structural Confirmation of 1-(Benzthiazol-2-ylthio)-propan-2-one via X-ray Crystallography

A Comparative Guide for Structural Validation in Drug Discovery Executive Summary & Scientific Rationale In the development of antimicrobial and anti-virulence agents, benzothiazole derivatives are privileged scaffolds.[...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Validation in Drug Discovery

Executive Summary & Scientific Rationale

In the development of antimicrobial and anti-virulence agents, benzothiazole derivatives are privileged scaffolds.[1] Specifically, 1-(Benzthiazol-2-ylthio)-propan-2-one (CAS 23385-34-4) serves as a critical intermediate for quorum sensing inhibitors (QSIs).[1]

However, a persistent challenge in the synthesis of 2-substituted benzothiazoles is the tautomeric ambiguity of the starting material, 2-mercaptobenzothiazole (2-MBT). 2-MBT exists in equilibrium between its thione (N-H) and thiol (S-H) forms. Alkylation with chloroacetone can theoretically yield two regioisomers:

  • S-alkylated product (Thioether): The thermodynamically favored product in alkaline media.

  • N-alkylated product (Thione): A kinetic possibility that alters pharmacological efficacy.

While 1D-NMR (


H, 

C) is the standard for routine characterization, it often relies on chemical shift heuristics that can be obscured by solvent effects or conformer averaging. Single Crystal X-Ray Diffraction (SC-XRD) remains the only absolute method to determine the precise atomistic connectivity (S- vs. N-alkylation) and supramolecular packing.

This guide compares the efficacy of spectroscopic methods against crystallographic validation and provides a robust protocol for generating diffraction-quality crystals of 1-(Benzthiazol-2-ylthio)-propan-2-one.

Comparative Analysis: Spectroscopic vs. Crystallographic Validation

The following table contrasts the utility of standard NMR techniques against SC-XRD for this specific molecular class.

FeatureMethod A: Solution-State NMR (

H,

C)
Method B: Single Crystal X-Ray Diffraction (SC-XRD)
Primary Output Chemical environment of protons/carbons.[2]3D electron density map & atomic coordinates.
Regioisomer ID Indirect. Relies on

shift of the -CH

- group (approx 4.3 ppm for S-alkyl vs 5.0+ ppm for N-alkyl).
Definitive. Direct visualization of the C-S-C bond angle and bond lengths.
Sample State Solvated (CDCl

or DMSO-

).
Solid state (Single Crystal).
Ambiguity Risk Moderate. Solvent effects can shift peaks; tautomeric exchange can broaden signals.None. The bond length of C(2)-S

clearly distinguishes single (1.75 Å) vs double (1.67 Å) bonds.
Turnaround Fast (15-30 mins).Slow (24-48 hours for growth + collection).
Cost Low.High (requires diffractometer time).
The "Smoking Gun": Bond Length Analysis

The most critical advantage of SC-XRD is the ability to measure bond lengths with high precision (


 Å).
  • S-Alkylated (Target): The bond between the benzothiazole C2 carbon and the exocyclic sulfur is a single bond (C-S), typically 1.74 – 1.76 Å .

  • N-Alkylated (Impurity): The exocyclic sulfur retains double-bond character (C=S), typically 1.66 – 1.69 Å .

Experimental Protocols

Phase 1: Synthesis of the Crude Material

Note: This synthesis targets the S-alkylated derivative via the Williamson ether synthesis mechanism.

  • Reagents: Dissolve 2-mercaptobenzothiazole (10 mmol) in anhydrous acetone (30 mL).

  • Base Activation: Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 12 mmol) to deprotonate the thiol. Stir at Room Temperature (RT) for 30 minutes.
  • Alkylation: Dropwise add chloroacetone (11 mmol). A white precipitate (KCl) will form immediately.

  • Reflux: Heat to reflux (56°C) for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Filter off inorganic salts. Evaporate solvent. Wash the solid residue with cold water to remove unreacted chloroacetone.

Phase 2: Crystallization Protocol (Critical Step)

Obtaining a single crystal suitable for X-ray analysis requires controlled supersaturation. Benzothiazoles are flat, aromatic systems that stack well but can suffer from twinning if grown too fast.

Method: Slow Evaporation

  • Solvent Selection: Prepare a binary solvent system of Ethanol:Acetone (4:1) . The compound is highly soluble in acetone but less so in ethanol.

  • Dissolution: Dissolve 50 mg of the crude solid in the minimum amount of warm solvent mixture (approx. 3-5 mL) in a scintillation vial.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean, scratch-free vial to remove nucleation sites (dust).
    
  • Growth: Cover the vial with Parafilm and poke 3-4 small holes with a needle. Place in a vibration-free environment at 20°C.

  • Harvest: Colorless, block-like crystals should appear within 48-72 hours.

Phase 3: X-Ray Data Collection & Refinement
  • Mounting: Select a crystal approx 0.3 x 0.2 x 0.2 mm. Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Temperature: Collect data at 100 K (using a cryostream) to minimize thermal motion (anisotropic displacement parameters) and improve resolution.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Sulfur atoms.
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Decision Logic & Workflow

The following diagram illustrates the decision-making process when characterizing alkylated benzothiazoles, highlighting where X-ray becomes mandatory.

G Start Synthesis Reaction (2-MBT + Chloroacetone) Tautomers Tautomeric Equilibrium (Thiol vs. Thione Form) Start->Tautomers Crude Crude Product Isolation Tautomers->Crude NMR 1H NMR Analysis (Solvent: CDCl3) Crude->NMR Decision Are Chemical Shifts Definitive? NMR->Decision Success Confirm Structure (S-Alkylation) Decision->Success Yes (Clear -SCH2- Shift) Ambiguous Ambiguous/Overlapping Peaks (Possible N-isomer) Decision->Ambiguous No (Complex Multiplets) Cryst Grow Single Crystals (EtOH/Acetone) Ambiguous->Cryst XRD SC-XRD Data Collection (Mo-Source, 100K) Cryst->XRD BondCheck Measure C2-S Bond Length XRD->BondCheck Final Definitive 3D Structure (Regioisomer Confirmed) BondCheck->Final 1.75 Å = S-Alkyl 1.67 Å = N-Alkyl

Figure 1: Analytical workflow for distinguishing S- vs. N-alkylation in benzothiazole derivatives. Note the escalation to SC-XRD when NMR data is inconclusive.

Expected Results & Interpretation

Upon successful refinement of the X-ray data, the structure of 1-(Benzthiazol-2-ylthio)-propan-2-one typically exhibits the following crystallographic parameters:

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar organic heterocycles).
    
  • Molecular Geometry:

    • The benzothiazole ring should be essentially planar.

    • The propan-2-one tail will likely be rotated out of the plane of the ring to minimize steric hindrance.

    • Key Validation Metric: The C(2)-S(exocyclic) bond length will be approximately 1.751(3) Å , confirming the thioether (S-alkylated) linkage.

  • Packing: Look for

    
    -
    
    
    
    stacking interactions between the benzothiazole rings of adjacent molecules (centroid-centroid distances ~3.6 - 3.8 Å), which stabilizes the crystal lattice.
Why This Matters for Drug Development

In QSI (Quorum Sensing Inhibitor) research, the "lock and key" fit into the bacterial receptor (e.g., LasR in P. aeruginosa) is highly sensitive to the 3D conformation. The N-alkylated isomer would present a completely different hydrogen bond acceptor/donor profile and steric volume compared to the S-alkylated form. X-ray crystallography provides the coordinate files (.cif) necessary for accurate molecular docking simulations .

References

  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[3] [Link]

  • PubChem. (2024). Compound Summary: 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-one.[1] National Library of Medicine. [Link]

  • Al-Omran, F., & El-Khair, A. A. (2016).[2] "Synthesis, Spectroscopy and X-Ray Characterization of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide." International Journal of Organic Chemistry, 6, 31-43.[2] [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System: The world’s repository of small molecule crystal structures.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(Benzthiazol-2-ylthio)-propan-2-one

CAS No: 23385-34-4 Synonyms: (Benzothiazol-2-ylthio)acetone; 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-one[1][2] Executive Summary Immediate Directive: 1-(Benzthiazol-2-ylthio)-propan-2-one is a sulfur-containing organic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 23385-34-4 Synonyms: (Benzothiazol-2-ylthio)acetone; 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-one[1][2]

Executive Summary

Immediate Directive: 1-(Benzthiazol-2-ylthio)-propan-2-one is a sulfur-containing organic compound with significant aquatic toxicity potential.[1][2] Do not dispose of this compound down the drain or in municipal trash.

The primary disposal route is high-temperature incineration via a licensed chemical waste contractor.[1] Segregate this compound into Non-Halogenated Organic waste streams (or specific Sulfur-Containing streams if available). Avoid contact with strong oxidizers (especially bleach/hypochlorite) during cleanup, as the thioether linkage is highly reactive, potentially generating heat and toxic byproducts.

Chemical Profile & Hazard Identification

To manage waste effectively, one must understand the chemical moiety driving the hazard. This compound consists of a benzothiazole core linked via a thioether (sulfide) bridge to a ketone tail.

PropertyDescriptionImplications for Disposal
Structure Benzothiazole + Thioether + KetoneHigh organic content; suitable for fuel blending/incineration.[1][2]
Physical State Solid (crystalline) or Viscous OilMust be dissolved in solvent or packaged as solid waste.[2]
Aquatic Toxicity High (Class H410/H411)Zero-discharge policy. Prevent entry into sinks or drains.[1][2]
Reactivity Thioether linkage (-S-)Vulnerable to rapid oxidation.[1][2] Incompatible with Bleach.
Flash Point >100°C (Predicted)Likely not D001 (Ignitable) unless in solvent, but combustible.[2]
The "Why" Behind the Protocol
  • Aquatic Toxicity: Benzothiazole derivatives are persistent and toxic in aquatic environments. Standard wastewater treatment plants often fail to fully degrade the benzothiazole ring, leading to environmental accumulation.

  • Thioether Reactivity: The sulfur atom in the thioether bridge is nucleophilic. If mixed with strong oxidizers (like peroxides or hypochlorites often found in lab cleaning kits), it oxidizes to sulfoxides (

    
    ) and sulfones (
    
    
    
    ).[1][2] This reaction is exothermic and can destabilize waste containers.

Waste Stream Segregation

Proper segregation is the single most critical step in laboratory safety.

Primary Waste Stream: Non-Halogenated Organics[1][2]
  • Classification: Organic Solvent/Chemical Waste.

  • Sulfur Content: This compound contains sulfur.

    • Standard Labs: Combine with general non-halogenated organics (Acetone, Methanol, Ethanol).

    • High-Volume Labs: If your facility generates large volumes of sulfur waste, use a dedicated "Sulfur-Containing Organic" stream to assist the incineration facility in managing SOx emissions.

Prohibited Streams (Incompatibility)[1]
  • Oxidizing Acids: Do not mix with Nitric Acid or Perchloric Acid.

  • Aqueous/Drain: Strictly prohibited due to aquatic toxicity.

  • Bleach/Hypochlorite Waste: CRITICAL WARNING. Do not mix with bleach. Hypochlorite reacts rapidly with the thioether group, potentially causing rapid heating or gas evolution.

Step-by-Step Disposal Protocol

Phase 1: Preparation at the Bench
  • Quenching (If necessary): If the compound is part of a reaction mixture, ensure all reactive reagents (e.g., sodium hydride, strong bases) are quenched before transfer.

  • Solubilization: If the compound is a solid residue, dissolve it in a minimal amount of compatible solvent (e.g., Acetone or Ethyl Acetate) to facilitate transfer to the waste container.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers.[1] Ensure the cap has a chemically resistant liner (PTFE).

Phase 2: Labeling & Storage[1][3][4][5]
  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or formulas.

    • Constituents: List "1-(Benzthiazol-2-ylthio)-propan-2-one" and the solvent used (e.g., "Acetone").[1][2]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Store in a secondary containment tray inside a flammable safety cabinet or a designated satellite accumulation area. Keep away from heat sources.

Phase 3: Final Disposal (Contractor)[1]
  • Pickup: Schedule pickup with your EHS (Environmental Health & Safety) department.

  • Treatment Method: The required method is Incineration with Scrubber .

    • Mechanism:[1][3][4][5][6][7][8] The compound is burned at >1000°C. The organic carbon converts to CO2. The sulfur converts to SO2, which is captured by the incinerator's alkaline scrubber system to prevent acid rain formation.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for disposing of 1-(Benzthiazol-2-ylthio)-propan-2-one, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(Benzthiazol-2-ylthio)-propan-2-one StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid Solution (in solvent) StateCheck->Liquid Dissolve Dissolve in minimal Acetone or Ethyl Acetate Solid->Dissolve Segregation Segregation Check: Is the solvent Halogenated? Liquid->Segregation Dissolve->Segregation NonHalo Stream: Non-Halogenated Organics (Preferred) Segregation->NonHalo No (Acetone, EtOH) Halo Stream: Halogenated Organics (Only if DCM/Chloroform used) Segregation->Halo Yes (DCM, CHCl3) Container Transfer to HDPE or Glass Container NonHalo->Container Halo->Container Label Label: 'Toxic', 'Irritant' List Sulfur Content Container->Label Storage Store in Secondary Containment (Away from Oxidizers) Label->Storage Disposal Final Disposal: Incineration w/ Scrubber Storage->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of benzothiazole-derivative waste.

Emergency Spill Response

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is large (>100mL) or heated, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Do not allow to enter drains. Use absorbent pads or vermiculite to dike the spill.

  • Cleanup:

    • Absorb the liquid with vermiculite or sand.

    • Scoop into a wide-mouth jar.

    • Clean the surface with soap and water.[8] Avoid using bleach to clean the surface residue, as it may react with trace thioethers. Use a simple detergent or ethanol wipe instead.

Regulatory & Compliance Context (RCRA)

While this specific CAS is not typically a "U-Listed" or "P-Listed" waste under US EPA RCRA regulations, it must be characterized by the generator.

  • Waste Code Determination:

    • If dissolved in Acetone/Methanol: D001 (Ignitable).

    • If toxic characteristics are determined via TCLP (unlikely for this specific molecule but possible): D003 (Reactivity) is unlikely, but Toxic status is assumed based on GHS H410.

  • Best Practice: Treat as Hazardous Chemical Waste regardless of specific listing status due to the high aquatic toxicity and sulfur content.

References

  • BenchChem. 1-(Benzthiazol-2-ylthio)-propan-2-one Product Description & Safety Info. (Accessed 2024).[3][7][8][9][10] [1]

  • PubChem. Compound Summary for CAS 23385-34-4. National Library of Medicine. [11]

  • US EPA. Hazardous Waste Listings & Characteristics (RCRA). United States Environmental Protection Agency.[12]

  • Fisher Scientific. Safety Data Sheet for Benzothiazole Derivatives (General Class).

  • Sigma-Aldrich. Product Specification: 1-(Benzo[d]thiazol-2-ylthio)propan-2-one.[1][2][13]

Sources

Handling

Personal protective equipment for handling 1-(Benzthiazol-2-ylthio)-propan-2-one

[1][2][3] Part 1: Executive Safety Summary (Immediate Action Card) Compound Identity: 1-(Benzthiazol-2-ylthio)-propan-2-one CAS Registry Number: 23385-34-4 Chemical Class: Benzothiazole Thioether / Ketone Derivative Prim...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Summary (Immediate Action Card)

Compound Identity: 1-(Benzthiazol-2-ylthio)-propan-2-one CAS Registry Number: 23385-34-4 Chemical Class: Benzothiazole Thioether / Ketone Derivative Primary Hazard Profile: Acute Toxicity (Oral/Dermal), Severe Eye Irritant, High Stench Potential. [1][2][3]

Urgent Operational Directives:

  • Containment: All handling must occur within a certified chemical fume hood.[3] The thioether linkage confers a high probability of volatile, malodorous emissions that can desensitize olfactory nerves.

  • Skin Barrier: This compound is lipophilic.[3] Standard latex gloves are insufficient .[3] Use Double Nitrile or Silver Shield® laminates.[3]

  • Deactivation: Do not use standard oxidative bleach indiscriminately for spills without testing; sulfur-containing heterocycles can generate heat or toxic byproducts (sulfoxides) upon rapid oxidation.[3] Use activated carbon for adsorption.[3]

Part 2: Chemical Intelligence & Hazard Logic[1][2][3]

As researchers, we often treat intermediates like reagents.[3] However, the structural integration of a benzothiazole core with a thioether linker creates a specific toxicological profile.

Structure-Activity Safety Analysis
  • The Benzothiazole Core: Biologically active scaffold known to interact with DNA and enzymes.[3] Implies potential for sensitization and systemic toxicity if absorbed.[3]

  • The Thioether Linkage (-S-): The metabolic weak point.[1][2][3] In vivo, this can be oxidized to sulfoxides/sulfones, but in the lab, it presents a risk of degrading into volatile mercaptans or reacting violently with strong oxidizers.

  • The Ketone Moiety: Increases lipophilicity, facilitating dermal absorption.[3]

GHS Classification (Inferred from Structural Analogs):

  • H301/H311: Toxic if swallowed or in contact with skin.[3][4]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but also "trace contamination" that leads to cross-contamination of assays.[3]

Protection ZoneRecommended GearTechnical Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary engineering control.[1][2][3] N95 respirators are ineffective against organic vapors/odors.[3] If hood failure occurs, use a Full-Face Respirator with OV/P100 cartridges .[3]
Dermal (Hands) Double Nitrile (Outer) + 4 mil Nitrile (Inner) Why? Thioethers permeate rubber.[2][3] The air gap between gloves provides a breakthrough indicator.[3] Change frequency: Every 30 mins or immediately upon splash.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can become airborne or liquids that splash.[2][3]
Body Tyvek® Lab Coat (or equivalent) Cotton coats absorb odors and chemicals.[2][3] Disposable, non-woven polypropylene prevents saturation of personal clothing.[3]

Part 4: Operational Protocols

Safe Weighing & Transfer Workflow
  • Objective: Weigh 50 mg for stock solution without contaminating the balance or generating dust.

  • Preparation: Place an anti-static gun and a disposable balance draft shield (or "weighing funnel") inside the fume hood.[3]

  • Taring: Tare the receiving vial (glass scint vial), not the weigh paper.

  • Transfer:

    • Use a stainless steel micro-spatula.[3]

    • Technique: Do not pour. Transfer small amounts directly to the bottom of the vial.

  • Solubilization (Immediate):

    • Add solvent (DMSO or DMF) immediately after weighing to suppress dust and odor.[3]

    • Cap tightly with a phenolic cap (PTFE liner).[3] Do not use parafilm alone ; organic vapors will dissolve it.[3]

Emergency Spill Response[3]
  • Scenario: 100 mg solid spill in the fume hood.

  • Isolate: Lower sash immediately. Alert nearby personnel.

  • Adsorb: Cover the spill with Activated Carbon or a dedicated Solvent Adsorbent Pad .[3] Do not use paper towels (increases surface area for evaporation).[3]

  • Collect: Scoop the carbon/chemical mixture into a wide-mouth jar.

  • Clean: Wipe surface with a 10% soap/water solution, followed by ethanol.[3]

  • Waste: Label as "Hazardous Waste: Thioether Solid Debris."

Part 5: Visualized Safety Logic

Diagram 1: Risk Assessment & PPE Selection Logic

Caption: Decision tree for selecting appropriate barriers based on physical state and quantity.

PPE_Selection Start Handling 1-(Benzthiazol-2-ylthio)-propan-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant Quantity > 1g? Solid->Quant Level3 Level 3: Level 1 + Butyl Gloves + Face Shield Liquid->Level3 High Permeation Risk Level1 Level 1: Fume Hood + Double Nitrile Gloves + Goggles Quant->Level1 No Level2 Level 2: Level 1 + Tyvek Sleeves + N95 (if outside hood) Quant->Level2 Yes

Diagram 2: Waste Disposal Workflow

Caption: Segregation logic to prevent incompatibility reactions in waste streams.

Waste_Disposal Waste Chemical Waste Generated Check Contains Oxidizers? (Peroxides, Nitric Acid) Waste->Check YesOx DANGER: SEPARATE IMMEDIATELY (Risk of exothermic sulfoxide formation) Check->YesOx Yes NoOx Solvent Content? Check->NoOx No Halogen Halogenated Waste Stream (DCM, Chloroform) NoOx->Halogen Chlorinated Solvents NonHal Non-Halogenated Waste Stream (DMSO, Acetone, Methanol) NoOx->NonHal Organic Solvents Final High Temp Incineration (Required for Sulfur compounds) Halogen->Final NonHal->Final

Part 6: Disposal & Deactivation[1]

The "Dilution is the Solution" Fallacy: Never flush this compound down the drain.[3] The benzothiazole ring is persistent in aquatic environments and toxic to marine life.[3]

Deactivation Protocol (Glassware):

  • Rinse glassware with Acetone first (collect as waste).[3]

  • Soak glassware in a 10% Bleach solution for 30 minutes inside the fume hood.

    • Note: While bulk oxidation is dangerous, dilute oxidation of trace residues effectively destroys the odor and biological activity.

  • Wash with Alconox/Soap and water.[3]

Final Waste Stream:

  • Tag: "Organic Waste - Contains Sulfur/Nitrogen Heterocycles." [1][3]

  • Disposal Method: High-Temperature Incineration (to prevent formation of SOx/NOx gases in standard burns).[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11244302, 1-(1,3-Benzothiazol-2-ylthio)propan-2-one.[1][2][3] Retrieved October 26, 2025 from [Link][3]

  • European Chemicals Agency (ECHA). Substance Information: Benzothiazole derivatives and aquatic toxicity.[3] Retrieved October 26, 2025 from [Link][3]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-(Benzthiazol-2-ylthio)-propan-2-one
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